4-Bromothieno[3,2-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTCHXURFZZYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-70-4 | |
| Record name | 4-bromothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromothieno[3,2-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromothieno[3,2-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold is a purine isostere and is of significant interest for the development of novel therapeutics, including kinase inhibitors and antiproliferative agents.[1] The strategic placement of a bromine atom at the 4-position imparts a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide will delve into the synthetic routes to this compound, explore its reactivity profile with illustrative mechanistic insights, and provide detailed experimental protocols for its preparation and subsequent functionalization.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that bears a close structural resemblance to purines, the fundamental building blocks of nucleic acids.[1] This bioisosteric relationship has made it an attractive scaffold for the design of molecules that can interact with biological targets that recognize purines, such as kinases.[1][2] Consequently, derivatives of thieno[3,2-d]pyrimidine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[3][4]
The introduction of a halogen, such as bromine, at the C4-position of the pyrimidine ring is a critical step in the synthesis of diverse libraries of thieno[3,2-d]pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring system activates the C4-position towards nucleophilic attack, and the bromine atom serves as an excellent leaving group.[2] This allows for the facile introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[5]
Synthesis of this compound
While direct literature on the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from the well-established synthesis of its chloro-analogue, 4-chlorothieno[3,2-d]pyrimidine.[6][7] The most common approach involves the halogenation of the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.
Synthesis of the Precursor: Thieno[3,2-d]pyrimidin-4(3H)-one
The synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one precursor typically begins with a substituted thiophene. A common starting material is a 3-aminothiophene-2-carboxylate derivative, which undergoes cyclization with a one-carbon source like formic acid or formamidine.[8][9]
dot
Caption: Bromination of the precursor to yield the target compound.
Chemical Reactivity
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene ring, makes the C4-position highly susceptible to attack by nucleophiles. The bromine atom, being a good leaving group, is readily displaced.
Nucleophilic Aromatic Substitution (SNAr)
A wide range of nucleophiles can be employed to displace the bromide at the 4-position. These include amines, alcohols, thiols, and carbanions. The general mechanism proceeds through a Meisenheimer-like intermediate.
dot
Caption: General mechanism of nucleophilic aromatic substitution.
This reactivity is crucial for the synthesis of various derivatives with potential biological activity. For instance, reaction with amines leads to the formation of 4-amino-thieno[3,2-d]pyrimidines, a common structural motif in kinase inhibitors. [5]
Spectroscopic Properties
While experimental spectra for this compound are not readily available in public databases, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. [10][11]
| Property | Expected Value/Appearance |
|---|---|
| Molecular Formula | C₆H₃BrN₂S [12] |
| Molecular Weight | 214.07 g/mol (for ⁷⁹Br) [12] |
| ¹H NMR | Three signals in the aromatic region: a singlet for the pyrimidine proton and two doublets for the thiophene protons. |
| ¹³C NMR | Six signals corresponding to the six carbon atoms in the heterocyclic core. |
| IR Spectroscopy | Characteristic peaks for C=N and C=C stretching in the aromatic system. |
| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Experimental Protocols
The following protocols are representative and may require optimization.
Synthesis of this compound
This protocol is adapted from the synthesis of 4-chlorothieno[3,2-d]pyrimidine. [6]
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To a stirred suspension of thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent (e.g., toluene), add phosphorus oxybromide (POBr₃) (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Nucleophilic Substitution with Morpholine
This protocol is a general procedure for the SNAr reaction. [13]
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-(morpholino)thieno[3,2-d]pyrimidine.
Applications in Drug Discovery
The versatility of this compound as a synthetic intermediate has led to its use in the development of a variety of biologically active molecules. The ability to easily introduce diverse substituents at the 4-position allows for the fine-tuning of pharmacological properties.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine of ATP to bind to the kinase active site. 4-Substituted thieno[3,2-d]pyrimidines have been explored as inhibitors of various kinases, including PI3K. [13]* Anticancer Agents: The antiproliferative activity of halogenated thieno[3,2-d]pyrimidines has been demonstrated against several cancer cell lines. [1]The 4-halo substituent is often crucial for this activity.
-
Antiplasmodial Agents: Derivatives of thieno[3,2-d]pyrimidine have shown promise as dual-stage antiplasmodial agents, active against both the erythrocytic and hepatic stages of Plasmodium. [5]
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and predictable reactivity, dominated by nucleophilic aromatic substitution, make it an ideal starting point for the creation of diverse chemical libraries. The thieno[3,2-d]pyrimidine scaffold continues to be a privileged structure in drug discovery, and the strategic use of 4-bromo-substituted intermediates will undoubtedly contribute to the development of novel therapeutics for a range of diseases.
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Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2016). 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. (2019). Photochemical & Photobiological Sciences, 18(11), 2695-2704. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78344, 5-Bromopyrimidine. Retrieved from [Link]
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Lei, H., et al. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
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Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFR WT and EGFR T790M. (2022). RSC Advances, 12(30), 19435-19448. [Link]
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Chen, Y., et al. (2009). Discovery of 3H-benzot[1][2]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-6636. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Scientific Reports, 13(1), 6889. [Link]
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An In-Depth Technical Guide to 4-Bromothieno[3,2-d]pyrimidine: Molecular Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure and properties, outline a robust synthetic methodology, and explore its critical role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the native purine ring system found in nucleic acids. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of a multitude of enzymes, particularly kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.
This compound serves as a key building block in the synthesis of a diverse array of thieno[3,2-d]pyrimidine-based compounds. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of vast chemical space in the pursuit of novel drug candidates.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₆H₃BrN₂S. Its structure consists of a thiophene ring fused to a pyrimidine ring, with a bromine atom attached to the pyrimidine ring at the 4-position.
Below is a summary of its key physicochemical properties:
| Property | Value |
| Molecular Formula | C₆H₃BrN₂S |
| Molecular Weight | 215.07 g/mol |
| CAS Number | 16285-70-4 |
| Melting Point | 145 °C[1] |
| Appearance | White to off-white solid |
A precise understanding of the molecule's electronic and steric properties is crucial for designing effective synthetic strategies and for predicting its interactions with biological targets. Spectroscopic characterization is therefore essential for confirming the identity and purity of the compound.
Click to view the DOT script for the molecular structure of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the thieno[3,2-d]pyrimidine core, followed by bromination. A common and efficient approach involves the following key transformations:
General Synthetic Workflow
The synthesis generally proceeds through the formation of a thieno[3,2-d]pyrimidin-4-one intermediate, which is then converted to the 4-chloro derivative, and finally to the desired 4-bromo product.
Detailed Experimental Protocol (Representative)
The following is a representative, self-validating protocol for the synthesis of this compound, adapted from established methodologies for related thienopyrimidines.
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a solution of 2-aminothiophene-3-carboxamide (1 equivalent) in formamide (10 volumes), add a catalytic amount of formic acid.
-
Heat the reaction mixture at 150-160 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one. The structure should be confirmed by ¹H NMR and mass spectrometry.
Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
Suspend thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Add N,N-dimethylaniline (0.1-0.2 equivalents) dropwise to the suspension at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4-chlorothieno[3,2-d]pyrimidine. Purity and identity should be verified by melting point and spectroscopic analysis.
Step 3: Synthesis of this compound
-
Dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in a solution of hydrobromic acid in acetic acid (33% HBr in AcOH).
-
Heat the reaction mixture at 120-130 °C for 12-18 hours in a sealed vessel.
-
Cool the mixture and pour it into ice-water.
-
Neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) until the product precipitates.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The bromine at the 4-position is readily displaced by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This chemical tractability is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its pharmacological properties.
Thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity against a number of important kinase targets implicated in cancer and inflammatory diseases, including:
-
Epidermal Growth Factor Receptor (EGFR) : Mutations in EGFR are common in non-small cell lung cancer (NSCLC), and thieno[3,2-d]pyrimidine-based inhibitors have been developed to target these mutated forms of the kinase.
-
Janus Kinases (JAKs) : The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is linked to various autoimmune diseases and cancers. Thieno[3,2-d]pyrimidines have been explored as potent JAK inhibitors.
-
Phosphoinositide 3-kinases (PI3Ks) : The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is a frequent event in cancer. The thieno[3,2-d]pyrimidine scaffold has been successfully employed in the design of PI3K inhibitors.
-
Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent CDK inhibitors.
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which thieno[3,2-d]pyrimidine-based inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the target kinase. The heterocyclic core mimics the adenine ring of ATP, allowing it to form key hydrogen bonding interactions with the hinge region of the kinase active site. The substituents introduced at the 4-position via the bromo-intermediate can then occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.
Representative Biological Activity
The following table summarizes the in vitro anti-proliferative activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines, demonstrating the therapeutic potential of this scaffold. It is important to note that these are examples from the broader class of compounds and not of this compound itself, which is primarily a synthetic intermediate.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Thieno[3,2-d]pyrimidines | L1210 (Leukemia) | 0.5 - 5 | [2] |
| 2,6-disubstituted Thieno[3,2-d]pyrimidines | NCI-H1975 (Lung Cancer) | 1.2 | [3] |
| Thieno[3,2-d]pyrimidine-based EGFR inhibitors | H1975 (Lung Cancer) | 0.087 | [4] |
Conclusion
This compound is a molecule of high strategic importance in modern drug discovery. Its robust and scalable synthesis, coupled with the reactivity of the bromine atom, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The proven success of the thieno[3,2-d]pyrimidine scaffold in targeting a range of therapeutically relevant kinases underscores the continued value of this compound as a key starting material in the development of next-generation targeted therapies. Further exploration of this versatile intermediate will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.
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The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines. This bioisosteric relationship allows its derivatives to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. This guide provides an in-depth technical overview of the thieno[3,2-d]pyrimidine scaffold, synthesizing field-proven insights with rigorous scientific data. We will explore its fundamental chemical attributes, delve into established and innovative synthetic methodologies, and extensively survey its therapeutic applications, with a pronounced focus on oncology and kinase inhibition. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and advanced, actionable protocols to accelerate the discovery of novel therapeutics based on this versatile core.
Introduction: The Rise of a Privileged Scaffold
The quest for novel chemical entities with high therapeutic efficacy and specificity is the driving force of modern drug discovery. In this pursuit, certain molecular frameworks, termed "privileged scaffolds," have proven to be exceptionally fruitful starting points. The thieno[3,2-d]pyrimidine system is a prime example of such a scaffold. Its structure, which features a thiophene ring fused to a pyrimidine ring, is a bioisostere of purine, the fundamental building block of nucleic acids.[1][2] This inherent structural mimicry grants thieno[3,2-d]pyrimidine derivatives access to a vast landscape of biological targets that recognize purine-based ligands, most notably protein kinases.
The therapeutic potential of this scaffold is not merely theoretical; it has been substantiated by the progression of several thieno[3,2-d]pyrimidine-based compounds into clinical trials. For instance, Apitolisib (GDC-0941), a potent pan-PI3K inhibitor, has been investigated for the treatment of solid tumors, highlighting the scaffold's clinical relevance.[3] The versatility of the thieno[3,2-d]pyrimidine core allows for extensive chemical modification at various positions, enabling chemists to fine-tune pharmacokinetic properties, enhance target affinity, and improve selectivity profiles. This guide will illuminate the chemical logic and synthetic strategies that have unlocked the therapeutic potential of this remarkable heterocyclic system.
Synthetic Strategies: Building the Core
The construction of the thieno[3,2-d]pyrimidine nucleus is a critical step in the development of new drug candidates. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. Generally, the most prevalent strategies involve the cyclization of appropriately substituted 3-aminothiophene-2-carboxylate or carboxamide precursors.
General Synthesis via 3-Aminothiophene Precursors
A common and versatile approach begins with the synthesis of a 3-amino-thiophene-2-carboxylate synthon.[3] This intermediate serves as a molecular linchpin, ready for the annulation of the pyrimidine ring.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4-ones
This protocol describes a general method for the cyclization of a 3-aminothiophene derivative with formic acid to yield the thieno[3,2-d]pyrimidin-4-one core.
-
Starting Material: 3-Amino-5-arylthiophene-2-carboxamide (1 equivalent).
-
Reagents: Formic acid (excess, serving as both reactant and solvent), concentrated Sulfuric Acid (catalytic amount).
-
Procedure: a. To the 3-amino-5-arylthiophene-2-carboxamide, add an excess of formic acid. b. Add a catalytic amount of concentrated sulfuric acid to the mixture. c. Heat the reaction mixture at 50°C and stir overnight. d. Monitor the reaction progress using Thin-Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-water to precipitate the product. f. Filter the solid, wash with water until neutral, and dry under vacuum to afford the desired thieno[3,2-d]pyrimidin-4-one.[4]
This foundational structure can then be further functionalized. For example, the 4-oxo group can be converted to a 4-chloro substituent, which is a key intermediate for introducing diversity through nucleophilic aromatic substitution reactions.
Experimental Protocol: Chlorination and Nucleophilic Substitution
-
Chlorination: a. Suspend the thieno[3,2-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess). b. Heat the mixture under reflux for several hours (monitor by TLC).[4] c. After cooling, carefully pour the mixture onto crushed ice to quench the excess POCl₃. d. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-thieno[3,2-d]pyrimidine intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): a. Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., DMF, CH₃CN). b. Add the desired amine or other nucleophile (1-1.2 equivalents) and a base (e.g., triethylamine, K₂CO₃). c. Stir the reaction at room temperature or with heating as required, monitoring by TLC.[5] d. Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography or recrystallization.
The following diagram illustrates this common synthetic workflow.
Caption: General synthetic workflow for thieno[3,2-d]pyrimidine derivatives.
Therapeutic Applications: A Scaffold of Broad Significance
The thieno[3,2-d]pyrimidine core is a cornerstone in the development of therapies for a multitude of diseases, a testament to its chemical tractability and biological relevance.[6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-infectious, anticonvulsant, and anti-diabetic properties.[6]
Anticancer Activity: Targeting the Kinome and Beyond
The most profound impact of the thieno[3,2-d]pyrimidine scaffold has been in oncology. Its resemblance to the purine structure of ATP makes it an ideal framework for designing competitive kinase inhibitors.[2]
3.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] Thieno[3,2-d]pyrimidine derivatives have been developed as potent CDK inhibitors. For example, extensive structure-activity relationship (SAR) studies led to the discovery of compound 20 , a novel CDK7 inhibitor with improved potency and favorable pharmacokinetic properties for treating triple-negative breast cancer.[7] Molecular docking studies suggest these compounds bind to the ATP-pocket of CDKs, disrupting the cell cycle process and inhibiting tumor cell proliferation.[3]
3.1.2. Tubulin Polymerization Inhibition
Beyond kinase inhibition, certain thieno[3,2-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[8] Compounds 13 and 25d from one study demonstrated remarkable antiproliferative activity with IC₅₀ values around 1 nM and were able to overcome P-glycoprotein-mediated multidrug resistance.[8] Mechanistic studies confirmed that these compounds induce G2/M phase arrest and apoptosis in cancer cells.[8]
3.1.3. Sirtuin (SIRT) Inhibition
Sirtuins are a class of NAD⁺-dependent deacetylases involved in various cellular processes, including gene silencing, DNA repair, and metabolism. A novel class of potent pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold was identified using encoded library technology.[9] Crystallographic studies revealed that these inhibitors bind in the active site cleft, occupying the nicotinamide C-pocket and the substrate channel.[9]
The following diagram illustrates the central role of thieno[3,2-d]pyrimidine-based inhibitors in blocking key oncogenic signaling pathways.
Caption: Thieno[3,2-d]pyrimidine inhibitors targeting key cancer pathways.
Quantitative Biological Data
The potency of thieno[3,2-d]pyrimidine derivatives varies significantly based on their substitution patterns and biological targets. The table below summarizes the activity of selected compounds against various cancer-related targets.
| Compound ID | Target | Cell Line / Assay | IC₅₀ Value | Reference |
| Apitolisib (GDC-0941) | PI3Kα | Biochemical Assay | 4 nM | [3] |
| Compound 20 | CDK7 | Biochemical Assay | Potent Inhibition | [7] |
| Compound 13 | Tubulin | SKOV3 Cells | ~1 nM | [8] |
| Compound 25d | Tubulin | SKOV3 Cells | ~1 nM | [8] |
| Compound 11c | SIRT1/2/3 | Biochemical Assay | 3.6/2.7/4.0 nM | [9] |
| Compound 3j | h-NTPDase1 | Biochemical Assay | 0.62 µM | [5] |
| Compound 4c | h-NTPDase3 | Biochemical Assay | 0.13 µM | [5] |
Beyond Oncology: A Scaffold for Diverse Ailments
While its application in cancer is prominent, the thieno[3,2-d]pyrimidine scaffold has shown promise in other therapeutic areas as well.
-
Anti-infective Agents: Derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiparasitic activities, leveraging the scaffold's ability to interfere with essential microbial pathways.[10]
-
CNS Disorders: The scaffold is being explored for the treatment of central nervous system disorders.[6]
-
Metabolic Diseases: Certain derivatives have been investigated as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for potential use in treating osteoporosis.[4]
-
Inflammatory Diseases: Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been synthesized and tested as phosphodiesterase IV (PDE4) inhibitors, a target for asthma and COPD.[11]
Structure-Activity Relationships (SAR): The Logic of Design
Systematic modification of the thieno[3,2-d]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective biological activity.
-
Position 4: This is a key vector for diversification. Substitution with various amines via SNAr of a 4-chloro intermediate is a widely used strategy. The nature of the amine substituent is often critical for target engagement and can significantly influence potency and selectivity.[2][5] For instance, SAR studies on halogenated derivatives indicated that a chlorine atom at the C4-position was necessary for antiproliferative activity.[2]
-
Position 2: Modifications at this position can modulate activity and pharmacokinetic properties. For example, in the development of CDK7 inhibitors, optimization at this position was a key focus.[7]
-
Thiophene Ring (Positions 5, 6, 7): Substitution on the thiophene ring can impact binding affinity and physical properties. Suzuki coupling reactions have been employed to introduce aryl and heteroaryl groups at these positions, leading to potent inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[5]
The iterative process of synthesis and biological evaluation, guided by SAR, is fundamental to optimizing lead compounds derived from this versatile scaffold.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its purine-like core provides a strategic entry point for modulating a wide range of biological targets, with unparalleled success in the domain of kinase inhibition for cancer therapy. The synthetic accessibility and amenability to chemical modification ensure that its full potential is far from exhausted.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinase isoforms to minimize off-target effects and improve safety profiles.
-
Novel Biological Targets: Expanding the application of the scaffold to new target classes beyond kinases, as evidenced by recent successes with tubulin and sirtuin inhibitors.
-
Addressing Drug Resistance: Developing next-generation thieno[3,2-d]pyrimidine derivatives that can overcome acquired resistance mechanisms to existing therapies.
-
Advanced Drug Delivery: Incorporating the scaffold into novel drug delivery systems or antibody-drug conjugates to improve tumor targeting and therapeutic index.
As our understanding of disease biology deepens, the thieno[3,2-d]pyrimidine scaffold will undoubtedly continue to serve as a vital platform for the discovery and development of innovative medicines that address significant unmet medical needs.
References
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Al-Ostoot, F.H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
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Islam, F., & Quadery, T.M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Bentham Science Publishers. Available from: [Link]
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Wubulikasimu, Y., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. Available from: [Link]
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Pochet, L., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. Available from: [Link]
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Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available from: [Link]
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Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available from: [Link]
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The Double-Edged Sword: Unraveling the Biological Significance of Brominated Pyrimidine Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a bromine atom into the pyrimidine ring fundamentally alters its electronic properties and steric profile, transforming it from a simple metabolic building block into a potent modulator of biological processes. This guide provides an in-depth exploration of the biological significance of brominated pyrimidine compounds, navigating their journey from synthetic chemical curiosities to indispensable tools in molecular biology and promising scaffolds in therapeutic drug design. We will dissect their mechanisms of action, from the subtle tautomeric shifts that induce genetic mutations to their roles as antimetabolites in antiviral and anticancer therapies. This document is structured to provide not only a comprehensive theoretical framework but also actionable, field-proven protocols for the synthesis and application of these versatile molecules, grounded in authoritative scientific literature.
The Strategic Introduction of Bromine: A Gateway to Biological Activity
The pyrimidine ring is a π-deficient heteroaromatic system, making direct electrophilic substitution, such as bromination, more challenging than on electron-rich rings.[1] However, the C-5 position is the least electron-deficient and thus the most susceptible to attack.[1] The successful synthesis of brominated pyrimidines is the critical first step in harnessing their biological potential. Halogen-substituted nucleosides have demonstrated significant synthetic and biological properties, serving as foundational materials for creating a variety of unnatural nucleosides with therapeutic interest.[2]
The choice of brominating agent is a key experimental decision, dictated by the desired yield, reaction conditions, and the sensitivity of the starting material. Several methods have been developed, each with distinct advantages and mechanistic considerations.[1][2][3]
| Method/Reagent | Typical Conditions | Advantages | Causality & Considerations | References |
| Molecular Bromine (Br₂) | Elevated temperatures (e.g., 125-135°C) in solvents like nitrobenzene. | A classical, potent method for direct bromination. | The harsh conditions can be unsuitable for sensitive or complex substrates. Using the pyrimidine as a hydrogen halide salt facilitates the reaction. | [1][4] |
| N-Bromosuccinimide (NBS) | Aprotic solvents like DMF, often with an azide source (NaN₃). | Milder conditions compared to Br₂; widely used and commercially available. | NBS is a reliable source of electrophilic bromine. The choice of solvent can significantly influence reaction efficiency and selectivity. | [3] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents (CH₂Cl₂, CH₃CN, DMF) at ambient temperature. | Highly efficient, often providing quantitative yields. Can be catalyzed by Lewis acids (e.g., TMSOTf) to enhance reaction rates. | DBH can deliver two bromonium equivalents. Lewis acid catalysis polarizes the Br-N bond, creating a more potent electrophile ("Br+"), thus accelerating the attack on the pyrimidine ring. | [2] |
| Sodium Monobromoisocyanurate (SMBI) | Aqueous acetonitrile solution with NaN₃ at room temperature. | Facile, efficient, and proceeds in moderate to high yields for both protected and unprotected nucleosides. | SMBI serves as a stable and effective brominating agent suitable for a range of substrates, demonstrating its versatility in nucleoside chemistry. | [3] |
Core Mechanisms of Biological Action
The biological effects of brominated pyrimidines are primarily rooted in their structural mimicry of endogenous pyrimidines, particularly thymine. This molecular deception allows them to infiltrate critical cellular pathways, leading to a range of outcomes from mutagenesis to therapeutic intervention.
Antimetabolite Activity and DNA Incorporation
The foundational mechanism for many brominated pyrimidines is their action as antimetabolites.[5][6] 5-Bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is readily phosphorylated by cellular kinases and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] This incorporation is the basis for its widespread use in tracking cell proliferation.[9] The structural difference is minimal—a bromine atom replaces thymidine's C-5 methyl group—yet this substitution is the key to its utility and its mutagenic potential.[9]
Induced Mutagenesis: The Tautomeric Shift
Once incorporated into the DNA backbone, 5-bromouracil (5-BrU) becomes a potent mutagen.[5][10] This effect is not due to steric hindrance but rather to the electron-withdrawing nature of the bromine atom, which alters the electronic distribution within the pyrimidine ring.[11] This change increases the probability of a tautomeric shift from its normal keto form to the rarer enol form.[5][11][12]
-
Keto Form: In its stable keto state, 5-BrU correctly pairs with adenine, mimicking thymine.[5][12]
-
Enol Form: Following a tautomeric shift, the resulting enol form of 5-BrU is structurally complementary to guanine, leading to mispairing during DNA replication.[5][11][12]
This mispairing event, if not corrected by DNA repair mechanisms, results in a transition mutation (A-T to G-C) in subsequent rounds of replication, permanently altering the genetic code.[5][13]
Caption: Mutagenic mechanism of 5-Bromouracil (5-BrU).
Therapeutic Applications: Anticancer and Antiviral Activity
The ability of brominated pyrimidines to disrupt DNA synthesis and integrity makes them valuable therapeutic agents.
-
Anticancer Agents: As antimetabolites, they are preferentially incorporated into the DNA of rapidly dividing cancer cells, leading to mutations, DNA damage, and cell cycle arrest.[13][14][15][16] The deoxyriboside derivative of 5-bromouracil is used in the treatment of neoplasms.[5][10] Furthermore, the brominated pyrimidine scaffold is a key component in the design of novel kinase inhibitors, such as those targeting Bcr/Abl in chronic myeloid leukemia.[17] The bromine atom can participate in specific halogen bonding within a protein's active site, potentially enhancing binding affinity and potency.[18]
-
Antiviral Agents: Viruses, which rely on the host cell's machinery for replication, are highly susceptible to nucleoside analogs. Brominated pyrimidines can be incorporated into the viral genome, causing hypermutation and leading to non-viable viral particles.[11] This mechanism has been explored for its potential to inhibit viruses such as the vaccinia virus.[11] A number of 5-substituted uracil derivatives have been investigated for the clinical treatment of viral diseases.[2]
Experimental Workflows and Protocols
The translation of theory into practice requires robust and validated methodologies. This section provides detailed protocols for the synthesis and application of brominated pyrimidines.
Protocol: Synthesis of 5-Bromouridine using DBH
This protocol describes an efficient bromination of uridine at the C-5 position using 1,3-dibromo-5,5-dimethylhydantoin (DBH), a method noted for its high yields and compatibility with common protecting groups.[2]
Rationale: This method is chosen for its efficiency and mild conditions. The use of a Lewis acid catalyst (TMSOTf) significantly accelerates the reaction by creating a more potent electrophilic bromine source, allowing for lower reagent equivalency and shorter reaction times.[2]
Materials:
-
2′,3′,5′-tri-O-acetyluridine (starting material)
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2′,3′,5′-tri-O-acetyluridine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Reagent Addition: Add DBH (0.55 mmol, 0.55 equiv.) to the solution.
-
Catalyst Introduction: Slowly add TMSOTf (0.55 mmol, 0.55 equiv.) to the stirring mixture at ambient temperature. The addition of the Lewis acid is the critical step for enhancing reaction efficiency.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The purity is typically high (>97%), and further purification by column chromatography is often unnecessary.[2]
Protocol: BrdU Cell Proliferation Assay by Immunocytochemistry
This protocol outlines the detection of proliferating cells by labeling with BrdU and subsequent immunodetection, a cornerstone technique in cell biology.[8]
Rationale: This multi-step process is designed for maximum sensitivity and specificity. Each step is a self-validating control point: successful BrdU incorporation is meaningless without effective denaturation to expose the epitope, which in turn requires a specific primary antibody for detection.
Caption: Experimental workflow for the BrdU cell proliferation assay.
Materials:
-
Cells cultured on sterile glass coverslips
-
BrdU solution (10 mM stock)
-
Complete culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
2N Hydrochloric acid (HCl)
-
0.1 M Borate buffer, pH 8.5
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Step-by-Step Methodology:
-
BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10 µM. Incubate for a period appropriate for the cell type's cycle length (e.g., 1-24 hours). This "pulse" labels all cells actively synthesizing DNA.[8]
-
Fixation: Wash the cells three times with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Wash again with PBS.
-
DNA Denaturation: This is the most critical step for successful staining.[9] Incubate the fixed cells with 2N HCl for 30 minutes at room temperature to denature the DNA and expose the BrdU.
-
Neutralization: Carefully aspirate the HCl and immediately wash the cells twice with 0.1 M Borate buffer to neutralize the acid. Wash once with PBS.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBST. Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain all cell nuclei.
-
Analysis: Visualize the cells using a fluorescence microscope. Proliferating cells will show nuclear staining for BrdU, while all cell nuclei will be stained by DAPI. The proliferation rate can be quantified as the ratio of BrdU-positive nuclei to total DAPI-stained nuclei.
Conclusion and Future Outlook
Brominated pyrimidine compounds occupy a unique and powerful position in biological research and drug development. Their significance stems from a simple atomic substitution that imparts profound biological consequences. As tools like BrdU continue to be fundamental in cell biology, new therapeutic applications are constantly emerging. The development of novel brominated pyrimidine derivatives as highly specific kinase inhibitors for cancer[17][18] or as next-generation antiviral agents[2][11] represents a vibrant and promising frontier. The principles and protocols outlined in this guide provide a solid foundation for researchers to both utilize these compounds effectively and contribute to their ongoing evolution as modulators of biological systems.
References
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Gu, J., & Leszczynski, J. (2001). On the Mechanism of the Mutagenic Action of 5-Bromouracil: A DFT Study of Uracil and 5-Bromouracil in a Water Cluster. The Journal of Physical Chemistry A, 105(46), 10515-10520. Available at: [Link]
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Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 584-601. Available at: [Link]
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SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]
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The Thienopyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Thienopyrimidine Core
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The thienopyrimidine core, a bicyclic heterocycle consisting of a fused thiophene and pyrimidine ring, is a prime example of such a scaffold.[1][2][3] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone in the design of novel therapeutics.[1][4][5][6][7]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thienopyrimidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity, offering field-proven insights for the rational design of next-generation thienopyrimidine-based drugs. We will delve into their synthesis, diverse pharmacological activities, and the critical nuances of their interactions with key biological targets.
There are three main isomers of the thienopyrimidine scaffold: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[4] Each isomer presents a unique spatial arrangement of nitrogen and sulfur atoms, influencing its electronic properties and three-dimensional shape, thereby dictating its binding preferences and pharmacological profile. This guide will focus predominantly on the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, which are more extensively studied in drug discovery.[3][4]
Synthetic Strategies: Building the Thienopyrimidine Core
A foundational understanding of the synthesis of the thienopyrimidine scaffold is crucial for the exploration of its chemical space. The two primary retrosynthetic approaches involve either constructing the pyrimidine ring onto a pre-existing thiophene or, conversely, forming the thiophene ring onto a pyrimidine core.[1][2][4][8]
The most prevalent method commences with appropriately substituted 2-aminothiophenes. These versatile intermediates can be cyclized with various one-carbon synthons to forge the pyrimidine ring. For instance, reaction with formamide or formic acid yields the corresponding thienopyrimidin-4-ones, which serve as key precursors for further functionalization.[4][9]
Caption: A generalized synthetic route to substituted thienopyrimidines.
The resulting 4-chloro-thienopyrimidine is a highly valuable intermediate, amenable to nucleophilic substitution at the C4 position with a wide variety of amines, alcohols, and other nucleophiles, enabling the generation of diverse compound libraries for SAR studies.
Structure-Activity Relationships of Thienopyrimidine Derivatives
The pharmacological profile of thienopyrimidine derivatives can be finely tuned by strategic substitutions around the core scaffold. The following sections will dissect the SAR at key positions, with a particular focus on their well-established role as kinase inhibitors.
Kinase Inhibition: A Dominant Therapeutic Application
The structural analogy of the thienopyrimidine scaffold to the adenine core of ATP has rendered it a highly successful template for the design of ATP-competitive kinase inhibitors.[10][11] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[10] Thienopyrimidine derivatives have been developed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[10][12][13][14]
Caption: Inhibition of key signaling pathways by thienopyrimidine derivatives.
The C4 position is arguably the most critical for modulating the kinase inhibitory activity of thienopyrimidines. For EGFR and VEGFR-2 inhibitors, this position is typically occupied by an aniline or a substituted aniline moiety.[15][16] The nature of the substituent on the aniline ring dictates both the potency and the selectivity profile.
-
For EGFR Inhibition: Small, electron-donating groups, such as methoxy, on the aniline ring often enhance activity.[17] The presence of a solubilizing group, such as a morpholine or piperazine, can improve the pharmacokinetic properties of the molecule. Several potent EGFR inhibitors have been developed based on the thieno[2,3-d]pyrimidine scaffold, some of which exhibit activity against clinically relevant mutants like T790M.[17][18]
-
For VEGFR-2 Inhibition: Similar to EGFR inhibitors, an aniline substituent at C4 is crucial. The SAR for VEGFR-2 inhibitors often overlaps with that of EGFR inhibitors, leading to the development of dual inhibitors.[12][14][16] However, subtle modifications to the aniline substituent can steer the selectivity towards VEGFR-2.
| Compound | C4-Substituent | Target Kinase | IC50 (nM) | Reference |
| Erlotinib (analog) | 3-Ethynylaniline | EGFR | Potent | [15] |
| Compound 5f | Substituted aniline | EGFR/VEGFR-2 | EGFR: < Erlotinib, VEGFR-2: 1230 | [15][16] |
| Pictilisib (GDC-0941) | Sulfonamide-containing moiety | PI3K | Pan-PI3K potent | [8][19] |
The C2 position of the thienopyrimidine ring offers another avenue for SAR exploration. In many kinase inhibitors, this position is substituted with an aryl or heteroaryl group.[17]
-
For PI3K Inhibition: In a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, the substitution pattern on the 2-aryl ring was found to be a key determinant of PI3K inhibitory activity. A hydroxyl group at the 3-position of the 2-phenyl ring was shown to be beneficial for potency.[17]
Substitutions on the thiophene portion of the scaffold, typically at the C5 and C6 positions, can influence the overall conformation of the molecule and its interaction with the target protein. Often, these positions are substituted with small alkyl groups or are part of a fused cycloalkane ring system.[15] These modifications can enhance lipophilicity and modulate the pharmacokinetic profile of the compounds.
Beyond Kinase Inhibition: A Spectrum of Biological Activities
While kinase inhibition remains a major focus, thienopyrimidine derivatives have demonstrated a broad range of other pharmacological activities, including:
-
Antimicrobial Activity: Thienopyrimidines have been investigated as antibacterial, antifungal, and antiviral agents.[1][4][20][21] Their mechanism of action in these contexts is often linked to the inhibition of essential microbial enzymes.
-
Anti-inflammatory Activity: Several thienopyrimidine derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or signaling pathways.[9][22]
-
Central Nervous System (CNS) Activity: Modifications to the thienopyrimidine scaffold have also led to compounds with activity in the CNS, highlighting the versatility of this chemical class.[4]
Experimental Protocols: A Framework for Evaluation
The rational design of novel thienopyrimidine derivatives must be coupled with robust and reproducible biological evaluation. Below are step-by-step methodologies for key assays used to characterize the activity of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add the thienopyrimidine derivative at various concentrations to the reaction mixture. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Generation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction.
-
-
Luminescence Detection: Incubate for 30 minutes at room temperature and measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivative for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Perspectives
The thienopyrimidine scaffold has firmly established itself as a versatile and fruitful starting point for the development of novel therapeutics.[1][8] Its structural similarity to purines provides a privileged framework for interacting with a multitude of biological targets, with kinase inhibition being a particularly successful application.[10] A deep understanding of the structure-activity relationships, as outlined in this guide, is paramount for the continued success of drug discovery programs centered on this remarkable heterocycle.
Future efforts in this field will likely focus on the development of more selective inhibitors to minimize off-target effects and enhance therapeutic windows. The exploration of novel substitution patterns and the application of advanced computational methods will undoubtedly unveil new generations of thienopyrimidine derivatives with improved efficacy and safety profiles. The journey of the thienopyrimidine scaffold from a simple heterocyclic core to a key component of life-changing medicines is a testament to the power of medicinal chemistry and rational drug design.
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Topic: Discovery of Thieno[3,2-d]pyrimidine as a Purine Isostere
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, largely due to its role as a highly effective purine isostere. Its structural and electronic resemblance to adenine allows it to interact with a vast array of biological targets, particularly the ATP-binding sites of enzymes like kinases.[1] This guide provides a comprehensive technical overview of the thieno[3,2-d]pyrimidine core, from its foundational isosteric principles and synthetic strategies to its extensive applications in oncology and beyond. We will delve into the causalities behind experimental designs, present detailed protocols for synthesis and biological evaluation, and analyze structure-activity relationships (SAR) that have guided the development of potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Thieno[3,2-d]pyrimidine Scaffold: A Bioisostere of Purine
Bioisosterism—the substitution of a molecule or group with another that has similar physical or chemical properties to produce broadly similar biological effects—is a cornerstone of modern drug design. Fused bicyclic pyrimidines, such as thienopyrimidines, are particularly attractive scaffolds due to their close resemblance to purines, one of the most fundamental heterocyclic systems in biology.[2][3]
The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. This arrangement mimics the imidazole-pyrimidine fusion of natural purines like adenine and guanine. The key to its success lies in the isosteric replacement of the imidazole N-H and a C-H group in purine with a sulfur atom and two C-H groups in the thiophene ring. This substitution maintains the overall planar geometry and the distribution of hydrogen bond donors and acceptors crucial for molecular recognition at purine-binding sites, while offering distinct advantages in terms of synthetic tractability and patentability.
Caption: Isosteric relationship between Purine and Thieno[3,2-d]pyrimidine.
Foundational Synthetic Strategies
The construction of the thieno[3,2-d]pyrimidine core is well-established, with the most common and versatile pathways commencing from substituted 3-amino-thiophene-2-carboxylate or 2-carboxamide derivatives.[4][5] These intermediates undergo cyclization with a one-carbon source, such as formic acid or orthoformates, to yield the corresponding thieno[3,2-d]pyrimidin-4-one.[5][6] This pyrimidinone is a critical hub, allowing for further functionalization, most commonly through chlorination followed by nucleophilic substitution at the C4 position.
Caption: General workflow for synthesizing Thieno[3,2-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
This protocol describes a common three-step synthesis starting from a 3-amino-5-arylthiophene amide, a route frequently employed in the synthesis of kinase inhibitors.[6]
Step 1: Cyclization to form Thieno[3,2-d]pyrimidin-4-one
-
To a solution of 3-amino-5-arylthiophene-2-carboxamide (1.0 eq) in formic acid (10 vol), add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture under microwave irradiation at 120 °C for 30 minutes. The rationale for using microwave heating is to significantly accelerate the reaction rate, often leading to cleaner products and higher yields compared to conventional heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4-one intermediate. This product is often pure enough for the next step without further purification.
Step 2: Chlorination of the Pyrimidinone
-
Suspend the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF), which acts as a catalyst for the chlorination.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Pour the residue slowly onto crushed ice with vigorous stirring. The 4-chloro product will precipitate.
-
Filter the solid, wash thoroughly with cold water to neutralize any remaining acid, and dry. This intermediate is often used directly in the next step.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or dioxane.
-
Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the HCl byproduct.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The choice of temperature and reaction time is dependent on the nucleophilicity of the amine.
-
After cooling, the product may precipitate directly from the reaction mixture or after the addition of water.
-
Collect the solid by filtration. If necessary, purify the final compound by column chromatography on silica gel or by recrystallization to achieve high purity.
Therapeutic Applications: A Focus on Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][7] However, its most profound impact has been in oncology as a core for potent kinase inhibitors.[2] The scaffold acts as an "ATP-mimetic," competitively binding to the ATP pocket of various kinases and thereby blocking their downstream signaling pathways, which are often dysregulated in cancer.[8]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural requirements for potent kinase inhibition.[2][9][10][11]
-
C4-Position: This position is critical for achieving potency and selectivity. It is typically substituted with an (aryl)amino group that forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding site.
-
C2-Position: Substitution at this position often points towards the solvent-exposed region of the ATP pocket. This allows for the introduction of various groups to modulate physicochemical properties like solubility and cell permeability without disrupting hinge binding.
-
C6-Position: This position on the thiophene ring can be modified to explore deeper pockets within the active site or to enhance selectivity against different kinases.
Table 1: Representative Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Target Disease Indication | Reference |
| Compound 20 | CDK7 | Potent (exact value not specified) | Triple-Negative Breast Cancer | [9] |
| Compound 10b | PI3Kδ / BRD4-BD1 | 112 / 19 | Diffuse Large B-cell Lymphoma | [12] |
| Compound 8 | BTK | Potent (IC₅₀ < 100 nM) | Inflammatory/Autoimmune Diseases | [11] |
| Compound 11c | SIRT1 / SIRT2 / SIRT3 | 3.6 / 2.7 / 4.0 | General (Sirtuin Biology Probe) | [10] |
Case Study: Dual PI3Kδ/BET Inhibition in Lymphoma
A compelling example of the scaffold's utility is the development of dual inhibitors targeting both Phosphoinositide 3-kinase delta (PI3Kδ) and Bromodomain and Extra-Terminal (BET) proteins.[12] Both pathways are implicated in the survival and proliferation of certain lymphomas.
Researchers designed a series of thieno[3,2-d]pyrimidine derivatives using a pharmacophore merging strategy.[12] Optimization led to compound 10b , which exhibited potent and balanced activity against both PI3Kδ (IC₅₀ = 112 nM) and the BET protein BRD4 (IC₅₀ = 19 nM).[12] This dual inhibition leads to a synergistic blockade of MYC expression and activation, resulting in strong anti-proliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cell lines and cell cycle arrest.[12]
Caption: Dual inhibition of PI3K and BET pathways by a thienopyrimidine derivative.
Experimental Protocol: Cell Viability (MTT) Assay
The anti-proliferative effects of compounds like 10b are commonly assessed using the MTT assay, which measures the metabolic activity of viable cells.[13]
-
Cell Seeding: Seed cancer cells (e.g., SU-DHL-4 lymphoma cells) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂. The 72-hour time point is chosen to allow for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine core has proven to be a remarkably fruitful scaffold in drug discovery, serving as a reliable purine isostere that has led to the development of numerous potent inhibitors against critical disease targets.[1][2][5] Its synthetic accessibility and the well-understood structure-activity relationships for key target families, especially kinases, make it an invaluable tool for medicinal chemists.
Future efforts will likely focus on several key areas:
-
Improving Selectivity: Designing next-generation inhibitors with exquisite selectivity for specific kinase isoforms or mutant forms to minimize off-target effects and improve therapeutic windows.
-
Targeting Resistance: Developing new derivatives that can overcome acquired resistance mechanisms to existing therapies.
-
Exploring New Targets: Leveraging the scaffold's versatility to explore its potential against other ATP-dependent enzymes and novel biological targets beyond the kinome.
-
Bifunctional Molecules: Expanding on the success of dual inhibitors to create novel polypharmacological agents or targeted protein degraders (PROTACs) using the thieno[3,2-d]pyrimidine core as a warhead.
The continued exploration of this privileged scaffold promises to yield new and improved therapeutic agents for a range of human diseases.
References
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Peretto, I., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
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Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences. Available at: [Link]
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Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Romeiro, N. C., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Request PDF. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]
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Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available at: [Link]
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Gour, N., et al. (2021). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate. Available at: [Link]
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El-Adl, K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available at: [Link]
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Peretto, I., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. Available at: [Link]
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bioRxiv. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. bioRxiv. Available at: [Link]
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Peretto, I., et al. (2013). Synthesis and Biological Evaluation of thieno[3,2-d]- Pyrimidinones, thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. PubMed. Available at: [Link]
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Ghorab, M. M., et al. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. Archiv der Pharmazie. Available at: [Link]
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Physicochemical properties of 4-Bromothieno[3,2-d]pyrimidine
An In-depth Technical Guide to 4-Bromothieno[3,2-d]pyrimidine
Introduction
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural analogy to purine, a fundamental component of nucleic acids. This bioisosteric relationship makes it a privileged scaffold for designing molecules that can interact with a wide array of biological targets.[1] Within this class, this compound (CAS No. 16285-70-4) emerges as a pivotal synthetic intermediate. Its strategic placement of a reactive bromine atom on the electron-deficient pyrimidine ring provides a versatile handle for chemists to introduce diverse functionalities, enabling the exploration of vast chemical spaces and the development of novel therapeutic agents.
This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, established synthetic routes, characteristic reactivity, and its burgeoning applications in the pursuit of new medicines.
Core Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is critical for its application in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 16285-70-4 | ChemicalBook[2] |
| Molecular Formula | C₆H₃BrN₂S | PubChem[3] |
| Molecular Weight | 215.07 g/mol | ChemicalBook[2] |
| Monoisotopic Mass | 213.92003 Da | PubChem[3] |
| Melting Point | 145 °C | ChemicalBook[2] |
| Boiling Point | 309.8±22.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.859±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| XlogP (Predicted) | 1.9 | PubChem[3] |
| SMILES | C1=CSC2=C1N=CN=C2Br | PubChem[3] |
| InChI | InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | PubChem[3] |
Synthesis and Reactivity: A Chemist's Perspective
The utility of this compound stems from its accessible synthesis and predictable reactivity, making it a favored building block in multi-step synthetic campaigns.
Synthetic Strategy
The construction of the thieno[3,2-d]pyrimidine core generally begins with a suitably substituted thiophene precursor. A common and efficient pathway involves the cyclization of a 3-aminothiophene-2-carboxylate derivative to form the thieno[3,2-d]pyrimidin-4-one or dione, which can then be halogenated.
The diagram below illustrates a generalized synthetic workflow. The initial step involves the formation of the pyrimidinone ring, a robust and high-yielding transformation. The subsequent conversion of the hydroxyl/oxo group to the bromide is the critical step. While direct bromination can be achieved with reagents like phosphorus oxybromide (POBr₃), a more common laboratory approach involves a two-step process: chlorination followed by nucleophilic substitution or further modification. For the purpose of this guide, we will consider the direct halogenation pathway.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Halogenation
The conversion of the thieno[3,2-d]pyrimidin-4-one precursor to the 4-bromo derivative is crucial. While literature often details the chlorination using phosphorus oxychloride (POCl₃)[1][4], a similar principle applies for bromination using phosphorus oxybromide.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).[5]
-
Reagent Addition: Add phosphorus oxybromide (POBr₃) (5-10 eq.) to the flask. The use of a significant excess of the halogenating agent is standard practice to drive the reaction to completion.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, the excess POBr₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be performed with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Causality Behind Experimental Choices:
-
Phosphorus Oxyhalides (POX₃): These reagents are highly effective for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into halogens. The phosphorus atom acts as a powerful oxophile, activating the carbonyl oxygen for substitution.
-
Inert Atmosphere: The use of nitrogen or argon prevents the introduction of atmospheric moisture, which would readily quench the highly reactive POBr₃.
-
Aqueous Work-up and Neutralization: This procedure removes the excess phosphorus-based reagents and byproducts. Neutralization is essential before extraction to ensure the product, a weak base, is in its neutral form and thus soluble in the organic solvent.
Chemical Reactivity
The bromine atom at the C4 position is the molecule's reactive hub. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly electron-deficient and thus susceptible to two main classes of reactions.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution (SNAr): This is a facile reaction where the bromide acts as a good leaving group, readily displaced by a variety of nucleophiles. This reaction is fundamental to the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[6]
-
With Amines: Reaction with primary or secondary amines yields 4-amino-thieno[3,2-d]pyrimidine derivatives.
-
With Alcohols/Phenols: In the presence of a base (e.g., K₂CO₃ or NaH), alcohols and phenols can displace the bromide to form ethers.[6]
-
With Thiols: Similarly, thiols can be used to synthesize 4-thioether derivatives.
-
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for various cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This dramatically expands the synthetic utility of the scaffold.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups at the C4 position.[7]
-
Heck Coupling: Reaction with alkenes provides access to 4-alkenyl-substituted thieno[3,2-d]pyrimidines.[1]
-
Other Couplings: Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Stille (with organostannanes) couplings are also highly feasible.
-
Spectroscopic and Analytical Profile
Characterization of this compound relies on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to be simple, showing three distinct signals in the aromatic region (approx. 7.0-9.0 ppm). One singlet for the C2-H of the pyrimidine ring, and two doublets for the C6-H and C7-H of the thiophene ring, exhibiting characteristic coupling. |
| ¹³C NMR | Aromatic signals corresponding to the six carbon atoms of the bicyclic system. The C4 carbon directly attached to the bromine will be significantly shifted. |
| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is the signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The high-resolution mass would confirm the elemental composition of C₆H₃BrN₂S.[3] |
| Infrared (IR) | Characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond stretching within the heterocyclic rings. |
Applications in Research and Drug Development
The thieno[3,2-d]pyrimidine scaffold, and by extension the 4-bromo intermediate, is a prolific source of biologically active molecules. Its role as a purine isostere has positioned it as a key pharmacophore in the design of kinase inhibitors.[1]
Caption: Major application areas for derivatives of this compound.
-
Anticancer Research: This is the most explored application area. Derivatives have shown potent activity against various cancer cell lines.[1][8] They are frequently investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4][9]
-
Antimicrobial Activity: Certain halogenated thieno[3,2-d]pyrimidines have demonstrated selective antifungal activity, notably against strains of Cryptococcus neoformans.[1]
-
Antimalarial Drug Discovery: The scaffold has been used to develop compounds with dual-stage antiplasmodial activity, targeting both the liver and blood stages of the Plasmodium parasite.[6]
Safety and Handling
While specific toxicity data for this compound is not extensively published, it should be handled with the care afforded to all halogenated heterocyclic compounds of unknown toxicity. A related compound, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, is classified as toxic if swallowed.[10]
Recommended Safety Precautions:
-
Always handle the compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
References
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Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]
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This compound (C6H3BrN2S). PubChemLite. [Link]
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New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. PubMed. [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
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7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem. [Link]
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Methodological & Application
Application Note: Buchwald-Hartwig Amination of 4-Bromothieno[3,2-d]pyrimidine
A Senior Application Scientist's Guide to Synthesizing Key Medicinal Chemistry Scaffolds
Introduction: The Strategic Importance of Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its structural and isoelectronic resemblance to purine has made it a cornerstone for the development of potent and selective therapeutic agents.[1] This heterocyclic system is integral to molecules targeting a range of diseases, from cancer to parasitic infections. For instance, derivatives have been identified as potent pan-inhibitors of SIRT1/2/3 sirtuin enzymes, as novel CDK7 inhibitors for oncology, and as antiplasmodial agents.[2][3][4][5] The functionalization of this core, particularly at the C4 position, is critical for modulating biological activity and optimizing pharmacokinetic properties.[6]
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, supplanting harsher traditional methods like nucleophilic aromatic substitution.[7][8] Its broad substrate scope and functional group tolerance make it indispensable for late-stage functionalization in complex molecule synthesis. However, its application to electron-deficient, nitrogen-containing heteroaryl halides like 4-bromothieno[3,2-d]pyrimidine presents specific challenges, including potential catalyst inhibition by the substrate's coordinating nitrogen atoms and the need for carefully optimized conditions to achieve high yields.
This guide provides a comprehensive overview of the mechanistic principles, a field-tested experimental protocol, and troubleshooting strategies for the successful Buchwald-Hartwig amination of this compound, aimed at researchers and professionals in drug development.
Mechanistic Rationale: Engineering a Successful C-N Coupling
A deep understanding of the catalytic cycle is paramount to rational protocol design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) redox cycle.[8][9][10] Each step is influenced by the judicious choice of catalyst, ligand, base, and solvent.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
The Palladium Precursor & Ligand System: The reaction is initiated by an active Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source like Pd₂(dba)₃.[11] The choice of ligand is arguably the most critical parameter. Early systems used ligands like BINAP or DPPF, but the development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) revolutionized the field.[12][13][14]
-
Causality: These large, electron-donating ligands serve multiple purposes: they stabilize the monomeric Pd(0) center, facilitate the rate-determining oxidative addition step, and, most importantly, promote the final, product-releasing reductive elimination step.[14] For electron-deficient heterocycles, their steric bulk can also prevent the formation of stable, off-cycle catalyst-substrate complexes that can inhibit the reaction.[15]
-
-
The Role of the Base: A stoichiometric amount of base is required to deprotonate the amine (or the amine-palladium complex), generating the active nucleophile for displacement of the halide on the palladium center.[16]
-
Experimental Choice: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often provide the fastest reaction rates.[11][17] However, they are incompatible with base-sensitive functional groups (e.g., esters). In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative, albeit sometimes requiring higher temperatures or longer reaction times.[17]
-
-
Solvent Selection: Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are standard. They must effectively solvate the reactants and intermediates without interfering with the catalytic cycle. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[16]
Detailed Experimental Protocol: Amination with Morpholine
This section provides a representative, step-by-step protocol for the coupling of this compound with morpholine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.
Materials and Reaction Parameters
| Component | Formula | M.W. | Amount (mmol) | Equivalents | Notes |
| This compound | C₆H₃BrN₂S | 215.07 | 1.0 | 1.0 | Substrate |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 | Nucleophile, freshly distilled |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 (4 mol% Pd) | Palladium Precursor |
| XPhos | C₃₃H₄₉P | 488.71 | 0.04 | 0.04 | Ligand |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 | 1.4 | Base, from a fresh bottle |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5.0 mL | - | Solvent, degassed |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line) with Nitrogen or Argon supply
-
Syringes and needles for liquid transfers
-
Heating mantle or oil bath with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 215 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuation and Backfilling: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent) or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(morpholino)thieno[3,2-d]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Poor Reagent Quality (wet solvent/amine) 3. Suboptimal Ligand/Base Combination | 1. Ensure a strictly inert atmosphere; use fresh, high-quality Pd source and ligand. Consider a pre-catalyst for consistency.[8][16] 2. Use freshly distilled/dried amine and anhydrous, degassed solvent.[16] 3. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) or a different base (e.g., LiHMDS, K₃PO₄).[12][16] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. 2. Base-induced decomposition of starting material. 3. Reaction temperature is too high. | 1. Increase ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1). 2. Switch to a milder base like K₃PO₄. 3. Lower the reaction temperature and extend the reaction time, monitoring carefully. |
| Inconsistent Results | 1. Inconsistent generation of the active Pd(0) species. 2. Variable quality of the base. | 1. Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) which can provide more reproducible results. 2. Use a base from a freshly opened container stored in a desiccator or glovebox. |
Conclusion
The Buchwald-Hartwig amination is a cornerstone transformation for the synthesis of 4-aminothieno[3,2-d]pyrimidines, providing efficient access to valuable scaffolds for drug discovery. Success hinges on a clear understanding of the mechanistic roles of the ligand and base, coupled with meticulous execution under inert conditions. The protocol and troubleshooting guide presented here offer a robust starting point for researchers, enabling the reliable synthesis and further exploration of this important class of molecules.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. Available at: [Link]
-
Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available at: [Link]
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Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Publishing. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]
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Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. NIH Public Access. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromothieno[3,2-d]pyrimidine
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its structural resemblance to endogenous purines, which allows it to function as a bioisostere in various biological systems.[1] This structural feature has rendered it a cornerstone in medicinal chemistry, leading to the development of compounds with a wide spectrum of therapeutic activities, including potent kinase inhibitors for oncology, anti-inflammatory agents, and antiplasmodial compounds for treating malaria.[2][3][4] The ability to functionalize this core at specific positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR) in drug development programs.
4-Bromothieno[3,2-d]pyrimidine serves as a versatile and critical building block for this purpose. The bromine atom at the C4-position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. This guide provides detailed application notes and field-proven protocols for the most pivotal of these transformations: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The protocols herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific molecular targets.
Core Principle: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and optimization. While each named reaction has unique aspects, they all generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The cycle initiates with the Oxidative Addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-limiting step. The subsequent Transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) to the palladium center. Finally, Reductive Elimination forms the new C-C or C-heteroatom bond, yielding the desired product and regenerating the active Pd(0) catalyst.[5] The choice of ligands, base, and solvent is critical as they influence the efficiency of each step in this cycle.
Suzuki-Miyaura Coupling: Forging C-C (Aryl-Aryl) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents. It is an exceptionally powerful tool for synthesizing biaryl and heteroaryl-aryl structures.
Application Insights & Causality:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is standard. For heteroaromatic substrates like thienopyrimidines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective. They promote the oxidative addition step and stabilize the catalytic species, preventing catalyst decomposition. Using a pre-formed catalyst like Pd(dppf)Cl₂ can also offer greater reliability and reproducibility.
-
Base Selection: An inorganic base is required to activate the organoboron species for transmetalation. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[6][7] The choice of base can significantly impact the reaction outcome; for instance, stronger bases may be needed for less reactive boronic acids, but they can also promote side reactions. An aqueous solution of the base is often employed, as water can accelerate the transmetalation step.
-
Solvent System: A mixture of an organic solvent and water is typical. Dioxane, dimethoxyethane (DME), or toluene are excellent choices as they effectively solubilize both the organic substrate and the palladium catalyst.[2][6][7]
Data Summary: Typical Suzuki-Miyaura Conditions
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | (Hetero)Arylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Source | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2 - 5 mol% |
| Base | K₂CO₃ or NaHCO₃ (2M aq. solution) | 2.0 - 3.0 equiv |
| Solvent | Dioxane or DME | Anhydrous |
| Temperature | 80 - 100 °C | Reaction progress monitored by TLC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of Pd(0) |
Detailed Protocol: Synthesis of 4-Phenylthieno[3,2-d]pyrimidine
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 216 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 4-phenylthieno[3,2-d]pyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation where classical methods like SₙAr often fail or require harsh conditions.[5][8]
Application Insights & Causality:
-
Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) are exceptionally effective.[3] They facilitate both the oxidative addition and the crucial C-N reductive elimination step, which can often be the turnover-limiting step. Using pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species in situ, is highly recommended for reproducibility.
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base, promoting high reaction rates. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.
-
Solvent System: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.
Data Summary: Typical Buchwald-Hartwig Conditions
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% |
| Ligand | XPhos or SPhos | 2 - 4 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.4 - 2.0 equiv |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | Reaction progress monitored by TLC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Critical due to air-sensitive reagents |
Detailed Protocol: Synthesis of 4-(Morpholino)thieno[3,2-d]pyrimidine
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) to the tube.
-
Reactant Addition: Add this compound (1.0 mmol, 216 mg).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect to an argon manifold.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours, or until reaction completion is confirmed by LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography (e.g., dichloromethane/methanol gradient) to afford the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties (C-C sp)
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are valuable intermediates in synthesis and common motifs in materials science and pharmaceuticals.
Application Insights & Causality:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI) as a co-catalyst.[9] The palladium species facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium complex more readily than the alkyne itself.[10]
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions like Glaser coupling (homocoupling of alkynes).[9] These reactions typically require a stronger base and sometimes a more specialized ligand system to facilitate the direct reaction of the alkyne with the palladium center.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves a dual purpose: neutralizing the HBr byproduct and acting as the solvent or co-solvent.[11]
Data Summary: Typical Sonogashira Conditions
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2 - 5 mol% |
| Co-catalyst | Copper(I) Iodide (CuI) | 3 - 10 mol% |
| Base/Solvent | Triethylamine (Et₃N) or DIPA | Anhydrous, degassed |
| Temperature | Room Temperature to 80 °C | Dependent on alkyne and substrate reactivity |
| Atmosphere | Inert (Argon or Nitrogen) | Essential |
Detailed Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 216 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by (trimethylsilyl)acetylene (1.5 mmol, 212 µL).
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate and purify by flash column chromatography (hexane/ethyl acetate) to obtain the product.
Heck Reaction: Vinylation of the Heteroaromatic Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to vinyl-substituted aromatic and heteroaromatic compounds.[12] This reaction is particularly useful for installing functionalized side chains.
Application Insights & Causality:
-
Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source. While some Heck reactions can proceed without a phosphine ligand ("ligand-free"), the addition of ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) is often necessary for electron-rich or sterically hindered heteroaromatic bromides to achieve good yields.
-
Base and Additives: A moderately strong organic or inorganic base is used to neutralize the HBr formed during the reaction. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are typical choices. Phase-transfer catalysts like tetrabutylammonium chloride (TBAC) can be beneficial, particularly for less reactive bromides, as they can stabilize the catalytic species and promote the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred as they can dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle.
Data Summary: Typical Heck Conditions
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Alkene (e.g., n-butyl acrylate) | 1.5 equiv |
| Palladium Source | Pd(OAc)₂ | 2 - 5 mol% |
| Ligand (optional) | PPh₃ or P(o-tol)₃ | 4 - 10 mol% |
| Base | Et₃N or K₂CO₃ | 2.0 equiv |
| Solvent | DMF or DMAc | Anhydrous |
| Temperature | 100 - 140 °C | High temperatures are often required |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended |
Detailed Protocol: Synthesis of (E)-butyl 3-(thieno[3,2-d]pyrimidin-4-yl)acrylate
-
Vessel Preparation: In a sealable reaction tube, combine this compound (1.0 mmol, 216 mg), palladium(II) acetate (0.05 mmol, 11 mg), tri(o-tolyl)phosphine (0.10 mmol, 30 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol, 215 µL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via flash column chromatography to afford the desired vinylated product.
Conclusion and Troubleshooting
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a robust and versatile toolkit for the functionalization of this compound. The success of these reactions hinges on the careful selection of the catalyst system, base, and solvent, tailored to the specific coupling partners.
Common Troubleshooting Tips:
-
Low or No Conversion:
-
Ensure a strictly inert atmosphere and anhydrous solvents. Oxygen can deactivate the Pd(0) catalyst.
-
Increase catalyst/ligand loading or reaction temperature.
-
Screen different ligands (for Suzuki/Buchwald-Hartwig) or bases.
-
-
Formation of Side Products:
-
Homocoupling (Aryl-Aryl): Often due to catalyst decomposition. Try a more stabilizing ligand or lower the reaction temperature.
-
Debromination (Protodehalogenation): Can occur in the presence of trace water or other proton sources. Ensure anhydrous conditions. For Buchwald-Hartwig, this can sometimes be a side reaction of the base.[3]
-
Glaser Coupling (Alkyne-Alkyne): In Sonogashira, this is a copper-mediated side reaction. Reduce the amount of CuI, run the reaction at lower temperature, or switch to a copper-free protocol.
-
By leveraging the protocols and mechanistic insights provided, researchers can confidently and efficiently generate diverse libraries of thieno[3,2-d]pyrimidine derivatives to accelerate their drug discovery and development efforts.
References
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Chen, Y., et al. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Journal of Combinatorial Chemistry, 9(4), 604-611. [Link]
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Cohen, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12, 19147-19159. [Link]
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Javed, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Atlantis Press. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, volume 59. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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European Patent Office. (2008). EP1925619A1 - Preparation of 4-substituted 2-amino-benzo[5][9]furo[3,2-d]pyrimidine derivatives.
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 834. [Link]
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Hussain, M., et al. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(2), 349-357. [Link]
-
Dadras, A., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9563-9581. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Chen, Y., et al. (2007). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine Library. Journal of Combinatorial Chemistry, 9(4), 604-611. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2010). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
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El-Sayed, N. F., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(9), 4026-4034. [Link]
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Liu, Z., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 26(11), 2328-2333. [Link]
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Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]
-
Lee, J., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Reiser, O., et al. (2021). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. ChemRxiv. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-11. [Link]
-
Seley, K. L., et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 18(11), 3995-4001. [Link]
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Tumkevicius, S., et al. (2011). Efficient Synthesis of (Arylethynyl)pyrrolo[2,3-d]pyrimidines by Stille Coupling. Synthesis, 2011(5), 811-817. [Link]
-
Liu, M., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Journal of Chemical Research, 36(6), 322-324. [Link]
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Using 4-Bromothieno[3,2-d]pyrimidine to synthesize kinase inhibitors
Application Notes & Protocols
Leveraging 4-Bromothieno[3,2-d]pyrimidine as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors
Abstract
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, prized for its structural resemblance to adenine, which allows it to function as an effective hinge-binding motif in a multitude of protein kinases. Its rigid, bicyclic nature provides a stable platform for the strategic placement of substituents to achieve high potency and selectivity. This guide focuses on the synthetic utility of this compound, a key building block that enables the diversification of the core structure through modern cross-coupling chemistry. We provide an in-depth analysis of core synthetic strategies, detailed experimental protocols, and insights into the structure-activity relationships (SAR) that guide the design of next-generation kinase inhibitors for targets such as Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR).
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The thieno[3,2-d]pyrimidine system, a fusion of thiophene and pyrimidine rings, is structurally analogous to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[2] This interaction is often mediated by hydrogen bonds between the pyrimidine nitrogens and the "hinge" region of the kinase, a critical anchoring point for many inhibitors.[3]
The strategic value of This compound lies in the reactivity of the C4-bromo group. This position is solvent-exposed in many kinase active sites, making it an ideal vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The C-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions, providing a robust and flexible platform for library synthesis and lead optimization.[4]
This document details the primary synthetic transformations used to functionalize this scaffold, including Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation, providing researchers with the foundational knowledge to design and synthesize novel kinase inhibitors.
Core Synthetic Strategies & Diversification Workflow
The C4 position of the thieno[3,2-d]pyrimidine core is the primary site for chemical modification. The workflow typically begins with the 4-bromo precursor and branches out depending on the desired bond formation (C-C, C-N, C-O, or C-S).
Caption: General workflow for diversifying the this compound scaffold.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl groups at the C4 position. These groups can form critical π-stacking interactions with aromatic residues (like phenylalanine) in the kinase active site, significantly enhancing binding affinity.[3]
Causality: The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions like debromination. Pd(PPh₃)₄ is a reliable catalyst for this transformation, while a moderately strong inorganic base like K₃PO₄ or Na₂CO₃ is used to activate the boronic acid without degrading the substrate.[5][6] A mixture of an organic solvent (like 1,4-dioxane) and water is often employed to ensure solubility of both the organic and inorganic reagents.[7]
Detailed Experimental Protocol: Synthesis of 4-Aryl-thieno[3,2-d]pyrimidines
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the starting bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-thieno[3,2-d]pyrimidine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 75-90 | [5][8] |
| PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 70-85 | [7] |
| Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 80-95 | [9] |
Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination
The introduction of an amino group at the C4 position is a cornerstone of kinase inhibitor design. The resulting N-H can act as a hydrogen bond donor, while substituents on the amine can be tailored to occupy specific pockets within the active site, thereby enhancing selectivity and potency. The Buchwald-Hartwig amination is a highly versatile method for forming these critical C-N bonds, accommodating a wide range of primary and secondary amines.[10]
Causality: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a base. The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) promote the challenging reductive elimination step, which is often rate-limiting.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, but weaker bases like Cs₂CO₃ can be used for sensitive substrates.[12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 4-Amino-thieno[3,2-d]pyrimidines
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 4-5 mol %), and the base (e.g., NaOt-Bu, 1.4 eq.) to a flame-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel chromatography to obtain the target 4-amino derivative.
Application Example: Synthesis of Janus Kinase (JAK) Inhibitors
The thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop potent and selective inhibitors of the Janus kinase family, which are implicated in inflammatory diseases and cancers.[13][14] A common strategy involves installing a specific amine at the C4 position to interact with the kinase hinge and a side chain to provide selectivity.
Target Molecule Example: A derivative identified as compound 24 in a study targeting JAK1 was shown to be a potent and highly selective inhibitor.[13] The synthesis of analogs like this leverages the C4-bromo precursor.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Table 2: Structure-Activity Relationship (SAR) of Thieno[3,2-d]pyrimidine-based JAK1 Inhibitors
| Compound | R-Group at C4 Position | JAK1 IC₅₀ (μM) | JAK2 IC₅₀ (μM) | JAK3 IC₅₀ (μM) | Reference |
| AZD4205 (9) | (Reference Compound) | 0.089 | 1.8 | 3.3 | [13] |
| 24 | N-(cis-4-hydroxycyclohexyl)-... | 0.022 | 0.58 | 0.81 | [13] |
| 25 | N-(tetrahydro-2H-pyran-4-yl)-... | 0.035 | 0.65 | 0.95 | [13] |
| 46 | N-((1R,3R)-3-hydroxycyclopentyl)-... | 0.022 | 0.43 | 0.55 | [13] |
Data synthesized from published reports to illustrate SAR trends.[13]
The data in Table 2 clearly demonstrates how modifications at the C4 position, facilitated by reactions like the Buchwald-Hartwig amination on a 4-halo precursor, can significantly improve both potency (lower IC₅₀ for JAK1) and selectivity against other JAK isoforms.[13]
Conclusion
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its strategic C4-bromo handle allows for predictable and efficient functionalization through robust palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can rapidly generate diverse libraries of compounds. The insights provided in these protocols and application notes offer a solid foundation for researchers aiming to exploit this privileged scaffold in the discovery of novel therapeutics targeting the human kinome.
References
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ResearchGate. SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... Available at: [Link]
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ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Available at: [Link]
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ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]
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National Center for Biotechnology Information. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available at: [Link]
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MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
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National Center for Biotechnology Information. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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National Center for Biotechnology Information. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Available at: [Link]
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PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Available at: [Link]
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ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Available at: [Link]
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PubMed. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Available at: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
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National Center for Biotechnology Information. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
Wiley Online Library. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available at: [Link]
-
ResearchGate. C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions.... Available at: [Link]
-
ResearchGate. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Available at: [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
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Preparation of 4-Amino-Thieno[3,2-d]pyrimidine Derivatives: An Application Note and Protocol Guide
Introduction: The Rising Prominence of Thieno[3,2-d]pyrimidines in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, representing a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Notably, derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The 4-amino substituted variants, in particular, are of high interest as they serve as crucial intermediates and pharmacophores in the development of targeted therapies, including kinase inhibitors.[2] For instance, the thieno[3,2-d]pyrimidine core is present in GDC-0941, a potent inhibitor of phosphoinositide 3-kinase (PI3K), which has been evaluated in clinical trials for cancer treatment.[2]
This guide provides a comprehensive overview of the synthetic strategies for preparing 4-amino-thieno[3,2-d]pyrimidine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the detailed protocols for the most reliable synthetic routes, elucidate the mechanistic underpinnings of these reactions, and offer expert insights into experimental choices and potential challenges.
Synthetic Strategies: A Multi-pronged Approach
The synthesis of 4-amino-thieno[3,2-d]pyrimidines can be broadly categorized into two main approaches:
-
Construction of the Pyrimidine Ring onto a Pre-existing Thiophene Core: This is the most common and versatile strategy, typically starting from a suitably substituted 3-aminothiophene derivative.
-
Construction of the Thiophene Ring onto a Pre-existing Pyrimidine Core: While less common, this approach can be advantageous in certain synthetic designs.
This guide will focus on the first and more prevalent strategy, detailing the synthesis from 3-aminothiophene precursors.
Workflow for the Synthesis of 4-Amino-Thieno[3,2-d]pyrimidines
Caption: Overall workflow for the synthesis of 4-amino-thieno[3,2-d]pyrimidine derivatives.
Part 1: Synthesis of the 3-Aminothiophene Precursor
The Gewald reaction is a powerful and widely used one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes (which are isomers of the required 3-aminothiophenes, but the principles are similar and adaptable).[3] A common starting point for thieno[3,2-d]pyrimidines is a 3-aminothiophene-2-carboxylate.
Protocol 1: Synthesis of Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate
This protocol is adapted from a reported synthesis of a key intermediate for antiplasmodial thienopyrimidines.[4]
Rationale: This protocol starts with the synthesis of a chloro-nitrile intermediate from a ketone, which then undergoes cyclization with methyl thioglycolate to form the desired 3-aminothiophene. The use of a base like sodium methylate is crucial for deprotonating the thioglycolate and facilitating the nucleophilic attack and subsequent cyclization.
Step 1: Synthesis of 3-chloro-3-(p-tolyl)acrylonitrile
-
To a solution of 4-methylacetophenone (1 eq.) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) and hydroxylamine hydrochloride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate
-
To a solution of 3-chloro-3-(p-tolyl)acrylonitrile (1 eq.) in methanol, add sodium methylate (NaOCH₃) and methyl thioglycolate.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired 3-aminothiophene-2-carboxylate.
| Reactant | MW | Equivalents | Amount |
| 4-methylacetophenone | 134.18 | 1.0 | (user defined) |
| Phosphorus oxychloride | 153.33 | (variable) | (user defined) |
| Hydroxylamine HCl | 69.49 | (variable) | (user defined) |
| Methyl thioglycolate | 106.14 | 1.0 | (user defined) |
| Sodium methylate | 54.02 | 1.0 | (user defined) |
Table 1: Reagent table for the synthesis of a 3-aminothiophene precursor.
Part 2: Construction of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The cyclization of a 3-aminothiophene-2-carboxylate or a 3-aminothiophene-2-carboxamide with a one-carbon source like formamide or formic acid is a very common and efficient method to construct the thieno[3,2-d]pyrimidin-4(3H)-one ring system.[5]
Protocol 2: Cyclization with Formamide
Rationale: Formamide serves as both a reactant and a solvent in this reaction. At high temperatures, it provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. The amino group of the thiophene attacks the carbonyl carbon of formamide, followed by an intramolecular cyclization and dehydration to yield the fused ring system. This method is often preferred for its simplicity and the ready availability of formamide.
-
Place the 3-aminothiophene-2-carboxylate (1 eq.) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the reaction mixture to a high temperature (typically 150-180 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the thieno[3,2-d]pyrimidin-4(3H)-one.
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- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Bromothieno[3,2-d]pyrimidine
For: Researchers, scientists, and drug development professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of nucleic acids.[1] This structural similarity has led to the development of numerous thieno[3,2-d]pyrimidine derivatives with a wide spectrum of biological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[2][3][4] The functionalization of this scaffold is crucial for modulating its pharmacological profile, and nucleophilic aromatic substitution (SNAr) at the C4-position of 4-halothieno[3,2-d]pyrimidines represents a cornerstone strategy for achieving molecular diversity.[5][6]
This guide provides a detailed exploration of the SNAr reaction on 4-bromothieno[3,2-d]pyrimidine, offering in-depth mechanistic insights and field-proven experimental protocols for the synthesis of diverse C4-substituted analogs.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds through a classical addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene ring, renders the C4-position susceptible to nucleophilic attack.
The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge in this intermediate is delocalized over the pyrimidine ring and the fused thiophene ring, which stabilizes the complex. Finally, the leaving group, in this case, the bromide ion, is expelled, and the aromaticity of the thieno[3,2-d]pyrimidine ring system is restored.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label: "Generalized workflow of the SNAr reaction."; fontsize: 10; }
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a framework for the synthesis of C4-substituted thieno[3,2-d]pyrimidines using a variety of nucleophiles.[7]
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used when specified.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm).
-
Purification: Products are typically purified by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of the final products should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry (MS).
Protocol 1: Synthesis of 4-Amino-thieno[3,2-d]pyrimidines (N-Nucleophiles)
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-thieno[3,2-d]pyrimidine.
dot graph "N_Nucleophile_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label: "Workflow for amination of this compound."; fontsize: 10; }
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-thieno[3,2-d]pyrimidines (O-Nucleophiles)
This protocol outlines the reaction with alcohols or phenols.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the desired alcohol or phenol (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[7]
dot graph "O_Nucleophile_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label: "Workflow for etherification of this compound."; fontsize: 10; }
Protocol 3: Synthesis of 4-(Alkylthio/Arylthio)-thieno[3,2-d]pyrimidines (S-Nucleophiles)
This protocol details the reaction with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired thiol (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(alkylthio/arylthio)-thieno[3,2-d]pyrimidine.[7]
dot graph "S_Nucleophile_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label: "Workflow for thioetherification of this compound."; fontsize: 10; }
Data Summary and Comparison
The following table summarizes typical reaction conditions and yields for the SNAr of 4-halothieno[3,2-d]pyrimidines with various nucleophiles, compiled from the literature.
| Nucleophile | Halogen | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Br | K₂CO₃ | DMF | 100 | 6 | 85 | [5] |
| Morpholine | Br | K₂CO₃ | DMF | 80 | 4 | 92 | [6] |
| Benzylamine | Cl | K₂CO₃ | DMF | 100 | 5 | 88 | [7] |
| Phenol | Cl | NaH | THF | 60 | 12 | 75 | [7] |
| Methanol | Cl | NaH | THF | 25 | 8 | 80 | [7] |
| Thiophenol | Cl | K₂CO₃ | DMF | 25 | 2 | 95 | [7] |
| Benzyl mercaptan | Br | K₂CO₃ | DMF | 25 | 3 | 91 | [7] |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a diverse library of C4-functionalized derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold, enabling the development of novel therapeutic agents and chemical probes. The straightforward nature of these reactions, coupled with the high yields and broad substrate scope, underscores their significance in modern drug discovery and development.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275.
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). Bioorganic Chemistry, 148, 107456.
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved January 20, 2026, from [Link]
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2013). Molecules, 18(4), 4487-4509.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). ChemMedChem, 18(14), e202300165.
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharm. (2022). RSC Medicinal Chemistry, 13(8), 993-1004.
- Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013). Journal of Medicinal Chemistry, 56(9), 3666-3679.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry, 65(15), 10449-10461.
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LUMO Analysis of Electrophiles (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Chemical structures, HOMO and LUMO map distributions, as well as... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Plot of the LUMO+4, LUMO, HOMO−1, HOMO−6 and HOMO−10 orbitals in 8... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Optimized structure, HOMO map, and LUMO map of the studied compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors | Scilit. (n.d.). Retrieved January 20, 2026, from [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Retrieved January 20, 2026, from [Link]
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Safe Synthesis of 4,7-Dibromo[2][4][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025). Molecules, 30(20), 4887.
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HOMO‐LUMO maps of compounds 4 and 7. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Functionalization of the Thieno[3,2-d]pyrimidine C4 Position
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, it serves as an essential building block for a multitude of biologically active molecules that have shown therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2] The strategic importance of this scaffold is underscored by the clinical development of molecules like GDC-0941 (Pictilisib) , a potent inhibitor of phosphoinositide 3-kinase (PI3K).[1][3][4]
The functionalization of the C4 position of the thieno[3,2-d]pyrimidine ring is a critical strategy in drug discovery. This position is often a key vector for modifying a compound's potency, selectivity, and pharmacokinetic properties. Substituents at C4 can engage in crucial hydrogen bonding, hydrophobic, or π-stacking interactions within the active sites of target proteins, such as kinases.[5] This guide provides a detailed overview of the primary synthetic methodologies for C4 functionalization, offering field-proven insights and detailed protocols for researchers in drug development.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone for introducing a wide range of nucleophiles at the C4 position of the thieno[3,2-d]pyrimidine scaffold. The inherent electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, renders the C4 position highly susceptible to nucleophilic attack, especially when equipped with a suitable leaving group like a halogen (typically chlorine).
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrimidine ring, including onto the electronegative nitrogen atoms, which provides significant stabilization.[6] The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the system, yielding the C4-substituted product. This pathway is particularly efficient for this scaffold due to the electronic properties of the fused ring system.
Workflow for C4-Functionalization via SNAr
Caption: General workflow for SNAr at the C4 position.
Protocol 1: General Procedure for SNAr with Amines
This protocol is a robust method for synthesizing 4-amino-thieno[3,2-d]pyrimidine derivatives, a common structural motif in kinase inhibitors.
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.0 equivalents) [Optional, but recommended for amine salts]
-
Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG 400)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
5% aqueous acetic acid solution
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a sealable reaction vial, add 4-chlorothieno[3,2-d]pyrimidine (1 equivalent, e.g., 100 mg, 0.57 mmol).
-
Add the desired amine (1.0 equivalent, 0.57 mmol) and potassium carbonate (1.0 equivalent, 79 mg, 0.57 mmol).[7]
-
Add anhydrous DMSO (e.g., 4 mL) to dissolve the reagents.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. The use of greener solvents like PEG 400 has also been shown to be effective, often without the need for an additional base.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If using DMSO, pour the mixture into water and extract with an organic solvent like EtOAc (3x). If using PEG 400, the mixture can often be diluted with water to precipitate the product.
-
Combine the organic layers. Wash sequentially with 5% aqueous acetic acid solution (2x) to remove excess amine, followed by water (1x) and brine (1x).[7]
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure C4-amino-thieno[3,2-d]pyrimidine derivative.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents (aryl, heteroaryl, alkynyl), which is not achievable via SNAr, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer unparalleled versatility for creating C-C and C-N bonds.
A. Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction is a highly reliable method for coupling aryl or heteroaryl boronic acids (or their esters) with a 4-halo-thieno[3,2-d]pyrimidine. The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive 4-chloro derivatives suitable substrates, often circumventing the need for more expensive bromo or iodo analogs.[9]
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively inserts into the C4-Halogen bond of the thienopyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.[10][11]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter times compared to conventional heating.
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine 4-chloro-thieno[3,2-d]pyrimidine (1 equivalent), the boronic acid (1.2 equivalents), Cs₂CO₃ (2 equivalents), and Pd(PPh₃)₄ (3 mol%).[12][13]
-
Add the dioxane/water solvent mixture.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This is crucial to prevent catalyst oxidation.
-
Reaction: Place the vial in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes.[13]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
| Parameter | Condition | Rationale / Field Insight |
| Halide | Cl, Br, I | Cl is cost-effective and sufficiently reactive for this electron-deficient system. Iodo derivatives are most reactive but less stable and more expensive.[9] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable, commercially available catalyst. For more challenging couplings, ligands like dppf can improve efficiency.[11][12] |
| Base | K₂CO₃, Cs₂CO₃ | An aqueous base is required to activate the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive substrates.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic system allows both the organic substrate and inorganic base to be in solution, facilitating the reaction.[14] |
B. Buchwald-Hartwig Amination: A Powerful C-N Coupling Alternative
While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a complementary and often milder approach, particularly for less nucleophilic amines or when base-sensitive functional groups are present. It has a broader substrate scope, including anilines, heteroaromatic amines, and amides.[15]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido intermediate. Reductive elimination then forges the C-N bond.[7][16] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential to promote the reductive elimination step, which is often rate-limiting.[17]
Protocol 3: General Buchwald-Hartwig Amination
Materials:
-
4-Halo-thieno[3,2-d]pyrimidine (Br or Cl)
-
Amine or Amide (1.1-1.5 equivalents)
-
Palladium precatalyst: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂
-
Ligand: XPhos (3.0 mol%) or similar biaryl phosphine ligand
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv).[18]
-
Add the 4-halo-thieno[3,2-d]pyrimidine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool to room temperature and quench carefully with water. Extract with an organic solvent.
-
Isolation & Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.
| Parameter | Condition | Rationale / Field Insight |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich biaryl phosphine ligands are crucial. They accelerate the reductive elimination step and stabilize the active Pd(0) species.[18] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is needed to deprotonate the amine-Pd complex. NaOtBu is common, but weaker bases like K₃PO₄ are used for base-sensitive substrates.[17][19] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are required. They must be thoroughly degassed to prevent catalyst deactivation.[20] |
C. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is the premier method for installing alkynyl moieties at the C4 position, creating a linear, rigid linker that is valuable for probing protein active sites or as a handle for further functionalization (e.g., click chemistry).
Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-thienopyrimidine complex, facilitating the C-C bond formation.[16][21][22]
Protocol 4: General Sonogashira Coupling
Materials:
-
4-Iodo-thieno[3,2-d]pyrimidine (Iodo derivatives are most reactive)
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base/solvent: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Anhydrous co-solvent (optional): THF or DMF
Procedure:
-
Reaction Setup (Inert Atmosphere): To a Schlenk flask under argon, add 4-iodo-thieno[3,2-d]pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Degassing: Degas the solution with a stream of argon for 15 minutes.
-
Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (typically 2-12 hours).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Conclusion
The functionalization of the C4 position of the thieno[3,2-d]pyrimidine scaffold is a well-established yet continually evolving field. The choice of synthetic method—be it the direct SNAr for introducing heteroatom nucleophiles or the versatile suite of palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation—depends critically on the desired substituent and the overall synthetic strategy. By understanding the mechanistic underpinnings and optimizing reaction parameters as detailed in these protocols, researchers can efficiently generate diverse libraries of C4-substituted thieno[3,2-d]pyrimidines, accelerating the discovery of new and improved therapeutics.
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]
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Disch, J. S., et al. (2014). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 57(10), 4144-4157. Available at: [Link]
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Asghar, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(14), 4192. Available at: [Link]
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Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 16(8), 6836-6844. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Antiplasmodial Agents from 4-Bromothieno[3,2-d]pyrimidine
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Antimalarial Drug Discovery
The relentless evolution of drug resistance in Plasmodium species, the causative agent of malaria, necessitates a continuous search for novel therapeutic agents. Fused bicyclic pyrimidines, such as thieno[3,2-d]pyrimidines, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to purines allows them to interact with a multitude of biological targets, including various kinases.[1][2] This mimicry has been successfully exploited to develop compounds with a broad spectrum of biological activities, including anticancer and anti-infective properties.[1][3][4]
Within this class of compounds, derivatives of the thieno[3,2-d]pyrimidine core have shown significant promise as antiplasmodial agents, demonstrating activity against both the blood and liver stages of the parasite.[5][6][7] The starting material, 4-bromothieno[3,2-d]pyrimidine, is a versatile intermediate. The bromine atom at the C4-position is amenable to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This chemical flexibility allows for the systematic introduction of diverse functional groups, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties.[5][8]
This guide provides an in-depth overview of the synthetic strategies and detailed protocols for generating libraries of 4-substituted thieno[3,2-d]pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimalarial agents.
Core Synthetic Strategies: From Precursor to Potent Inhibitor
The primary synthetic pathways for diversifying the this compound scaffold involve leveraging the reactivity of the C4-position. The electron-withdrawing nature of the pyrimidine ring activates the C4-halide for nucleophilic attack, while its position on the heterocyclic system makes it an ideal substrate for various cross-coupling reactions.
Caption: General workflow for the synthesis of antiplasmodial agents from this compound.
Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
SNAr is a robust and widely used method for functionalizing the 4-position of the thienopyrimidine core. The reaction proceeds readily with a range of nitrogen, oxygen, and sulfur nucleophiles.
Protocol 1.1: Synthesis of 4-Amino-thieno[3,2-d]pyrimidines
The introduction of an amino group at the C4-position has been a cornerstone of SAR studies for this scaffold.[8][9][10] The choice of amine substituent is critical for modulating potency, physicochemical properties, and metabolic stability.
Causality: The reaction can be performed under either acidic or basic conditions. Acid catalysis protonates the pyrimidine ring, further activating the C4-position for nucleophilic attack. Base-promoted SNAr involves deprotonation of the amine (if it has an N-H bond) or direct attack by a neutral amine, facilitated by a non-nucleophilic base to scavenge the HBr byproduct.
Detailed Protocol (Acid-Catalyzed):
-
Step 1: In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq., e.g., 100 mg, 0.57 mmol) and the desired amine (1.0 eq., 0.57 mmol) in a 3:1 mixture of tetrahydrofuran (THF) and isopropanol (IPA) (e.g., 8 mL).
-
Step 2: Add one drop of concentrated hydrochloric acid (12 M HCl, ~0.05 mL) to the solution.
-
Step 3: Seal the vial and heat the reaction mixture at 70 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 4: Upon completion, allow the mixture to cool to room temperature and concentrate it to dryness under reduced pressure.
-
Step 5: Dissolve the resulting residue in a suitable organic solvent like dichloromethane (CH2Cl2) or ethyl acetate (EtOAc).
-
Step 6: Wash the organic phase with a saturated aqueous sodium bicarbonate (NaHCO3) solution, followed by water and brine.
-
Step 7: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Step 8: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino derivative.[11]
Self-Validation: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the starting material signal in LC-MS provides a clear indicator of reaction completion.
Protocol 1.2: Synthesis of 4-Aryloxy-thieno[3,2-d]pyrimidines
Causality: The synthesis of ether linkages at the C4-position typically requires a base to deprotonate the phenol, generating a more potent phenoxide nucleophile. Potassium carbonate (K2CO3) is a common choice due to its moderate basicity and good solubility in polar aprotic solvents like dimethylformamide (DMF).
Detailed Protocol:
-
Step 1: To a solution of the appropriate phenol (1.0 eq.) in DMF (e.g., 5 mL), add potassium carbonate (K2CO3, 1.1 eq.).
-
Step 2: Stir the reaction mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Step 3: Add the this compound derivative (1.0 eq.) to the mixture.
-
Step 4: Heat the reaction to 130 °C and stir for approximately 3 hours, monitoring by TLC.
-
Step 5: After cooling to room temperature, pour the reaction mixture into water.
-
Step 6: Extract the aqueous layer multiple times with ethyl acetate (EtOAc).
-
Step 7: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Step 8: Purify the crude product by column chromatography or recrystallization.[5]
Protocol 1.3: Synthesis of 4-Thioether-thieno[3,2-d]pyrimidines
Causality: Thiophenols are excellent nucleophiles and react readily with the activated 4-bromo position. A mild base like K2CO3 is sufficient to facilitate the reaction, which often proceeds smoothly at room temperature.
Detailed Protocol:
-
Step 1: Dissolve the this compound derivative (1.0 eq.) in DMF.
-
Step 2: Add the appropriate thiophenol (1.0-1.2 eq.) and K2CO3 (1.0 eq.).
-
Step 3: Stir the reaction mixture at room temperature for 1 to 1.5 hours. Monitor for completion by TLC.
-
Step 4: Concentrate the reaction mixture under reduced pressure and add water.
-
Step 5: Extract the aqueous layer three times with dichloromethane (DCM).
-
Step 6: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.
-
Step 7: Purify the crude product by column chromatography.[6]
Part 2: Synthesis via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties that are often crucial for potent antiplasmodial activity.
Caption: Key Palladium-catalyzed cross-coupling reactions for C4-functionalization.
Protocol 2.1: Suzuki Coupling for 4-Aryl/Heteroaryl Derivatives
Causality: The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound. The choice of catalyst, base, and solvent is crucial for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a common and effective catalyst, while an aqueous solution of a base like potassium carbonate is often used to activate the boronic acid.
Detailed Protocol:
-
Step 1: In a reaction vessel, combine the this compound derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and Pd(PPh3)4 (0.1 eq.).
-
Step 2: Add THF as the solvent, followed by a 1M aqueous solution of K2CO3 (2.0-3.0 eq.).
-
Step 3: De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Step 4: Heat the reaction mixture to reflux and stir under an inert atmosphere until the starting material is consumed (as monitored by TLC/LC-MS).
-
Step 5: Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Step 6: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Step 7: Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
-
Step 8: Purify the residue via flash column chromatography to yield the 4-aryl derivative.[5]
Trustworthiness: The success of Suzuki coupling is highly dependent on the quality of the palladium catalyst and the exclusion of oxygen. Using a pre-catalyst or ensuring an inert atmosphere throughout the reaction is critical for reproducibility.
Protocol 2.2: Sonogashira Coupling for 4-Alkynyl Derivatives
Causality: The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. It is co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) iodide co-catalyst activates the alkyne. A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX byproduct.
Detailed Protocol:
-
Step 1: To a flask charged with the this compound derivative (1.0 eq.), add Pd(PPh3)4 (0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).
-
Step 2: Evacuate the flask and backfill with an inert gas (e.g., argon); repeat this cycle three times.
-
Step 3: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 eq.) via syringe.
-
Step 4: Add the terminal alkyne (1.2-1.5 eq.) dropwise to the stirred solution.
-
Step 5: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Step 6: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Step 7: Concentrate the filtrate and purify the crude product by flash column chromatography. Low to moderate yields are sometimes obtained due to purification difficulties.[5]
Antiplasmodial Activity and Structure-Activity Relationship (SAR) Summary
The derivatization of the thieno[3,2-d]pyrimidine core at the C4-position has yielded compounds with potent activity against Plasmodium falciparum. A lead compound, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, served as a starting point for many of these explorations.[5][12][13]
| Compound Series | Substituent at C4 | General Activity against P. falciparum | Key SAR Insights | Reference |
| 4-Chloro Analogue | -Cl | Good activity against erythrocytic stage; better activity against hepatic stage than parent compound. | The chloro group is a key reactive handle and also contributes favorably to activity. | [5][6] |
| 4-Amino Analogues | Various aliphatic and cyclic amines | Potent activity observed. | Bulky groups and those with improved physicochemical properties can lead to orally active compounds with excellent in vivo efficacy. | [9][10][14] |
| 4-Aryloxy/Thioether | Substituted phenols and thiophenols | Variable; some analogues maintain good activity. | The nature and substitution pattern of the aryl ring significantly impact potency. | [5][6] |
| 4-Aryl Analogues | (Hetero)aryl groups | Good to excellent yields and potent activity. | Introduction of aryl groups via Suzuki coupling is a highly effective strategy for generating potent derivatives. | [5] |
| 4-Alkynyl Analogues | Substituted alkynes | Moderate activity. | While synthetically accessible, these derivatives have shown lower potency compared to other series in some studies. | [5] |
Key Findings from SAR Studies:
-
Importance of the C4-Position: Modifications at this position are critical for antiplasmodial activity. The introduction of various substituents through SNAr and cross-coupling reactions has been a fruitful strategy.[5][8]
-
Dual-Stage Activity: Several 4-substituted thieno[3,2-d]pyrimidines have demonstrated activity against both the erythrocytic (blood) and hepatic (liver) stages of the parasite, which is a highly desirable feature for antimalarial drugs.[5][7]
-
Oral Activity: Optimization of the substituents at the C2 and C4 positions has led to the identification of orally active compounds with excellent in vivo efficacy in mouse models of malaria.[9][10][14]
-
Overcoming Limitations: A "scaffold hopping" strategy, moving from the thieno[3,2-d]pyrimidine core to bioisosteres, has been employed to improve properties like aqueous solubility and intestinal permeability while maintaining good antiplasmodial activity.[12][13]
Conclusion
The this compound scaffold is a validated and highly versatile starting point for the development of novel antiplasmodial agents. The synthetic protocols outlined in this guide, based on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a robust framework for generating chemical diversity. The demonstrated dual-stage activity and the successful development of orally bioavailable candidates underscore the therapeutic potential of this compound class. Future work should continue to focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties and elucidating the precise molecular targets of these potent compounds to combat the global challenge of malaria.
References
-
Lagardère, P., Mustière, R., Amanzougaghene, N., Hutter, S., Franetich, J.-F., Azas, N., Vanelle, P., Verhaeghe, P., Primas, N., Mazier, D., Masurier, N., & Lisowski, V. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
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Murahari, K., et al. (2015). Structure–Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Journal of Medicinal Chemistry, 58(18), 7572-7579. [Link]
-
Murahari, K., et al. (2015). Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. PubMed, 58(18), 7572-9. [Link]
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Murahari, K., et al. (2015). Structure–Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Journal of Medicinal Chemistry, 58(18), 7572-7579. [Link]
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Murahari, K., et al. (2015). Structure Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Request PDF on ResearchGate. [Link]
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Primas, N., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(21), 5038. [Link]
-
Pérès, B., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(7), 7999-8020. [Link]
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5565. [Link]
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Anonymous. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. ResearchGate. [Link]
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de Souza, M. V. N., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1185-1191. [Link]
-
Kamal, A., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5343-5347. [Link]
-
Lagardère, P., et al. (2022). Synthesis of antiplasmodial 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues using the scaffold hopping strategy. European Journal of Medicinal Chemistry, 241, 114619. [Link]
-
Lagardère, P., et al. (2022). Synthesis of antiplasmodial 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues using the scaffold hopping strategy. Request PDF on ResearchGate. [Link]
-
Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]
-
Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. ResearchGate. [Link]
-
Anonymous. (n.d.). Exploring 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine: A Key Pharmaceutical Intermediate. DC Chemicals. [Link]
-
Kumar, A., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[8][14]thieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(6), 969-979. [Link]
-
Kumar, A., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[8][14]thieno[2,3-d]pyrimidine derivatives. PubMed Central. [Link]
-
Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(21), 7247. [Link]
Sources
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- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of antiplasmodial 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues using the scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 4-Bromothieno[3,2-d]pyrimidine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Bromothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of their coupling reactions with this specific heterocyclic halide. The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accessing novel chemical entities.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable steps for remediation.
Q1: Why is the yield of my coupled product consistently low?
Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the electronic nature of the substrate and the stability of the reagents.
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is susceptible to oxidation.[1][2] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Inefficient Oxidative Addition: While the C-Br bond at the 4-position of the thieno[3,2-d]pyrimidine is activated by the electron-withdrawing pyrimidine ring, steric hindrance or competing electronic effects can slow this crucial first step of the catalytic cycle.[3][4]
-
Protodebromination of the Starting Material: You may observe the formation of thieno[3,2-d]pyrimidine, where the bromine has been replaced by a hydrogen atom.
-
Solution: This side reaction can be influenced by the base and solvent.[1] Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[7] Minimizing water in the reaction mixture can also suppress this pathway.
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade, especially if it is unstable, leading to the formation of an arene byproduct and reduced yield of the desired product.[8][9] This is a common side reaction in Suzuki couplings.[8][10]
Troubleshooting Workflow for Low Yield
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 9. aspuru.substack.com [aspuru.substack.com]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Buchwald-Hartwig Amination of Bromopyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions. This guide is specifically designed to address the unique challenges and common side reactions encountered during the Buchwald-Hartwig amination of bromopyrimidine substrates. As electron-deficient heteroaromatics, pyrimidines present distinct hurdles compared to standard aryl bromides. This resource provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate these complexities and achieve successful outcomes in your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems researchers encounter. Each entry explains the potential cause rooted in reaction mechanism and provides actionable solutions.
Q1: My reaction shows low or no conversion of the starting bromopyrimidine. What are the primary factors to investigate?
This is the most common issue and typically points to a problem with one of the core reaction components: the catalyst system, the base, or the reaction environment.
Possible Causes & Solutions:
-
Inefficient Catalyst Activation or Deactivation: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] This reduction can be inefficient. Furthermore, the nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, acting as a ligand and poisoning the catalyst, which stalls the reaction.[2]
-
Inappropriate Ligand Choice: The ligand is arguably the most critical variable. It must be sufficiently electron-rich and sterically bulky to promote the key steps of oxidative addition and reductive elimination while preventing catalyst dimerization or inhibition by the pyrimidine substrate.[3][5]
-
Incorrect Base Selection or Poor Solubility: The base's role is to deprotonate the amine, forming the active nucleophile. If the base is too weak, the reaction will not proceed. If it is strong but insoluble, the reaction can be slow and irreproducible.[6][7]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common strong base and often provides the fastest rates.[6] However, if your substrate has base-sensitive functional groups (e.g., esters), a weaker base like Cs₂CO₃ or K₃PO₄ is a better choice, though it may require higher temperatures.[4][6] For reproducibility in large-scale reactions, ensure the base is finely powdered or consider adding Celite to prevent clumping.[6]
-
-
Presence of Oxygen or Water: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Water can interfere with the base and hydrolyze reagents.[2]
-
Solution: Ensure your solvent is anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction should be set up and run under a strictly inert atmosphere (argon or nitrogen).[2]
-
Q2: I'm observing a significant amount of a side product where the bromine on my pyrimidine is replaced by hydrogen. How can I minimize this hydrodehalogenation?
This side reaction, also known as proto-debromination, is a common competitive pathway in the Buchwald-Hartwig catalytic cycle and is particularly prevalent with electron-deficient heteroaryl halides.[8]
Mechanistic Cause:
Hydrodehalogenation occurs when the palladium-amide intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) or from reaction with trace water/other proton sources, leading to a palladium-hydride species. This intermediate can then reductively eliminate the debrominated arene instead of the desired amine product.[8][9]
Solutions to Minimize Hydrodehalogenation:
-
Optimize the Ligand: The choice of ligand has a profound impact. Bulky, electron-rich ligands often accelerate the rate of reductive elimination of the desired C-N bond, making it kinetically favored over the hydrodehalogenation pathway.[3]
-
Lower the Reaction Temperature: This side reaction can become more prominent at higher temperatures. If you have sufficient catalytic activity, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can often suppress hydrodehalogenation.[2]
-
Choice of Base and Solvent: The reaction medium can influence the prevalence of this side reaction. Sometimes, switching from a strong alkoxide base to a carbonate or phosphate base can help. In some systems, a bimetallic palladium-copper catalyst has been shown to prevent the formation of Pd-hydride species, thereby shutting down this pathway.[9]
Q3: My starting materials are consumed, but I've isolated a dimeric product from the self-coupling of my amine or pyrimidine. What causes this?
Homocoupling is another potential side reaction, though typically less common than hydrodehalogenation if the reaction is set up correctly.
Possible Causes & Solutions:
-
Amine Homocoupling: This can occur if the amine is oxidized. It is more common with anilines.
-
Solution: Ensure a scrupulously oxygen-free environment. Using a precatalyst that ensures rapid formation of the active LPd(0) species can minimize side reactions that occur during sluggish catalyst activation.
-
-
Aryl Homocoupling (Glaser-type): Dimerization of the bromopyrimidine is less frequent but can be promoted by certain catalyst systems or the presence of oxygen.
-
Solution: Again, maintaining a strict inert atmosphere is key. Optimizing the catalyst-to-ligand ratio and ensuring the ligand is sufficiently bulky can disfavor the formation of intermediates that lead to homocoupling.[3]
-
Frequently Asked Questions (FAQs)
Why are bromopyrimidines considered challenging substrates?
Pyrimidines are electron-deficient heterocycles. This electronic nature makes the oxidative addition of the C-Br bond to the Pd(0) center more difficult compared to electron-rich or neutral arenes. Additionally, the lone pairs on the ring nitrogens can coordinate to the palladium catalyst, leading to off-cycle, inactive species—a form of catalyst poisoning.[2] Overcoming these challenges requires the use of highly active catalyst systems with bulky, electron-donating ligands that promote the desired catalytic turnover.[10]
How do I select the optimal ligand and base for my specific substrates?
The choice is interdependent and substrate-specific, but general guidelines exist. The following table provides a starting point for optimization.
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Primary Aliphatic Amines | BrettPhos, XPhos | NaOtBu, LHMDS | BrettPhos is often superior for hindered primary amines.[1] LHMDS can be used for substrates with protic functional groups.[1] |
| Secondary Aliphatic Amines | RuPhos, XPhos | NaOtBu, K₃PO₄ | RuPhos is a common choice for a broad range of secondary amines.[1] |
| Aryl Amines (Anilines) | XPhos, GPhos | Cs₂CO₃, K₃PO₄, NaOtBu | Weaker bases are often sufficient and are compatible with more functional groups.[6] |
| NH-Heterocycles (e.g., Indoles) | DavePhos, XantPhos | Cs₂CO₃, K₃PO₄ | These couplings can be challenging; ligand screening is often necessary. |
Which solvent should I use?
Aprotic, anhydrous solvents are standard. The choice depends on the required reaction temperature and the solubility of your reagents.
| Solvent | Boiling Point (°C) | Pros | Cons/Considerations |
| Toluene | 111 | Excellent temperature range, common choice.[11] | Must be thoroughly dried and degassed. |
| 1,4-Dioxane | 101 | Good solvating properties for many reagents. | Peroxide formation risk; classified as an undesirable solvent.[12][13] |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, useful for reactions at moderate temperatures. | Lower temperature range may not be sufficient for less reactive substrates. |
| tert-Amyl alcohol | 102 | Can sometimes improve solubility and performance. | A protic solvent, which can alter reactivity. |
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to understand the main catalytic cycle and the points where side reactions diverge.
Caption: The Buchwald-Hartwig catalytic cycle and key off-cycle pathways for bromopyrimidines.
General Experimental Protocol
This protocol provides a validated starting point for the amination of a bromopyrimidine with a generic amine. Note: This procedure must be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, Degassed Toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: In a glovebox, add the bromopyrimidine, the palladium precatalyst, the base, and the magnetic stir bar to the reaction vial. If any reagent is a liquid, add it at step 3.
-
Seal and Purge: Seal the vial with a screw cap containing a PTFE septum. If not in a glovebox, remove the vial from the glovebox and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid).
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired aminopyrimidine product.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Ghaffari, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Srisailam, V. et al. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synfacts. [Link]
-
Ghaffari, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]
-
Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]
-
Reddit. Brainstorming a Buchwald-Hartwig coupling. [Link]
-
Seath, C. P. et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Journal of Chemical Education. [Link]
-
ResearchGate. Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Purification of Substituted Thienopyrimidines
Welcome to the technical support center dedicated to addressing the purification challenges of substituted thienopyrimidine products. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this important class of heterocyclic compounds. Here, we will delve into common purification hurdles and provide practical, field-tested solutions to streamline your workflow and enhance the purity and yield of your target molecules.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of substituted thienopyrimidines in a question-and-answer format.
Question 1: I'm observing a low yield of my substituted thienopyrimidine after flash column chromatography. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery from flash column chromatography is a frequent issue. The root cause often lies in the interaction between your compound and the stationary phase, or in the choice of solvent system.
-
Causality: Substituted thienopyrimidines, depending on their functional groups, can exhibit a range of polarities. Highly polar derivatives may irreversibly adsorb to silica gel, especially if they contain basic nitrogen atoms that can interact strongly with the acidic silica surface. Conversely, very nonpolar derivatives might elute too quickly with the solvent front, co-eluting with nonpolar impurities.
-
Troubleshooting Steps:
-
Stationary Phase Modification: If you suspect strong adsorption to silica, consider using a less acidic stationary phase like neutral alumina. Alternatively, you can "deactivate" the silica gel by pre-treating it with a small percentage of a polar solvent like methanol or triethylamine in your mobile phase. For instance, adding 0.5-1% triethylamine to your eluent can help to competitively block the acidic sites on the silica gel, thereby reducing tailing and improving the recovery of basic compounds.
-
Solvent System Optimization: A systematic approach to selecting your mobile phase is crucial. Start with a nonpolar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) is an indispensable tool for optimizing your solvent system before committing to a column run. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.
-
Alternative Chromatographic Techniques: For particularly challenging separations, consider reverse-phase flash chromatography. This technique is well-suited for purifying polar compounds that are poorly retained on normal-phase silica.
-
Question 2: My purified thienopyrimidine product shows persistent impurities in the NMR spectrum, even after column chromatography. How can I remove these stubborn contaminants?
Answer:
Co-eluting impurities are a common challenge, especially when dealing with structurally similar byproducts from your synthesis.
-
Causality: These impurities often have polarities very similar to your desired product, making them difficult to separate using standard chromatographic techniques. They could be isomers, unreacted starting materials with similar functional groups, or byproducts formed through side reactions.
-
Troubleshooting Steps:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing thienopyrimidines include ethanol, methanol, acetonitrile, or mixtures like ethanol/water or dichloromethane/hexane.[1]
-
Preparative HPLC: When all else fails, preparative high-performance liquid chromatography (HPLC) can provide the high resolution needed to separate closely related compounds. While more time-consuming and expensive than flash chromatography, it is often the best option for achieving very high purity.
-
Chemical Scavenging: In some cases, impurities with specific functional groups can be removed by reacting them with a scavenger resin. For example, if you have an acidic impurity, you can use a basic resin to selectively remove it from your product mixture.
-
Question 3: I'm struggling with the crystallization of my final thienopyrimidine product. It either oils out or remains in solution. What can I do?
Answer:
Crystallization can be a delicate process, and the nature of the substituents on the thienopyrimidine core can significantly influence its ability to form a stable crystal lattice.
-
Causality: The presence of flexible side chains, multiple hydrogen bond donors/acceptors, or a mixture of conformers can inhibit crystallization. The compound may also be too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Start with a small amount of your compound in a vial and add a few drops of a solvent. If it dissolves completely, it's likely too soluble. If it doesn't dissolve at all, even with heating, it's not a good candidate. The ideal solvent will dissolve your compound when heated but allow it to crystallize upon cooling.
-
Slow Evaporation: If you have a solution of your compound, allowing the solvent to evaporate slowly over several days can sometimes promote the growth of single crystals.
-
Inducing Crystallization: If your compound is supersaturated in a solution but has not yet crystallized, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your compound (if available).
-
Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" in which your compound is insoluble. This will gradually decrease the solubility and can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of different substituents on the polarity and solubility of thienopyrimidines during purification?
A1: The nature and position of substituents on the thienopyrimidine scaffold play a critical role in determining the molecule's overall polarity and solubility, which in turn dictates the purification strategy.
-
Electron-donating groups (e.g., alkoxy, amino groups) generally increase the polarity and can enhance solubility in polar solvents.
-
Electron-withdrawing groups (e.g., nitro, cyano, halo groups) can have varied effects. Halogens can increase lipophilicity, while nitro and cyano groups increase polarity.
-
Aromatic and aliphatic side chains will generally decrease polarity and increase solubility in nonpolar organic solvents. The presence of heteroatoms (N, O, S) within these side chains will increase polarity.
Understanding these trends can help in predicting the chromatographic behavior and selecting appropriate crystallization solvents for your specific substituted thienopyrimidine.[2][3]
Q2: Are there any stability concerns I should be aware of during the purification of substituted thienopyrimidines?
A2: While the thienopyrimidine core is generally stable, certain substituents can introduce instability under specific purification conditions.
-
Acid/Base Sensitivity: Thienopyrimidines with acid-labile protecting groups (e.g., Boc) or base-labile functional groups (e.g., esters) require careful selection of chromatographic conditions and solvents to avoid cleavage. Using neutral stationary phases and avoiding strongly acidic or basic mobile phase additives is recommended in these cases.
-
Oxidation: Thienopyrimidines containing easily oxidizable functional groups, such as thiols or certain amino derivatives, may be sensitive to air and prolonged exposure to certain solvents. It is advisable to handle such compounds under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled solvents.
Q3: What are the recommended analytical techniques for assessing the purity of my final thienopyrimidine product?
A3: A combination of analytical techniques is essential to accurately determine the purity of your substituted thienopyrimidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also provide a good indication of purity. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. Using a diode-array detector (DAD) can help in identifying impurities by their UV-Vis spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the detection and identification of impurities, even at very low levels.
-
Melting Point: A sharp melting point range is often indicative of a pure crystalline compound.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: In a beaker, add the crude substituted thienopyrimidine product and a small amount of silica gel. Add a suitable solvent (e.g., dichloromethane) to dissolve the compound and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the eluent over time. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted thienopyrimidine.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature. If crystals form, this is a good solvent for recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualization of Purification Workflow
Below is a conceptual workflow for troubleshooting common purification challenges with substituted thienopyrimidines.
Caption: A decision-making workflow for the purification of substituted thienopyrimidines.
Summary of Purification Parameters
| Challenge | Potential Cause | Recommended Solution |
| Low Recovery from Column | Strong adsorption to silica gel | Use neutral alumina or add triethylamine to the eluent. |
| Poor solvent system selection | Optimize the mobile phase using TLC (aim for Rf 0.2-0.4). | |
| Persistent Impurities | Co-eluting species | Perform recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).[1] |
| Structurally similar byproducts | Consider preparative HPLC for high-resolution separation. | |
| Crystallization Failure | Compound is too soluble | Screen a wider range of solvents or use an anti-solvent precipitation method. |
| Oiling out | Try slow evaporation or scratching the flask to induce nucleation. |
References
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. (n.d.).
- Synthesis of Some Thienopyrimidine Derivatives - PMC - NIH. (n.d.).
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives - Jordan Journal of Chemistry (JJC). (n.d.).
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.).
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. (n.d.).
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives - ResearchGate. (n.d.).
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Poor Cell Permeability of Thienopyrimidine Derivatives - Benchchem. (n.d.).
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. (n.d.).
- Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed. (n.d.).
- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC - NIH. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.).
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI. (2019, September 20). Retrieved from [Link]
- Recent updates on thienopyrimidine derivatives as anticancer agents - ResearchGate. (n.d.).
- Synthesis of Some Thienopyrimidine Derivatives - MDPI. (n.d.).
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori - UTHSC Digital Commons. (n.d.).
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines - ACG Publications. (2021, November 25). Retrieved from [Link]
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.).
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][5]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. (2024, February 29). Retrieved from [Link]
-
Tips and troubleshooting - Takara Bio. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C-N Coupling of 4-Bromothieno[3,2-d]pyrimidine
Welcome to the technical support guide for optimizing the critical C-N cross-coupling of 4-Bromothieno[3,2-d]pyrimidine. This scaffold is a cornerstone in many pharmaceutical development programs due to its structural analogy to purines. However, its successful functionalization via Buchwald-Hartwig amination is highly sensitive to reaction parameters, with base selection being a frequent point of failure.
This guide is structured to provide actionable solutions, moving from common high-level questions to a deep dive into troubleshooting specific experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Your First Pass at Troubleshooting
This section addresses the most common initial queries and concerns researchers face when working with this specific substrate.
Q1: Why is base selection so critical for the C-N coupling of this compound?
A1: The thieno[3,2-d]pyrimidine core possesses several features that make base selection a delicate balance. The pyrimidine ring is relatively electron-deficient, which can influence the oxidative addition step. Furthermore, the presence of two nitrogen atoms and a sulfur atom in the heterocyclic system can lead to potential catalyst inhibition or side reactions if the base is not appropriately chosen. An unsuitable base can lead to poor yields, catalyst decomposition, or undesired side reactions like hydrodehalogenation.
Q2: I'm setting up my first reactions. What are the "go-to" bases I should screen first?
A2: For initial screening, it is advisable to test a range of base strengths and types. A standard starting array would include:
-
A strong, non-nucleophilic alkoxide: Sodium tert-butoxide (NaOtBu) is often the most effective for achieving high reaction rates, but it is incompatible with base-sensitive functional groups.[1]
-
A moderately strong carbonate: Cesium carbonate (Cs₂CO₃) is an excellent choice due to its good solubility in many organic solvents and its tolerance for a wider range of functional groups.[2]
-
A weaker phosphate: Potassium phosphate (K₃PO₄) is a cost-effective and mild base, often successful for the arylation of amides and other sensitive nucleophiles, though it may require higher temperatures or catalyst loadings.[1][3]
Q3: My reaction with potassium carbonate (K₂CO₃) is showing no product. What is the most logical next step?
A3: A lack of reactivity with a weak base like K₂CO₃ strongly suggests that the deprotonation of your amine nucleophile is the rate-limiting step or is not occurring to a sufficient extent. The logical next step is to move to a stronger base. Switching directly to sodium tert-butoxide (NaOtBu) is a common and effective strategy. The significantly higher pKa of NaOtBu (pKa of conjugate acid ~19) compared to K₂CO₃ (pKa of conjugate acid ~10.3) will more effectively generate the palladium-amido complex required to advance the catalytic cycle.[2]
Q4: How can I determine if the base, and not another component like the ligand or catalyst, is the primary issue?
A4: A key diagnostic experiment is to run the reaction with a well-established, highly active catalyst/ligand system (e.g., a G3 or G4 palladacycle precatalyst with a ligand like XPhos or RuPhos) while varying only the base. If you observe a significant yield dependency across different bases (e.g., no reaction with K₃PO₄, moderate yield with Cs₂CO₃, and high yield with NaOtBu), it strongly implicates the base-dependent step (amine deprotonation) as the bottleneck. If yields remain low across all bases, you should then investigate other parameters like ligand choice, solvent, or temperature.[4]
Part 2: In-Depth Troubleshooting Guide: From Low Conversion to Side Reactions
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem: Low or No Conversion
This is the most common issue and is almost always linked to the efficacy of the base in the catalytic cycle.
-
Potential Cause 1: Insufficient Base Strength (pKa Mismatch)
-
The "Why": The primary role of the base is to deprotonate the amine nucleophile (or the N-H bond in the intermediate LₙPd(Ar)(NHR')X complex) to form the palladium-amido species, which is necessary for reductive elimination.[5] If the pKa of the amine's conjugate acid is higher than that of the base's conjugate acid, deprotonation will be inefficient, stalling the catalytic cycle.
-
Solution: Switch to a stronger base. If you are using carbonates or phosphates, move to an alkoxide (NaOtBu, KOtBu) or a strong, non-nucleophilic amide base like Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is particularly useful for substrates with protic functional groups that are incompatible with alkoxides.[1]
-
-
Potential Cause 2: Poor Base Solubility
-
The "Why": Many inorganic bases (e.g., K₃PO₄, K₂CO₃) are poorly soluble in common ethereal or aromatic solvents like dioxane or toluene.[6] Since the deprotonation is thought to occur at the solid-liquid interface, poor solubility can lead to slow and inefficient reactions.[2] The physical properties of the base, such as particle size, can have a dramatic impact on the reaction outcome.
-
Solutions:
-
Switch to a Soluble Base: Cesium carbonate (Cs₂CO₃) often provides a good balance of strength and solubility.[2] Alternatively, soluble organic bases like DBU can be employed, although they may inhibit the reaction at high concentrations.[7][8]
-
Improve Physical Properties: Before use, grind the inorganic base to a fine powder to increase its surface area.
-
Enhance Agitation: Ensure vigorous stirring to maintain a good suspension of the base throughout the reaction.[2]
-
-
Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)
The formation of Thieno[3,2-d]pyrimidine (the debrominated starting material) is a common side reaction.
-
Potential Cause: Base-Induced Hydrodehalogenation
-
The "Why": Strong, sterically hindered bases like NaOtBu can sometimes promote the elimination of HBr from the solvent or trace water, which can then reduce the aryl bromide. More importantly, certain palladium-hydride species, which can form under the reaction conditions, are competent catalysts for hydrodehalogenation. The presence of water can facilitate the formation of these detrimental species.
-
Solutions:
-
Use a Weaker Base: If hydrodehalogenation is significant with NaOtBu, switch to a weaker base like K₃PO₄ or Cs₂CO₃, which are less likely to promote this side reaction.[9]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure the base is anhydrous. Store bulk bases in a desiccator and handle them quickly in the air.[9] Consider using molecular sieves in the reaction.
-
-
Part 3: Mechanistic Insights - The Role of the Base
Understanding the function of the base within the Buchwald-Hartwig catalytic cycle is paramount for rational troubleshooting. The base plays a crucial role in regenerating the active catalyst and facilitating the key C-N bond-forming step.
The simplified catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst adds to the this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex. This is often the rate-determining step and the primary point of failure addressed in this guide.[1][5]
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: The Buchwald-Hartwig catalytic cycle.
Part 4: Experimental Protocols & Optimization Workflow
Data Summary: Comparison of Common Bases
The following table provides a quick reference for selecting a base for your screening efforts. pKa values are for the conjugate acid and can vary by solvent, but these provide a good relative comparison.[10]
| Base | Formula | pKa (Conj. Acid in DMSO) | Class | Key Considerations |
| Sodium tert-butoxide | NaOtBu | ~32.2 | Strong Alkoxide | Highest reactivity, but low functional group tolerance.[1] Very hygroscopic. |
| Potassium tert-butoxide | KOtBu | ~32.2 | Strong Alkoxide | Similar to NaOtBu, may have different solubility profiles. |
| LHMDS | LiN(SiMe₃)₂ | ~29.5 | Strong Amide | Strong, non-nucleophilic. Good for protic groups. Air and moisture sensitive.[1][11] |
| Cesium Carbonate | Cs₂CO₃ | ~13.6 | Weak Inorganic | Good solubility, broad functional group tolerance.[2] More expensive. |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Weak Inorganic | Mild, inexpensive, good for sensitive substrates.[1] Often requires higher temps. |
| Potassium Carbonate | K₂CO₃ | ~11.6 | Weak Inorganic | Common, weak base. Often requires forcing conditions. |
| DBU | C₉H₁₆N₂ | ~13.5 | Organic Amidine | Soluble organic base. Can inhibit reaction at high concentrations.[7][8] |
General Protocol for Base Screening
This protocol outlines a robust method for screening multiple bases in parallel.
-
Preparation: In a glovebox, array a set of reaction vials, each containing a stir bar.
-
Reagent Addition (Solids): To each vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (if not using a precatalyst, 0.04 equiv).
-
Base Addition: To each respective vial, add the selected base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (2.0 equiv).
-
Reagent Addition (Liquids): Seal the vials with septa caps. Remove the vials from the glovebox. Add the anhydrous solvent (e.g., Dioxane or Toluene, to achieve 0.1 M concentration) via syringe.
-
Nucleophile Addition: Add the amine nucleophile (1.2 equiv) via syringe.
-
Reaction: Place the vials in a preheated aluminum reaction block on a stirrer hotplate (e.g., at 100 °C).
-
Monitoring: After a set time (e.g., 4, 8, or 16 hours), take an aliquot from each vial, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion.
Systematic Workflow for Base Selection
Use the following decision tree to guide your optimization process systematically.
Caption: A decision tree for troubleshooting base selection.
Part 5: References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. Name-Reaction.com.[Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. YouTube.[Link]
-
Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Royal Society of Chemistry.[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health.[Link]
-
Optimization of the Buchwald-Hartwig reaction. ResearchGate.[Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. YouTube.[Link]
-
pKa Values of Common Bases. University of California, Davis.[Link]
-
Reddit - r/chemhelp - I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Reddit.[Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. University of Wisconsin-Madison.[Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications.[Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]
-
Bordwell pKa Table - Organic Chemistry Data. University of Wisconsin-Madison.[Link]
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Reddit - r/Chempros - Brainstorming a Buchwald-Hartwig coupling. Reddit.[Link]
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Technical Support Center: Managing Low Reactivity of Amines in Palladium-Catalyzed Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for a common and often frustrating challenge in synthetic chemistry: the low reactivity of amines in palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination.[1][2] This guide will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven solutions.
I. Understanding the Challenge: Why Are Some Amines Unreactive?
The success of a Buchwald-Hartwig amination hinges on a delicate balance of factors within the catalytic cycle.[3][4] Low reactivity in amines often stems from a combination of electronic and steric effects that can disrupt this cycle.
Common culprits for low amine reactivity include:
-
Electron-Deficient Amines: Amines with electron-withdrawing groups (e.g., nitro, cyano, acyl groups) are less nucleophilic. This reduced nucleophilicity can slow down the crucial step of amine coordination to the palladium center and subsequent deprotonation to form the palladium-amido complex.[5]
-
Sterically Hindered Amines: Bulky groups near the nitrogen atom can physically block the amine from approaching the palladium catalyst. This is particularly problematic for secondary amines and primary amines with ortho-substituents.[1][6][7]
-
Heterocyclic Amines: Nitrogen-containing heterocycles can present unique challenges. The lone pair of electrons on other nitrogen atoms within the ring can chelate to the palladium center, leading to catalyst inhibition or deactivation.[5]
-
Weakly Binding Amines: Some amines, particularly certain secondary aryl amines and heterocyclic amines, may not bind strongly enough to the palladium center to displace other ligands or proceed efficiently through the catalytic cycle.[8][9]
Visualizing the Catalytic Cycle
To effectively troubleshoot, it's essential to understand the key steps where low amine reactivity can create a bottleneck.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Low amine reactivity primarily impacts the "Amine Coordination" and "Deprotonation" steps.
II. Troubleshooting Guide & FAQs
This section provides a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Low to No Conversion with an Electron-Deficient Amine
Q: I'm trying to couple 4-nitroaniline with 4-chlorotoluene and I'm seeing very low conversion. What's the likely problem and how can I fix it?
A: The low nucleophilicity of 4-nitroaniline is the primary hurdle. The electron-withdrawing nitro group significantly reduces the amine's ability to coordinate with the palladium catalyst.
Troubleshooting Steps:
-
Ligand Selection is Critical: For electron-deficient amines, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step and facilitates the coupling of less reactive substrates.[1]
-
Choice of Base: A strong, non-nucleophilic base is required to effectively deprotonate the weakly acidic N-H bond of the electron-deficient amine once it has coordinated to the palladium center.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11] Be mindful that NaOtBu can be incompatible with base-sensitive functional groups like esters and nitro groups.[11] In such cases, a weaker base like cesium carbonate (Cs₂CO₃) may be used, but this often requires higher reaction temperatures.[4][12]
-
-
Solvent and Temperature: Aprotic polar solvents are generally preferred.
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a palladacycle) can ensure the efficient and reproducible generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[4][14]
Issue 2: Reaction Stalls with a Sterically Hindered Amine
Q: My reaction between 2,6-diisopropylaniline and 2-chloro-1,3,5-triisopropylbenzene is not proceeding to completion. What strategies can I employ?
A: This is a classic case of severe steric hindrance from both coupling partners. The bulky groups surrounding the nitrogen and the aryl chloride impede the necessary bond-forming steps.
Troubleshooting Steps:
-
Ligand Architecture: The choice of ligand is paramount. You need a ligand that is not only bulky itself but also creates a specific geometry around the palladium center to accommodate the hindered substrates.
-
Recommended Ligands: Specialized ligands designed for sterically demanding couplings are your best bet. A carbazolyl-derived P,N-ligand has shown excellent results in the synthesis of tetra-ortho-substituted diarylamines.[6] Other highly effective ligands include those from the Buchwald (e.g., tBuXPhos) and Hartwig (e.g., ferrocene-based) families.[1]
-
-
Reaction Concentration: In some cases of steric hindrance, running the reaction at a higher concentration can favor the desired intermolecular coupling over potential side reactions.
-
Extended Reaction Times and Higher Temperatures: These challenging couplings often require more forcing conditions. Monitor the reaction over a longer period (24-48 hours) and consider a higher boiling point solvent like xylene if necessary.
Issue 3: Catalyst Inhibition with Heterocyclic Amines
Q: I'm attempting to couple imidazole with an aryl bromide, but the reaction is sluggish and gives a low yield. I suspect catalyst poisoning. How can I mitigate this?
A: You are likely correct. The second nitrogen in the imidazole ring can coordinate to the palladium catalyst, forming an inactive or less active complex.[5]
Troubleshooting Steps:
-
Protecting Groups: If possible, protecting one of the nitrogen atoms in the heterocycle can prevent inhibitory chelation. This adds extra synthetic steps but is often a reliable solution.
-
Ligand Screening: Certain ligands are better at preventing or destabilizing these inhibitory interactions. Bulky biarylphosphine ligands can sterically disfavor the formation of inactive bis-ligated or chelated palladium species.[1]
-
Slow Addition of Reagents: In some cases, slow addition of the heterocyclic amine or the base via a syringe pump can maintain a low concentration of these species in the reaction mixture, minimizing catalyst inhibition.[9] A study on the use of the soluble organic base DBU found that slow addition was crucial for the successful coupling of weakly binding amines.[9]
-
Alternative Catalytic Systems: If palladium-based systems consistently fail, consider exploring nickel or copper-catalyzed C-N coupling reactions, which can sometimes offer complementary reactivity for challenging substrates.[15][16][17]
General FAQs for Optimizing Challenging Aminations
Q: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination?
A: The typical order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] While aryl iodides are the most reactive, they can sometimes have an inhibitory effect on the catalyst.[5] Aryl chlorides are often the most challenging but are also the most desirable substrates from a cost and availability standpoint. The development of advanced ligands has made the coupling of aryl chlorides much more feasible.[10][18]
Q: How does the choice of base affect the reaction rate?
A: The base plays a crucial role in deprotonating the amine-palladium complex.[3] For weak bases like carbonates, the deprotonation step can be rate-limiting. In such cases, using a larger excess of the base or controlling its particle size and shape can significantly increase the reaction rate.[12][19] Stronger bases like alkoxides generally lead to faster reactions but have lower functional group tolerance.[4] Soluble organic bases like DBU can be advantageous, but their concentration needs to be carefully controlled as they can also inhibit the catalyst.[8][9]
Q: Can the solvent have a significant impact on my reaction?
A: Absolutely. The solvent can influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate. While toluene and dioxane are common, greener alternatives like 2-MeTHF are being explored.[13][20] For some systems, aqueous conditions with specialized ligands and surfactants have been developed.[13][21][22][23][24][25] It is always advisable to perform a small solvent screen early in the optimization process.[14]
III. Experimental Protocols
Protocol 1: General Procedure for Screening Ligands and Bases for a Challenging Amine Coupling
This protocol is designed for high-throughput experimentation (HTE) to efficiently identify optimal conditions.
-
Array Preparation: In an array of vials under an inert atmosphere (e.g., in a glovebox), add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the desired base (1.5-2.0 equiv).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst) and the ligand in your chosen solvent (e.g., toluene or dioxane). The Pd:ligand ratio is typically 1:2.
-
Reaction Initiation: Dispense the catalyst stock solution into each vial to achieve the desired catalyst loading (typically 0.5-2 mol % Pd).
-
Reaction Conditions: Seal the vials and place them in a heating block at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions, quench with a suitable solvent, and analyze the conversion and yield by LC-MS or GC-MS.
Table 1: Example Screening Array for Coupling 4-Chloroaniline with 4-Chlorotoluene
| Vial | Ligand (2 mol %) | Base (1.5 equiv) | Solvent | Temp (°C) |
| 1 | XPhos | NaOtBu | Toluene | 100 |
| 2 | RuPhos | NaOtBu | Toluene | 100 |
| 3 | BrettPhos | NaOtBu | Toluene | 100 |
| 4 | XPhos | LHMDS | Toluene | 100 |
| 5 | RuPhos | LHMDS | Toluene | 100 |
| 6 | BrettPhos | LHMDS | Toluene | 100 |
| 7 | XPhos | Cs₂CO₃ | Dioxane | 110 |
| 8 | RuPhos | Cs₂CO₃ | Dioxane | 110 |
| 9 | BrettPhos | Cs₂CO₃ | Dioxane | 110 |
IV. Decision-Making Workflow for Troubleshooting
This diagram outlines a logical approach to diagnosing and solving low reactivity issues.
Caption: Troubleshooting workflow for low amine reactivity in C-N coupling.
V. References
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6614-6635. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]
-
Urgaonkar, S., Nagarajan, M., & Verkade, J. G. (2004). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 69(18), 6010–6017. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
-
Vaddypally, S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3217–3227. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Viciu, M. S., et al. (2004). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 69(18), 6010-6017. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Ghaffari, B., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2655-2664. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. acs.org. [Link]
-
Urgaonkar, S., et al. (2004). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. analyticalscience.wiley.com. [Link]
-
Lundgren, R. J., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4594–4597. [Link]
-
Vaddypally, S., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2341–2349. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. acs.org. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
CatSci Ltd. (n.d.). Technical Piece: Catalysis. catsci.com. [Link]
-
Lipshutz, B. H., et al. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. Advanced Synthesis & Catalysis, 362(15), 2975-2993. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]
-
Thomas, D. A., et al. (2021). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Journal of the American Chemical Society, 143(33), 13243–13253. [Link]
-
Vaddypally, S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3217–3227. [Link]
-
van der Werf, M. J., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2135-2144. [Link]
-
DiRocco, D. A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 405–412. [Link]
-
Purdue University Graduate School. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. [Link]
-
Organ, M. G., et al. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 47(15), 2889-2892. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. acs.org. [Link]
-
Lennox, A. J. J., et al. (2021). Identifying palladium culprits in amine catalysis. Nature, 599(7886), E24-E27. [Link]
-
Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. [Link]
-
Wang, D., et al. (2021). Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. ACS Catalysis, 11(1), 384–390. [Link]
-
Vantourout, J. C., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
Sources
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Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Thienopyrimidine Synthesis
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions in the synthesis of thienopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to catalyst poisoning. Thienopyrimidines are a vital class of heterocyclic compounds in medicinal chemistry, and their synthesis often relies on palladium catalysis.[1][2] However, the very nature of these molecules, containing both sulfur (from thiophene) and nitrogen (from pyrimidine), presents inherent challenges with catalyst stability.[3][4][5]
This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and overcome catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki/Heck/Buchwald-Hartwig reaction for thienopyrimidine synthesis is sluggish or has stalled completely. How do I know if catalyst poisoning is the culprit?
A1: The primary indicators of catalyst poisoning include a significant drop in reaction rate, incomplete conversion of starting materials even with extended reaction times, and a noticeable change in the reaction mixture's appearance.[6] The formation of a black precipitate, commonly known as palladium black, is a strong visual cue of catalyst aggregation and deactivation.[7] Another sign can be a change in selectivity, leading to the formation of undesired byproducts.[6]
To confirm catalyst poisoning, consider the following diagnostic steps:
-
Baseline Reaction: Carefully document the reaction profile (conversion vs. time) of your current stalled reaction.
-
High-Purity Reaction: Rerun the reaction using highly purified starting materials and anhydrous, degassed solvents. If this reaction proceeds to completion, it strongly suggests that impurities in your initial reagents were poisoning the catalyst.[7]
-
Spiking Experiment: Add a small amount of your suspected impure starting material to a healthy, ongoing reaction. A sudden decrease in the reaction rate would point to the presence of a catalyst poison.
Q2: What are the most common catalyst poisons I should be aware of in thienopyrimidine synthesis?
A2: Given the structure of thienopyrimidines, you should be particularly vigilant about the following classes of poisons:
-
Sulfur Compounds: The thiophene ring itself can act as a sulfur-based poison by strongly binding to the palladium center and blocking active sites.[5] Residual starting materials or impurities containing thiols, sulfides, or thiophenes are common culprits.[6][8]
-
Nitrogen-Containing Heterocycles: The pyrimidine core of your target molecule and other nitrogen-containing heterocycles can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation.[3][4][9]
-
Halides: An excess of halide ions, particularly iodide, can form stable and less reactive palladium-halide complexes, effectively taking the catalyst out of the catalytic cycle.[10]
-
Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and can also cause the degradation of phosphine ligands.[7][11]
-
Water and Other Protic Impurities: Moisture can be particularly detrimental, leading to the hydrolysis of reagents and side reactions that generate catalyst poisons.[12]
Q3: Can my phosphine ligand be a source of catalyst poisoning?
A3: Yes, while phosphine ligands are crucial for stabilizing the palladium catalyst and tuning its reactivity, they can also be a source of deactivation.[13][14] At elevated temperatures, phosphine ligands can degrade, leading to the formation of phosphine oxides and other species that may no longer effectively stabilize the palladium center.[5] This can result in the aggregation of palladium into inactive palladium black. Furthermore, the phosphine ligand itself can be consumed as a sacrificial reductant for the Pd(II) precatalyst to generate the active Pd(0) species, altering the optimal ligand-to-metal ratio.[15]
Troubleshooting Guides
Issue 1: Rapid Catalyst Deactivation at the Start of the Reaction
This is often indicative of a potent poison present in one of the starting materials or solvents.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid catalyst deactivation.
Detailed Protocol for Reagent Purification:
-
Solid Reagents (Aryl Halides, Boronic Acids, etc.):
-
Recrystallize from an appropriate solvent to remove impurities.
-
If recrystallization is not feasible, perform column chromatography.
-
-
Liquid Reagents and Solvents:
-
Distill under an inert atmosphere.
-
Use anhydrous solvents and degas thoroughly by sparging with argon or nitrogen for at least 30 minutes before use.[10]
-
Issue 2: Gradual Catalyst Deactivation Over Time
This may be due to slower-acting poisons, thermal degradation of the catalyst or ligands, or the accumulation of inhibitory byproducts.
Troubleshooting Workflow:
Caption: Workflow for addressing gradual catalyst deactivation.
Data on Ligand Selection for Sulfur-Containing Substrates:
Bulky, electron-rich phosphine ligands are often more effective in promoting the desired catalytic cycle over deactivation by sulfur-containing substrates like thiophenes.[5]
| Ligand Type | Example Ligands | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | The steric bulk can shield the palladium center from coordinating to the thiophene sulfur.[11] |
| Electron-Rich Dialkylphosphines | tBu3P | Strong electron donation can increase the rate of oxidative addition and reductive elimination. |
Advanced Diagnostics and Solutions
Q4: How can I definitively identify the poison in my reaction?
A4: If purification and optimization strategies fail, advanced analytical techniques may be necessary to identify the specific poison.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can quantify trace metal impurities in your starting materials that may be acting as catalyst poisons.[16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the oxidation state of the palladium in a recovered catalyst sample, helping to determine if oxidation is the cause of deactivation.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can be used to analyze your starting materials for organic impurities that could be poisoning the catalyst.
Q5: Are there any in-situ methods to mitigate catalyst poisoning?
A5: While prevention through purification is the best approach, some in-situ strategies can be employed:
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance catalyst stability. For instance, the use of certain thioether ligands has been shown to generate catalysts with high activity even in the presence of poisoning amines and N-heteroaromatics.[3]
-
Scavengers: If the identity of the poison is known, a scavenger can be added to the reaction mixture to preferentially bind with the poison. For example, if residual thiol impurities are suspected, a small amount of a sacrificial metal salt could be added. However, this approach should be used with caution as the scavenger itself could interfere with the reaction.
Experimental Protocols
Protocol: Standard Degassing of a Reaction Mixture
-
Assemble your reaction glassware and add all solid reagents and a stir bar.
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent via a syringe.
-
Bubble the inert gas through the stirred solution for 20-30 minutes.
-
Add any liquid reagents via syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction.
References
- StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
- PubMed. (2025, October 1). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction.
- ResearchGate. (2025, August 7). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- Benchchem. (n.d.). Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Request PDF.
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development.
- Reddit. (2025, June 14). Problems with Suzuki coupling : r/Chempros.
- Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
- Morressier. (2019, April 4). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis.
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF.
- ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
- Wikipedia. (n.d.). Catalyst poisoning.
- NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- CORE. (2018, March 30). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and.
- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- ResearchGate. (2025, August 6). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations | Request PDF.
- ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review | Request PDF.
- PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- Gessner Group. (n.d.). Phosphine ligands and catalysis.
- Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
- Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from Journal of the American Chemical Society.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions.
- JOCPR. (n.d.). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
-
PMC - NIH. (n.d.). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[6][17][18]triazolo[1,5-a]pyrimidine-6-one derivatives. Retrieved from PMC - NIH.
- RSC Publishing. (2024, May 1). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- PMC - NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Benchchem. (n.d.). catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
- Wikipedia. (n.d.). Palladium.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
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Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of 4-Bromothieno[3,2-d]pyrimidine
Welcome to the technical support resource for the synthesis of 4-substituted thieno[3,2-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for nucleophilic aromatic substitution (SNAr) reactions involving the 4-Bromothieno[3,2-d]pyrimidine scaffold. As a key heterocyclic motif in medicinal chemistry, understanding the nuances of its functionalization is paramount.[1] This document focuses on the critical, and often decisive, role of solvent selection in achieving successful reaction outcomes.
Frequently Asked Questions (FAQs): Core Principles of the Reaction
This section addresses fundamental questions regarding the reaction mechanism and the underlying principles of solvent influence.
Q1: What is the reaction mechanism for the nucleophilic substitution of this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism . Unlike aliphatic SN2 reactions, a direct backside attack is impossible due to the steric hindrance of the aromatic ring.[2] Instead, the reaction occurs in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom at the C4 position (the carbon bearing the bromine). This C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, which is a common feature in electron-poor heterocycles like pyridines and pyrimidines.[2][3] This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. This second step is generally fast.[4]
The stability of the Meisenheimer complex is crucial for the reaction to proceed, and this is where solvent effects become critically important.
Caption: Figure 1: SNAr Mechanism on this compound
Q2: Why is solvent selection so critical for this specific SNAr reaction?
A2: Solvent selection directly impacts the reaction rate and yield by influencing two key factors: the reactivity of the nucleophile and the stability of the charged Meisenheimer intermediate.
-
Nucleophile Reactivity: The primary role of the solvent is to dissolve the reactants. However, its interaction with the nucleophile can either enhance or suppress its reactivity. The ideal solvent should dissolve the nucleophile without strongly solvating it, leaving it "naked" and highly reactive.[7][8]
-
Intermediate Stability: Polar solvents are necessary to stabilize the negatively charged Meisenheimer complex, which lowers the activation energy of the rate-determining step.[9]
An incorrect solvent choice can lead to drastically slower reaction rates, the promotion of side reactions, or complete reaction failure.[10]
Q3: What are the key differences between polar aprotic and polar protic solvents in this context?
A3: The distinction between these two solvent classes is fundamental to controlling SNAr reactions.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[11][12] While they are highly polar and can stabilize the Meisenheimer complex, they severely hinder the reaction by forming a strong "solvent cage" around the nucleophile through hydrogen bonding.[7][9] This stabilizes the nucleophile, reduces its energy, and makes it less reactive. Furthermore, these solvents can sometimes act as competing nucleophiles, leading to undesired solvolysis byproducts.[13]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) are polar due to bonds like C=O or S=O but lack acidic protons for hydrogen bonding.[11][12] They are the preferred choice for SNAr reactions because they effectively dissolve ionic nucleophiles while only weakly solvating the anion.[12] This leaves the nucleophile in a high-energy, highly reactive state, leading to a significant increase in the reaction rate—sometimes by several orders of magnitude compared to protic solvents.[7]
Troubleshooting Guide & Experimental Protocols
This section provides solutions to common problems encountered during the nucleophilic substitution of this compound, with a focus on solvent-related issues.
Issue 1: My reaction is extremely slow or shows no conversion to the product.
-
Q: I'm running my reaction in ethanol, as I saw in one paper[14], but the conversion is very low even after prolonged heating. Why is this happening and what should I do?
-
A: Cause & Analysis: While the reaction can sometimes be forced in a polar protic solvent like ethanol with strong nucleophiles and high temperatures, it is generally not optimal.[14] The ethanol is likely forming a hydrogen-bonded "cage" around your nucleophile, drastically reducing its reactivity.[7][9] This effect is especially pronounced with smaller, more electronegative nucleophiles (e.g., alkoxides, small amines).
-
Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points.[11][12][15] They will solvate the cationic counter-ion of your nucleophile but leave the anionic nucleophile itself highly reactive. This change alone can increase the reaction rate by thousands of times.[7] Start the reaction at room temperature and gently heat if necessary. Always ensure your solvent is anhydrous, as water can both deactivate the nucleophile and act as a competing one.
-
Issue 2: I am observing significant formation of an unknown side product.
-
Q: I'm using methanol as a solvent with sodium methoxide as the nucleophile, but I see a major side product in my LC-MS analysis. What could it be?
-
A: Cause & Analysis: When using a protic solvent that is conjugate to the nucleophile (methanol/methoxide), you are generally safe from solvolysis. However, if your starting material or reagents contain water, you risk the formation of 4-hydroxythieno[3,2-d]pyrimidine as a byproduct. If you are using a different protic solvent (e.g., ethanol) with a non-solvent nucleophile (e.g., morpholine), the most common side product is from solvolysis, where the solvent itself acts as the nucleophile.[13]
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvent is dry. For highly sensitive reactions, use freshly distilled solvent or solvent from a sealed bottle over molecular sieves.
-
Switch to Aprotic Conditions: The most robust solution is to switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are non-nucleophilic and will prevent solvolysis side reactions.
-
-
Experimental Workflow: A Generalized Protocol
This protocol outlines a standard procedure, highlighting key decision points related to solvent choice.
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP) to dissolve the substrate. The volume should be sufficient to ensure complete dissolution at the reaction temperature (typically 5-10 mL per mmol of substrate).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid salt (e.g., sodium phenoxide), it can be added directly. If it is a liquid amine, it can be added via syringe. If a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to deprotonate a neutral nucleophile (like an alcohol or thiol), it should be added at this stage (1.5-2.0 eq).
-
Reaction Execution: Stir the mixture at the desired temperature (start with room temperature, then heat to 50-100 °C if required).
-
Monitoring: Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent used:
-
For DMF/DMSO: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. The aqueous layer may need to be washed multiple times to remove the high-boiling point solvent.
-
For Acetonitrile: The solvent can often be removed under reduced pressure before performing an aqueous workup.
-
Caption: Figure 2: Solvent Selection Workflow for SNAr
Data Presentation: Solvent Effects on SNAr Reactions
The following table summarizes the general effects of different solvent classes on the nucleophilic substitution of this compound. Relative reaction rates are qualitative estimates based on established principles of SNAr reactions.[7][11][12][16]
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Key Characteristics | Expected Relative Rate | Common Issues |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 20 - 50 | High polarity, no H-bond donation. Poorly solvates anions. | Very Fast | High boiling points can complicate removal. Must be anhydrous. |
| Polar Protic | Water, Ethanol, Methanol | 20 - 80 | High polarity, strong H-bond donors. Strongly solvates anions. | Very Slow | Solvolysis side products. Deactivation of nucleophile. |
| Non-Polar | Hexane, Toluene, Benzene | 2 - 5 | Low polarity. | Extremely Slow / No Reaction | Poor solubility of ionic nucleophiles and reaction intermediates. |
References
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- BenchChem. (n.d.).
- Lei, H., Wang, L., Xiong, Y., & Lan, Z. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- ResearchGate. (n.d.). (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- BenchChem. (n.d.).
- YouTube. (2023).
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2022). 16.
- BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
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Technical Support Center: Enhancing the Efficiency of Bromination for Pyrimidine Nucleosides
Welcome to the technical support center dedicated to the bromination of pyrimidine nucleosides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to enhance the efficiency and success of your bromination reactions.
The introduction of a bromine atom at the C-5 position of pyrimidine nucleosides is a critical transformation in medicinal chemistry, as these halogenated intermediates are pivotal for the synthesis of a wide range of biologically active compounds, including antiviral and antineoplastic agents.[1][2] However, the electron-deficient nature of the pyrimidine ring can make this electrophilic substitution challenging.[3] This guide provides a comprehensive overview of common bromination methods, addresses potential experimental hurdles, and offers scientifically grounded solutions.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the bromination of pyrimidine nucleosides in a question-and-answer format.
Low or No Product Yield
Question: I am getting a low yield or no desired 5-brominated product. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield is a common issue that can stem from several factors related to the choice of reagents, reaction conditions, and the nature of your substrate.
-
Inadequate Brominating Agent: The reactivity of brominating agents varies significantly. For less reactive pyrimidine nucleosides, a milder reagent like N-Bromosuccinimide (NBS) may not be sufficient. Consider using a more potent agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) or dibromoisocyanuric acid (DBI).[4][5] DBI, in particular, is known for its ability to brominate even deactivated aromatic rings under mild conditions.[5][6]
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, CH₃CN, and CH₂Cl₂ are generally effective for these reactions.[2] Protic solvents such as methanol are often less efficient. The choice of solvent can also influence the solubility of your starting material and reagents, impacting reaction rates.
-
Temperature: While many modern methods operate at room temperature, some substrates may require elevated temperatures to proceed at a reasonable rate. For instance, with DBH, increasing the temperature to 40 °C can significantly shorten the reaction time.[2]
-
Reaction Time: Monitor your reaction progress using TLC or LC-MS. Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can lead to side product formation.
-
-
Role of Additives:
-
Lewis Acids: The efficiency of bromination with reagents like DBH can be dramatically enhanced by the addition of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2][7] The Lewis acid activates the brominating agent, making it a more potent electrophile.
-
Sodium Azide (NaN₃): In the case of bromination with sodium monobromoisocyanurate (SMBI), the presence of sodium azide has been shown to be crucial for achieving high yields with uridine substrates.[1][8]
-
Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.
-
Over-bromination: While less common for the electron-deficient pyrimidine ring, highly activated substrates or harsh reaction conditions could potentially lead to di-bromination. Careful control of stoichiometry (using a slight excess of the brominating agent, typically 1.05-1.1 equivalents) and reaction time is crucial.[1][2]
-
Degradation of Starting Material or Product: Pyrimidine nucleosides can be sensitive to highly acidic or basic conditions. Some older bromination methods that use Br₂ in highly acidic media can lead to degradation.[1] Modern methods using reagents like NBS, DBH, or SMBI are generally milder.[1][2]
-
Reaction with Hydroxyl Groups: While the C-5 position is the primary site of electrophilic attack, under certain conditions, reactions at the sugar hydroxyl groups could occur, especially if they are unprotected. Using appropriate protecting groups for the sugar moiety can prevent this.
Difficulties in Product Purification
Question: I am struggling to purify my 5-brominated nucleoside from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the polarity of nucleosides and the nature of the byproducts from the brominating agent.
-
Byproduct Removal:
-
Succinimide (from NBS): Succinimide is a common byproduct when using NBS. It is often soluble in the reaction solvent but can be removed with an aqueous wash during workup.[8] If it co-crystallizes with the product, careful recrystallization is necessary.
-
5,5-dimethylhydantoin (from DBH): This byproduct is a solid and can often be removed by filtration after the reaction is complete.[8]
-
Isocyanuric Acid (from SMBI/DBI): These byproducts can be removed by filtration and aqueous workup.
-
-
Chromatography: Column chromatography on silica gel is a standard method for purifying nucleosides.[1][9] A gradient elution with a solvent system like dichloromethane/methanol is often effective.[1][10]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective final purification step.[11][12] For example, 5-bromocytidine can be recrystallized from hot acetone.[11]
-
Solvent Extraction: For larger scale purifications, selective solvent extraction can be an alternative to chromatography. This involves washing the solid crude product with a solvent system that dissolves impurities while leaving the desired product undissolved.[9]
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is the best choice for my pyrimidine nucleoside?
A1: The "best" agent depends on the specific substrate and desired reaction conditions. Here's a general guide:
-
N-Bromosuccinimide (NBS): A good starting point. It's easy to handle but may require harsher conditions or longer reaction times for less reactive substrates.[3]
-
1,3-dibromo-5,5-dimethylhydantoin (DBH): More reactive than NBS and often provides higher yields in shorter times, especially with the addition of a Lewis acid.[2]
-
Sodium Monobromoisocyanurate (SMBI): A very efficient and facile reagent that has shown broad applicability for both pyrimidine and purine nucleosides, often in aqueous solvent mixtures.[1][13]
-
Dibromoisocyanuric Acid (DBI): One of the most powerful N-bromo reagents, capable of brominating even deactivated systems under mild conditions.[5][6]
Q2: Do I need to protect the hydroxyl groups on the sugar moiety?
A2: It depends on the reaction conditions and the specific nucleoside. Many modern bromination protocols work well with unprotected nucleosides.[1][2] However, if you are using harsh conditions or if you observe side reactions involving the sugar, protecting the hydroxyl groups (e.g., as acetates or silyl ethers) is a prudent strategy.[2]
Q3: What is the mechanism of bromination at the C-5 position of pyrimidines?
A3: The bromination of pyrimidine nucleosides at the C-5 position proceeds through an electrophilic aromatic substitution mechanism. The pyrimidine ring acts as a nucleophile, attacking the electrophilic bromine species (Br⁺) generated from the brominating agent. This forms a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton from the C-5 position to restore aromaticity and yield the 5-bromo-substituted product. The electron-donating character of the nitrogen atoms in the ring directs the electrophilic attack to the C-5 position.
Q4: Can I use molecular bromine (Br₂)?
A4: While molecular bromine is the classic brominating agent, it is a hazardous and corrosive liquid that can be difficult to handle safely.[14] Modern N-bromo reagents like NBS, DBH, and SMBI are solids, making them easier and safer to handle, and they often provide better results under milder conditions.[1][2][3] Therefore, the use of these alternative reagents is generally recommended.
Experimental Protocols & Workflows
Method 1: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH)
This protocol is effective for a range of uridine and cytidine derivatives.[2][11]
Materials:
-
Pyrimidine nucleoside (e.g., Uridine or Cytidine derivative)
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
N,N-dimethylformamide (DMF)
-
Standard glassware and stirring apparatus
Procedure:
-
Dissolve the pyrimidine nucleoside (1.0 mmol) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add DBH (0.55 mmol, 1.1 eq of Br) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 20-60 minutes), evaporate the volatile solvent under reduced pressure.
-
Co-evaporate the residue with acetonitrile to remove residual DMF.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Method 2: Lewis Acid-Enhanced Bromination with DBH
This enhanced protocol offers faster reaction times and higher efficiency.[2][7]
Materials:
-
Protected pyrimidine nucleoside (e.g., 2',3',5'-tri-O-acetyluridine)
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the protected nucleoside (1.0 mmol) in dry CH₂Cl₂.
-
Add DBH (0.55 mmol) and TMSOTf (0.55 mmol).
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified if necessary.
Method 3: Bromination using Sodium Monobromoisocyanurate (SMBI)
This method is notable for its high efficiency and use of aqueous solvent systems.[1][13]
Materials:
-
Pyrimidine nucleoside (e.g., Uridine)
-
Sodium monobromoisocyanurate (SMBI)
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN) and Water
Procedure:
-
Dissolve the uridine (0.4 mmol) in a mixture of H₂O:CH₃CN (1:9, 5 mL).
-
Add NaN₃ (1.6 mmol), followed by the addition of SMBI (0.44 mmol) at room temperature.
-
Stir the mixture and monitor by TLC. The reaction is typically complete within 30 minutes.
-
Filter the reaction mixture and evaporate the filtrate to dryness under reduced pressure.
-
Co-evaporate with acetonitrile (2 x 2 mL) to remove residual water.
-
Purify the crude product by column chromatography (e.g., 4%-6% methanol in dichloromethane).
Visualizing the Process
Caption: General workflow for the bromination of pyrimidine nucleosides.
Caption: Decision guide for selecting a suitable brominating agent.
Quantitative Data Summary
Table 1: Comparison of Bromination Methods for Uridine Derivatives
| Substrate | Brominating Agent | Additive/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Uridine | SMBI | NaN₃ | 10% H₂O-CH₃CN | RT | 30 min | 94 | [1] |
| 2',3',5'-tri-O-acetyluridine | DBH | None | CH₂Cl₂ | 25 | 28 h | 95 | [2] |
| 2',3',5'-tri-O-acetyluridine | DBH | TMSOTf | CH₂Cl₂ | 25 | 6 h | 94 | [2] |
| Unprotected Uridine | DBH | None | DMF | RT | 20 min | 75 | |
| Cytidine | DBH | None | DMF | RT | 20 min | 75 | [11] |
References
-
Nandi, B., Pattanayak, S., Paul, S., & Sinha, S. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(10), 12740-12750. [Link]
-
Kumar, R., & Wnuk, S. F. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(49), 6670-6673. [Link]
-
Kumar, R., & Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(49), 6670-6673. [Link]
- Process for bromination of pyrimidine. (1976).
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]
-
Kofoed, R. H., Betzer, C., Lykke-Andersen, S., Molska, E., & Jensen, P. H. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments, (135), 57056. [Link]
-
PCR synthesis of double stranded DNA labeled with 5-bromouridine. A step towards finding a bromonucleoside for clinical trials. (2011). PubMed. [Link]
-
The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (n.d.). ResearchGate. [Link]
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1477. [Link]
-
Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. (2022). PMC - NIH. [Link]
-
Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. (2018). JoVE. [Link]
-
RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. (2022). JoVE. [Link]
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2013). MDPI. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2022). PMC - NIH. [Link]
-
Bromination of cytidine and derivatives thereof. (n.d.). ResearchGate. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2022). ACS Omega. [Link]
-
5-BROMOCYTIDINE. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015). SciSpace. [Link]
-
One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI): N-bromo compounds (11). (2022). Chemia. [Link]
- Selective solvent extraction for the purification of protected nucleosides. (2002).
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. (2021). DergiPark. [Link]
-
Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. (n.d.). ResearchGate. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2016). MDPI. [Link]
-
Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides. (1964). Journal of the American Chemical Society. [Link]
-
Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. (2022). PubMed Central. [Link]
-
recrystallization & purification of N-bromosuccinimide. (2021). YouTube. [Link]
-
Purification and Analysis of Nucleotides and Nucleosides from Plants. (2020). Repository of Leibniz Universität Hannover. [Link]
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Stability and proper storage conditions for 4-Bromothieno[3,2-d]pyrimidine
Technical Support Center: 4-Bromothieno[3,2-d]pyrimidine
A Guide to Ensuring Stability, Purity, and Experimental Success
Welcome to the technical support guide for this compound and its related analogues. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific rationale to help you maintain the integrity of this critical research compound. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of kinase inhibitors and other targeted therapeutics.[1][2] The stability of halogenated intermediates like this compound is paramount, as compound degradation can lead to inconsistent results, loss of activity, and misinterpreted structure-activity relationships (SAR).[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the practical challenges encountered in the lab.
Section 1: Core Concepts: Storage and Handling
This section addresses the most critical aspects of preserving the compound's integrity from the moment you receive it.
FAQ 1: What are the definitive long-term storage conditions for solid this compound?
Proper storage of the neat, solid compound is the most effective way to ensure its long-term stability. The primary degradation pathways for halogenated heterocyclic compounds like this are hydrolysis, oxidation, and photodegradation. The following conditions are designed to mitigate these risks.
Rationale: The C4 position on the pyrimidine ring, when substituted with a halogen, can be susceptible to nucleophilic substitution. Water in the atmosphere can act as a nucleophile, leading to hydrolysis and the formation of the corresponding 4-hydroxy derivative, an impurity that can complicate subsequent reactions or biological assays.[5] An inert atmosphere and low temperature are the most effective safeguards.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions. While some related compounds are stable at room temperature, refrigeration is a best practice. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[6] |
| Light | Protect from Light (Amber Vial) | The aromatic system can be susceptible to photodegradation. An amber vial or storage in a dark location is essential. |
| Container | Tightly Sealed, Inert Material | Prevents moisture and air ingress. Use the original supplier vial or a glass vial with a PTFE-lined cap.[7] |
FAQ 2: What are the best practices for handling the solid compound during weighing and experiment setup?
Handling procedures are as important as storage for preventing contamination and degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: For maximum stability, handle the compound in a glove box or glove bag under an inert atmosphere. If this is not possible, work quickly and efficiently in a fume hood with low ambient humidity.
-
Minimize Exposure: Open the container only for the time required to weigh the material. Promptly flush the vial with dry argon or nitrogen before resealing.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Halogenated organic compounds should be handled with care to avoid skin contact or inhalation.[7][8]
Section 2: Preparing and Storing Solutions
The stability of this compound is significantly reduced once it is in solution. Careful preparation and storage of stock solutions are critical for reproducible experiments.
FAQ 3: What is the recommended protocol for preparing a high-concentration stock solution?
The choice of solvent is crucial. Aprotic, anhydrous-grade solvents are strongly recommended to prevent hydrolysis of the bromo-substituent.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Solvent Preparation: Use anhydrous dimethyl sulfoxide (DMSO) from a freshly opened bottle or a bottle that has been properly stored in a desiccator.
-
Calculation: Determine the mass of this compound required for your desired volume and concentration.
-
Dissolution: In a sterile, amber glass vial, add the solvent to the pre-weighed solid.
-
Solubilization: Vortex thoroughly. If needed, briefly sonicate the vial in a water bath (not exceeding 40°C) to ensure complete dissolution. Visually inspect for any remaining solid material.
-
Filtration (Optional but Recommended): For biological applications, filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO) to remove any particulates.
-
Aliquoting & Storage: Immediately divide the stock solution into small, single-use aliquots in cryovials. Store as recommended in FAQ 4.
FAQ 4: How should I store stock solutions, and for how long are they viable?
Solution stability is limited. Avoid repeated freeze-thaw cycles, as this can accelerate degradation and cause the compound to precipitate out of solution.
-
Storage Temperature: Store aliquots at -20°C for short-term use (1-2 weeks) or at -80°C for long-term storage (up to 3 months).
-
Avoid Protic Solvents: Do not store the compound in protic solvents like methanol or water for any extended period, as this will lead to rapid solvolysis/hydrolysis.
-
Stability Check: The viability of a stock solution should be periodically verified, especially if it has been stored for more than a month. A simple LC-MS analysis can confirm its purity and identity.
Section 3: Troubleshooting Guide: Identifying and Resolving Stability Issues
Inconsistent experimental data is often the first sign of compound degradation. This section provides a logical framework for troubleshooting.
Table 2: Troubleshooting Common Stability-Related Problems
| Problem | Potential Cause(s) | Recommended Solution & Validation |
| Inconsistent or reduced biological activity in assays. | 1. Degradation of the compound in the stock solution due to multiple freeze-thaw cycles or extended storage. 2. Hydrolysis of the 4-bromo group to the less active 4-hydroxy analogue. | 1. Prepare a fresh stock solution from the solid material. 2. Analyze an aliquot of the suspect stock solution via LC-MS to check for degradation products (e.g., a mass shift corresponding to Br being replaced by OH). Compare with a freshly prepared sample. |
| Visible change in the solid compound (e.g., discoloration, clumping). | Moisture contamination from improper storage or handling, leading to hydrolysis and changes in physical form. | Discard the compromised material. Review storage and handling protocols (see FAQ 1 & 2) to prevent recurrence. Ensure containers are sealed tightly and equilibrated to room temperature before opening. |
| New peaks appear in HPLC or LC-MS analysis of the compound. | Degradation has occurred. The identity of the new peaks can indicate the degradation pathway (e.g., hydrolysis, oxidation). | Characterize the impurity if possible. If the purity has dropped below an acceptable threshold (e.g., >95%), the material should not be used for sensitive applications. Acquire a new lot of the compound. |
| Poor solubility of a previously soluble stock solution. | The compound may be precipitating out of solution after a freeze-thaw cycle or degrading into a less soluble impurity. | Warm the solution gently (not exceeding 40°C) and sonicate to attempt redissolution. If it does not fully redissolve, or if the problem persists, prepare a fresh stock solution. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing suspected compound stability issues.
Figure 1. Decision-making workflow for troubleshooting compound stability.
References
-
Capot Chemical. (2026). MSDS of 4-Bromo-pyrimidine hydrobromide. Retrieved from Capot Chemical. [Link]
-
Mogire, R. M., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3492-3495. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromothieno(3,2-d)pyrimidin-4-ol. PubChem Compound Summary for CID 135743712. [Link]
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Béni, S., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(15), 4729. [Link]
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MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
PubMed. (2009). Discovery of 3H-benzothieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-36. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem Compound Summary for CID 18382796. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem Compound Summary for CID 18326422. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]
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- 4. 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one|CAS 31169-25-2 [benchchem.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromothieno[3,2-d]pyrimidine versus 4-Chlorothieno[3,2-d]pyrimidine for Drug Discovery and Development
For researchers, medicinal chemists, and professionals in drug development, the thieno[3,2-d]pyrimidine scaffold is a cornerstone in the design of novel therapeutics, notably as kinase inhibitors and anti-malarial agents.[1] The functionalization at the 4-position is a critical step in the synthesis of diverse compound libraries, with 4-bromo- and 4-chlorothieno[3,2-d]pyrimidine serving as key intermediates. The choice between these two halogenated precursors is not trivial and has significant implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Fundamental Reactivity Landscape: C-Br vs. C-Cl
From a fundamental perspective of organometallic chemistry, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, which dictates a general reactivity trend of C-I > C-Br > C-Cl. This difference in bond dissociation energy directly impacts the rate-determining oxidative addition step in many catalytic cycles, such as those of the Suzuki-Miyaura and Buchwald-Hartwig reactions. Consequently, aryl bromides are generally more reactive and often require milder reaction conditions compared to their chloro-analogues.
However, the landscape of palladium catalysis has evolved significantly. The development of sophisticated, bulky, and electron-rich phosphine ligands has largely bridged the reactivity gap, enabling efficient coupling of the less reactive and more cost-effective aryl chlorides.[2][3] In the context of nucleophilic aromatic substitution (SNAr), the reactivity is primarily influenced by the electrophilicity of the carbon atom and the stability of the Meisenheimer intermediate. For pyrimidine and related heterocyclic systems, the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While direct comparative studies on 4-bromo- vs. 4-chlorothieno[3,2-d]pyrimidine are scarce, we can infer their relative reactivity from studies on analogous systems and the broader principles of Suzuki couplings. Generally, the 4-bromo derivative is expected to undergo Suzuki coupling under milder conditions (e.g., lower temperatures, less active catalysts) than the 4-chloro counterpart.
For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been achieved using Pd(PPh3)4 as a catalyst.[3][4] This highlights that even in the presence of chloro-substituents, the bromo-group can be selectively coupled. A study on 7-bromo-4-chlorothieno[3,2-d]pyrimidine further illustrates this principle, where Suzuki coupling was successfully performed at the C-7 bromine position while the C-4 chlorine remained intact.[5]
Conversely, the Suzuki coupling of 4-chlorothieno[3,2-d]pyrimidine derivatives often necessitates more robust catalytic systems or harsher conditions. A study on 4-substituted thieno[3,2-d]pyrimidines demonstrated the successful Suzuki-Miyaura reaction of a 4-chloro derivative with various boronic acids using Pd(PPh3)4, but this required refluxing in THF with aqueous K2CO3.[6][7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Starting Material | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 7-Bromo -4-substituted-thieno[3,2-d]pyrimidine | Pd(PPh3)4 | NaHCO3 | DME | Reflux | Good to Excellent | [5] |
| 4-Chloro -thieno[3,2-d]pyrimidine derivative | Pd(PPh3)4 | 1M K2CO3 | THF | Reflux | 66-80% | [6] |
| 5-(4-Bromo phenyl)-4,6-dichloropyrimidine | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 70-80°C | up to 60% | [3][4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[2][8][9][10] The inherent higher reactivity of aryl bromides makes 4-bromothieno[3,2-d]pyrimidine a more facile substrate for this transformation compared to its chloro-analogue. Reactions with the bromo-derivative can often be achieved with first-generation catalyst systems and under milder conditions.
While no direct examples for this compound were found, a study on the Buchwald-Hartwig coupling of 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one provides valuable insight.[11] The researchers successfully coupled various amines using a Pd(dba)2/Xantphos catalyst system.[11]
For 4-chlorothieno[3,2-d]pyrimidine, more advanced, sterically hindered, and electron-rich ligands are typically required to achieve high yields and good substrate scope. These modern ligands are designed to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Starting Material | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 6-Bromo -2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one | Pd(dba)2 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100°C | Good | [11] |
| Aryl Chlorides (general) | Pd(OAc)2 / RuPhos | K2CO3 | t-BuOH | 100°C | Good to Excellent | [8] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the nature of the leaving group is a key factor, with the general trend for leaving group ability being F > Cl > Br > I. However, on highly activated systems like 4-halothieno[3,2-d]pyrimidines, this trend can be less pronounced, and both chloro and bromo derivatives are excellent substrates. The 4-position of the thieno[3,2-d]pyrimidine nucleus is highly electrophilic, facilitating nucleophilic attack.
Numerous studies have demonstrated the facile displacement of the 4-chloro group with a variety of nucleophiles, including amines, alcohols, and thiols.[1][7][12] For instance, stirring 2,4-dichloro-7-bromothieno[3,2-d]pyrimidine in methanolic ammonia at room temperature resulted in the selective substitution of the 4-Cl group.[1] Similarly, a range of secondary amines were successfully reacted with a 4-chlorothieno[3,2-d]pyrimidine derivative to prepare inhibitors of h-NTPDases.[13]
While fewer examples are available for the 4-bromo analogue, it is expected to undergo SNAr reactions readily, potentially even faster than the chloro derivative in some cases, depending on the specific nucleophile and reaction conditions.
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Conditions | Yield | Reference |
| 7-Bromo-2,4-dichloro thieno[3,2-d]pyrimidine | Methanolic Ammonia | Room Temperature | Good | [1] |
| 4-Chloro -thieno[3,2-d]pyrimidine derivative | Secondary Amines | K2CO3, DMF | 100°C | Good to Excellent |
| 4-Chloro -thieno[3,2-d]pyrimidine derivative | Phenols | K2CO3, DMF | 130°C | Good |
Experimental Protocols
Representative Suzuki-Miyaura Coupling with a 4-Halothieno[3,2-d]pyrimidine Derivative
Diagram 1: Suzuki-Miyaura Coupling Workflow
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Halothieno[3,2-d]pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Aqueous Na2CO3 or K2CO3 (2.0 eq)
-
1,4-Dioxane or DME
Procedure:
-
To a reaction vessel, add the 4-halothieno[3,2-d]pyrimidine, arylboronic acid, and the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the aqueous base solution and the palladium catalyst.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination with a 4-Halothieno[3,2-d]pyrimidine Derivative
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Thieno[3,2-d]pyrimidine Kinase Inhibitors
This guide provides an in-depth analysis of the thieno[3,2-d]pyrimidine scaffold, a privileged core structure in the design of kinase inhibitors. We will objectively compare the performance of various analogs based on substitutions at the 4-position, supported by experimental data from peer-reviewed literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the potency and selectivity of this important class of inhibitors.
The Thieno[3,2-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder
The thieno[3,2-d]pyrimidine core is a bioisostere of purine and has become a cornerstone in modern kinase inhibitor design. Its success stems from the pyrimidine ring's ability to form one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This anchoring interaction provides a stable foundation for further chemical exploration. The 4-position, projecting out from the hinge-binding motif, points directly towards the solvent-exposed region or deeper into the ATP pocket, making it a prime target for modification to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[1]
The general binding hypothesis is illustrated below, where the N1 and/or N3 of the pyrimidine ring act as hydrogen bond acceptors with backbone amide protons of the kinase hinge.
Caption: General binding mode of the thieno[3,2-d]pyrimidine scaffold in a kinase active site.
Comparative SAR at the 4-Position: A Tale of Diverse Substitutions
The strategic modification of the 4-position substituent is a proven method for optimizing the biological activity of thieno[3,2-d]pyrimidine inhibitors. Below, we compare different substitution classes and their impact on inhibitory performance against various kinase targets.
4-Amino and 4-(Substituted)amino Derivatives
The introduction of an amino group and its derivatives at the C4 position is a widely explored strategy. The nitrogen atom can act as a hydrogen bond donor or acceptor, while its substituents can probe various sub-pockets of the kinase active site.
A compelling example comes from the development of dual-stage antiplasmodial agents, where a library of 4-substituted analogs was synthesized from a 4-chloro intermediate.[2] The study provides a direct comparison of how different amines impact activity against P. falciparum.
Table 1: Comparison of 4-Amino Substituted Thieno[3,2-d]pyrimidines Against P. falciparum (K1 strain)
| Compound ID | 4-Position Substituent (R) | IC50 (µM)[2] |
| 5 | -Cl | 0.25 |
| 10a | -NH2 | > 10 |
| 10c | -NH(CH2)2OH | 1.1 |
| 10d | -NH(CH2)3OH | 0.84 |
| 10e | -NH-c-propyl | 0.38 |
| 10f | -NH-c-pentyl | 0.29 |
| 10g | -NH-c-hexyl | 0.23 |
| 10h | -NH-benzyl | 0.36 |
Analysis of Causality:
-
Basicity and H-bonding: The unsubstituted amine (10a ) was inactive, suggesting that simple H-bond donation is insufficient for potency.
-
Alkyl Chains: Introducing small, hydroxylated alkyl chains (10c , 10d ) restored activity, likely by picking up additional interactions or improving physicochemical properties.
-
Cycloalkyl Groups: Increasing the size and lipophilicity of the cycloalkyl substituent from cyclopropyl (10e ) to cyclohexyl (10g ) led to a progressive increase in potency, culminating in an IC50 of 0.23 µM. This indicates the presence of a nearby hydrophobic pocket that favorably accommodates these groups. The cyclohexyl derivative 10g was even more potent than the starting chloro compound 5 .
4-Alkoxy, 4-Aryloxy, and 4-Arylthio Derivatives
Replacing the C-N bond with a C-O or C-S linkage dramatically alters the geometry and electronic properties of the substituent. These ether and thioether analogs provide valuable insight into the structural requirements of the binding pocket.
Table 2: Comparison of 4-O/S-Linked Thieno[3,2-d]pyrimidines Against P. falciparum (K1 strain)
| Compound ID | 4-Position Substituent (R) | IC50 (µM)[2] |
| 7a | -O-Et | > 10 |
| 7b | -O-(CH2)2OH | > 10 |
| 8a | -O-Ph | 0.54 |
| 8b | -O-(4-F-Ph) | 0.39 |
| 9a | -S-Ph | 0.60 |
| 9b | -S-(4-F-Ph) | 0.40 |
Analysis of Causality:
-
Small Alkoxy Groups: Simple alkoxy groups like ethoxy (7a ) or hydroxyethoxy (7b ) failed to provide any significant activity, suggesting that the pocket requires more than just a small, flexible chain.
-
Aromatic Rings: The introduction of a phenyl ring via an ether (8a ) or thioether (9a ) linkage restored potent activity. This strongly suggests that a larger, rigid scaffold is required to engage in favorable interactions (e.g., π-stacking or hydrophobic interactions) within the active site.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (8b , 9b ) consistently improved potency, hinting that modulation of the ring's electronic properties is beneficial for binding.
4-Aryl Derivatives (C-C Linkage)
The creation of a direct carbon-carbon bond between the C4 position and an aryl ring, typically via palladium-catalyzed cross-coupling reactions, offers a more rigid orientation of the substituent.
Table 3: Comparison of 4-Aryl Substituted Thieno[3,2-d]pyrimidines Against P. falciparum (K1 strain)
| Compound ID | 4-Position Substituent (R) | IC50 (µM)[2] |
| 11a | -Ph | 0.84 |
| 11b | -(4-Me-Ph) | 0.70 |
| 11c | -(4-OMe-Ph) | 0.77 |
| 11d | -(4-F-Ph) | 0.47 |
Analysis of Causality:
-
Compared to the aryloxy and arylthio analogs, the directly linked aryl compounds showed comparable, albeit slightly weaker, potency. This suggests that while a rigid aromatic system is beneficial, the specific bond angle and distance provided by the O or S linker might allow for a more optimal fit in the binding pocket for this particular target.
-
Consistent with previous observations, the 4-fluoro-phenyl derivative (11d ) was the most potent in this series, reinforcing the positive contribution of this substituent.
Experimental Workflows & Protocols
To ensure scientific integrity, the data presented in this guide is derived from robust and reproducible experimental methods. The following sections detail the typical protocols used in the SAR investigation of thieno[3,2-d]pyrimidine inhibitors.
General Synthetic Workflow for 4-Position Modification
The diversification of the 4-position typically begins with a common intermediate, 4-chloro-thieno[3,2-d]pyrimidine, which is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Caption: A generalized synthetic workflow for generating diversity at the 4-position.
Protocol: Nucleophilic Aromatic Substitution (SNAr) with Amines (Adapted from[2])
-
Setup: To a solution of the 4-chloro-thieno[3,2-d]pyrimidine intermediate (1.0 eq.) in ethanol (EtOH), add the desired amine nucleophile (1.1-1.5 eq.) and a base such as sodium carbonate (Na2CO3) (2.0 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reactions typically run for several hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-substituted analog.
In Vitro Kinase Inhibition Assay Protocol
The potency of inhibitors is quantified by measuring their ability to block the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method for this purpose.
Protocol: ADP-Glo™ Kinase Assay (General Protocol based on[3])
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound (at various concentrations), the kinase substrate (a specific peptide or protein), and metal cofactors (e.g., MgCl2) in a buffered solution.
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion and Future Directions
The structure-activity relationship of 4-substituted thieno[3,2-d]pyrimidines is a rich and productive field of study. This guide demonstrates that the 4-position is a highly tunable site for optimizing inhibitor performance.
-
Comparative Insights: Direct comparisons reveal that for the antiplasmodial target, bulky, lipophilic groups (e.g., cyclohexylamino) or rigid, electron-poor aromatic systems (e.g., 4-fluorophenoxy) at the 4-position are highly effective.[2] In contrast, small, flexible alkyl chains are generally less favorable.
-
Broader Applicability: This principle of tuning the 4-position has been successfully applied to develop potent inhibitors for a wide range of kinases, including CDK7, PI3Kα, and EZH2.[4][5][6]
-
Future Outlook: The continued exploration of novel substituents at the 4-position, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties. The systematic approach of generating small, focused libraries around a common intermediate remains a powerful and efficient strategy in medicinal chemistry.
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Meijer, L., et al. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. European Journal of Medicinal Chemistry, 58, 171-183. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 431-446. [Link]
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Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. [Link]
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El-Naggar, M., et al. (2023). Design and synthesis of new Thieno[2,3-d]pyrimidine-based derivatives as anti-breast cancer: Biological evaluation, PIM-1 kinase inhibition, and in silico studies. Heliyon, 9(7), e17586. [Link]
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A Comparative Guide to the Biological Activities of Thieno[3,2-d]pyrimidines and Pyrrolo[3,2-d]pyrimidines
A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals
Introduction: The Strategic Importance of Isosterism in Purine Analogs
In the landscape of medicinal chemistry, the design of heterocyclic compounds as therapeutic agents is a cornerstone of innovation. Among these, fused pyrimidine systems have garnered immense interest due to their structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA.[1][2] This mimicry allows them to function as antagonists or inhibitors of enzymes that process purine-based substrates, such as protein kinases.[3] This guide provides a comparative analysis of two closely related purine isosteres: thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines.
The core structural distinction between these two scaffolds is the isosteric replacement of a sulfur atom in the thiophene ring of thieno[3,2-d]pyrimidines with a nitrogen-containing group (NH) in the pyrrole ring of pyrrolo[3,2-d]pyrimidines. This seemingly subtle substitution can profoundly alter the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation, leading to significant differences in biological activity, target selectivity, and pharmacokinetic properties. Understanding these differences is crucial for researchers aiming to fine-tune compound efficacy and safety profiles in drug development. This guide will objectively compare their performance across key biological activities, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for scaffold selection and optimization.
Comparative Analysis of Biological Activity
The thieno[3,2-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds have been extensively explored, revealing a broad spectrum of biological activities. While both exhibit promise, particularly in oncology, the choice of scaffold can dictate the potency and spectrum of action against different biological targets.
Anticancer Activity: A Tale of Two Scaffolds in Kinase Inhibition
The most prominent application for both scaffolds is in the development of anticancer agents, largely due to their effectiveness as kinase inhibitors.[1][3][4] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Thieno[3,2-d]pyrimidines: This scaffold has proven to be a versatile framework for inhibiting a range of kinases. Derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), Janus kinase 3 (JAK3), and Bruton's tyrosine kinase (BTK).[5][6][7][8] For instance, a series of thieno[3,2-d]pyrimidines bearing an acrylamide group were synthesized as covalent JAK3 inhibitors, with some compounds showing IC50 values as low as 1.8 nM and 1.9 nM.[7] These compounds demonstrated potent antiproliferative activity against B lymphoma cells and could induce apoptosis.[7] Furthermore, the thieno[3,2-d]pyrimidine core has been utilized to create dual PI3Kδ/BET inhibitors, showcasing the scaffold's potential for developing multi-targeted agents.[5]
Pyrrolo[3,2-d]pyrimidines: Often referred to as 9-deazapurines, these compounds have also been successfully developed as kinase inhibitors and antiproliferative agents.[9][10] Research has shown that halogenated pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines.[9] A notable structure-activity relationship (SAR) finding is that the introduction of iodine at the C7 position can dramatically enhance potency, reducing IC50 values into the sub-micromolar range.[9] For example, while the 2,4-dichloro derivative showed measurable activity, the 7-iodo-2,4-dichloro analog was 5 to 20 times more potent.[9] These compounds have been shown to induce G2/M cell cycle arrest and, in some cases, robust apoptosis in cancer cells.[9][11] The scaffold has also been employed to target mitochondrial and cytosolic one-carbon metabolism, demonstrating broad-spectrum antitumor efficacy.[12][13]
Direct Comparison: A direct comparison in one study highlighted the critical role of the fused ring. To evaluate the effect of the sulfur versus nitrogen atom, researchers synthesized the 2,4-dichloropyrrolo[3,2-d]pyrimidine analog after identifying promising activity in halogenated thieno[3,2-d]pyrimidines.[1] This isosteric replacement is a key strategy to modulate biological activity, with the pyrrolo-variant often providing different hydrogen bonding capabilities which can alter target engagement.
Table 1: Comparative Antiproliferative Activity (IC50 Values)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Halogenated Analog 1 | L1210 (Leukemia) | 3.2 | [1] |
| Halogenated Analog 2 | L1210 (Leukemia) | 2.6 | [1] | |
| Compound 6e | HeLa (Cervical) | <5.0* | [2] | |
| Compound 6e | HT-29 (Colon) | <5.0* | [2] | |
| Pyrrolo[3,2-d]pyrimidine | 2,4-dichloro (Compound 1 ) | MDA-MB-231 (Breast) | 4.2 | [9] |
| 7-iodo-2,4-dichloro (Compound 2 ) | MDA-MB-231 (Breast) | 0.26 | [9] | |
| 2,4-dichloro (Compound 1 ) | L1210 (Leukemia) | 4.7 | [9] | |
| 7-iodo-2,4-dichloro (Compound 2 ) | L1210 (Leukemia) | 0.23 | [9] |
*Note: Compound 6e showed 86% and 81% inhibition at a 5.0 µM concentration.
Antimicrobial Activity
Both scaffolds have also been investigated for their potential as anti-infective agents, leveraging their ability to disrupt essential pathways in microbial cells.[14]
Thieno[3,2-d]pyrimidines: Halogenated derivatives have shown selective activity against several fungi, particularly clinical strains of Cryptococcus neoformans.[1] The broad-spectrum anti-infective properties of thienopyrimidines, including antibacterial, antifungal, and antiparasitic activities, have been reviewed, highlighting their versatility.[14]
Pyrrolo[3,2-d]pyrimidines: These derivatives have been evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Salmonella) bacteria.[15][16] Some synthesized compounds exhibited notable antibacterial potential, indicating that this scaffold is a viable starting point for the development of new antibacterial agents.[15][16]
Other Therapeutic Targets
Beyond cancer and infectious diseases, these scaffolds have been adapted to target other proteins of therapeutic relevance.
-
Thieno[3,2-d]pyrimidines have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[17]
-
Pyrrolo[3,2-d]pyrimidines have been the subject of extensive SAR studies as antagonists for the Neuropeptide Y5 (NPY5) receptor, a target for the treatment of obesity.[18][19][20][21]
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway, an experimental workflow, and the structure-activity relationships.
Caption: EGFR signaling pathway targeted by kinase inhibitors.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Comparative structure-activity relationship (SAR) map.
Field-Proven Experimental Protocols
The trustworthiness of comparative data relies on robust and reproducible experimental design. The following protocols are standard, self-validating systems for assessing the biological activities discussed.
Protocol 1: Kinase Inhibition Assay (Generic ATP-Competition Format)
Causality: This assay quantifies the ability of a compound to directly inhibit a target kinase by measuring the reduction in phosphorylation of a substrate. It directly assesses on-target potency.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare solutions of recombinant kinase, biotinylated peptide substrate, and ATP.
-
Compound Plating: Serially dilute test compounds (from thieno- or pyrrolo-pyrimidine series) in DMSO and add to a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate solution to the wells. Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiation: Initiate the reaction by adding ATP (at its Km concentration for the specific kinase). Incubate for 60 minutes at room temperature.
-
Termination: Stop the reaction by adding EDTA to chelate Mg2+ ions, which are essential for kinase activity.
-
Detection: Add a detection reagent mix (e.g., Eu-labeled anti-phospho-antibody and APC-labeled streptavidin for HTRF assay). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF-compatible). The signal is inversely proportional to kinase inhibition.
-
Analysis: Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assessment (MTT Assay)
Causality: This colorimetric assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. It is a foundational experiment to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare 2x serial dilutions of test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.
Conclusion and Future Outlook
The isosteric pair of thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines represents a fascinating case study in medicinal chemistry, demonstrating how a single atom change in a heterocyclic core can significantly diversify biological activity.
-
Thieno[3,2-d]pyrimidines have established themselves as robust scaffolds for developing highly potent and selective kinase inhibitors, particularly for targets like JAK3 and BTK.[7][8] Their development has also shown promise in areas like endocrinology and mycology.[1][17]
-
Pyrrolo[3,2-d]pyrimidines offer the advantage of an additional hydrogen bond donor, which can be exploited for novel target interactions. The dramatic potency enhancement achieved via C7-halogenation in antiproliferative assays underscores a key SAR handle that distinguishes it from its thieno- counterpart.[9] Its utility in targeting metabolic enzymes and CNS receptors further broadens its therapeutic potential.[12][18]
For drug development professionals, the choice between these scaffolds is not arbitrary. It should be a data-driven decision based on the specific target class, desired selectivity profile, and established SAR. If the goal is to leverage existing knowledge for established kinase targets, the thieno[3,2-d]pyrimidine scaffold offers a wealth of precedent. Conversely, if novel hydrogen bonding interactions are sought or if C7 modification is a viable optimization strategy, the pyrrolo[3,2-d]pyrimidine scaffold presents an attractive alternative. Future research should focus on head-to-head comparisons in a wider range of biological assays and on exploring less common substitution patterns to unlock the full therapeutic potential of these valuable heterocyclic systems.
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In Vitro Evaluation of 4-Bromothieno[3,2-d]pyrimidine Derivatives: A Comparative Guide for Anticancer Drug Discovery
In the landscape of oncology drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural similarity to purines, which allows for interaction with a multitude of ATP-dependent enzymes crucial for cancer cell proliferation and survival. Among its various analogs, 4-bromothieno[3,2-d]pyrimidine derivatives have garnered significant attention as versatile intermediates and potent anticancer agents. The bromine atom at the C4-position not only serves as a handle for further chemical modifications but also contributes significantly to the molecule's biological activity.
This guide provides a comprehensive comparison of this compound derivatives and other halogenated analogs, detailing their in vitro performance against various cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects and provide detailed, field-proven protocols for their evaluation, empowering researchers to advance their drug discovery programs.
Comparative Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines
The substitution pattern on the thieno[3,2-d]pyrimidine core is critical in determining the cytotoxic potency and selectivity of these compounds. Halogenation, in particular, has been identified as a key strategy for enhancing anticancer activity. The electrophilic nature of the C4-position, when substituted with a halogen, is thought to be crucial for interaction with biological targets.
A comparative analysis of halogenated derivatives reveals important structure-activity relationships. For instance, the presence of a chlorine atom at the C4-position is often considered essential for significant biological activity.[1] When comparing a 2,4-dichloro-thieno[3,2-d]pyrimidine with its 7-bromo counterpart, a notable increase in potency is observed with the addition of the bromine atom. This suggests that halogenation at both the C4 and other positions can synergistically enhance cytotoxicity.
Below is a summary of the in vitro antiproliferative activities of key halogenated thieno[3,2-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration required for 50% inhibition of cell growth, are presented to facilitate a direct comparison of their cytotoxic effects.
| Compound ID | Structure | L1210 IC50 (µM) | CCRF-CEM IC50 (µM) | HeLa IC50 (µM) | Reference |
| 1 | 2,4-dichloro-thieno[3,2-d]pyrimidine | 0.8 ± 0.2 | 1.1 ± 0.1 | 1.5 ± 0.2 | [2] |
| 2 | 7-bromo-2,4-dichloro-thieno[3,2-d]pyrimidine | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 | [2] |
Table 1: Comparative IC50 values of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines.[2]
The data clearly indicates that both compounds exhibit potent antiproliferative activity in the low micromolar range. Notably, the addition of a bromine atom at the 7-position in Compound 2 approximately doubles the cytotoxic potency across all tested cell lines compared to Compound 1 . This highlights the strategic importance of multi-halogenation in the design of potent thieno[3,2-d]pyrimidine-based anticancer agents.
Mechanistic Insights: Targeting Key Cancer-Related Pathways
The anticancer effects of thieno[3,2-d]pyrimidine derivatives are often attributed to their ability to inhibit protein kinases that are critical for tumor growth and survival. Dysregulation of signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt pathways is a hallmark of many cancers.
EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of tumorigenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation, and its overactivation is frequently observed in various cancers.
Experimental Protocols for In Vitro Evaluation
To ensure the reliability and reproducibility of in vitro data, standardized and well-validated protocols are essential. The following section provides detailed methodologies for key assays used to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
Many anticancer drugs exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then incubate with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a powerful technique to investigate the effect of compounds on the expression and phosphorylation status of key proteins in signaling pathways like EGFR and PI3K/Akt.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, Akt).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative data presented in this guide underscores the importance of halogenation in enhancing cytotoxic activity. The detailed protocols provided offer a robust framework for the in vitro evaluation of these and other potential anticancer compounds.
Future research should focus on expanding the library of this compound derivatives with diverse substitutions at other positions of the heterocyclic core. This will allow for a more comprehensive understanding of the structure-activity relationships and the identification of compounds with improved potency and selectivity. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates identified through in vitro screening.
References
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A Senior Application Scientist's Guide to the Rigorous Validation of Molecular Docking for Thienopyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate molecular docking results for thienopyrimidine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and emphasize the integration of computational and experimental data to build a robust scientific narrative.
The Imperative of a Multi-Faceted Validation Strategy
Molecular docking simulations aim to predict the preferred conformation, orientation (posing), and binding affinity of a ligand to a receptor.[4] While powerful, these methods rely on simplified models and scoring functions that may not perfectly capture the complex biophysical reality of molecular interactions.[5] Therefore, a multi-pronged validation approach is not just recommended; it is essential for scientific rigor. This approach can be broadly categorized into computational and experimental validation.
Part 1: Computational Validation - The First Line of Scrutiny
Before embarking on resource-intensive wet-lab experiments, it is crucial to computationally assess the reliability of the docking protocol itself. This initial validation builds confidence in the generated poses and scores.
Re-docking of Co-crystallized Ligands
The most fundamental computational validation is to re-dock a known ligand into its co-crystallized protein structure.[6][7] The principle is straightforward: a reliable docking protocol should be able to reproduce the experimentally determined binding mode of the ligand.
Protocol for Re-docking:
-
Obtain the Crystal Structure: Download the protein-ligand complex from the Protein Data Bank (PDB). For instance, if studying a thienopyrimidine derivative targeting a specific kinase, find a PDB entry with a similar ligand bound.
-
Prepare the Protein and Ligand: Separate the protein and the ligand. Prepare the protein by adding hydrogens, assigning charges, and removing water molecules (unless specific water molecules are known to be crucial for binding). Prepare the ligand by assigning bond orders and adding hydrogens.
-
Define the Binding Site: Define the docking grid box around the original position of the co-crystallized ligand.[7]
-
Perform Docking: Run the molecular docking simulation using your chosen software (e.g., AutoDock, Glide, GOLD).
-
Analyze the Results: Compare the top-scoring docked pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful reproduction of the binding mode.[6]
Use of Decoy Sets
Another computational strategy involves challenging the docking protocol to distinguish known active compounds from a set of "decoys" – molecules that are physically similar to the active ligands but are presumed to be inactive.[8][9] A robust docking protocol should rank the known actives significantly higher than the decoys.
dot
Caption: Computational validation workflow for molecular docking.
Part 2: Experimental Validation - Bridging the Gap to Biological Reality
Experimental validation is the cornerstone of confirming computational hypotheses. For thienopyrimidine derivatives, which often target enzymes like kinases, a combination of in vitro biochemical and biophysical assays is paramount.
In Vitro Biochemical Assays: Quantifying Functional Effects
Biochemical assays measure the functional consequence of the ligand binding to its target, such as the inhibition of enzyme activity.
Since many thienopyrimidine derivatives are designed as kinase inhibitors, a kinase inhibition assay is a highly relevant validation method.[1][2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the thienopyrimidine derivative against the target kinase.
Materials:
-
Recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Thienopyrimidine derivative (test compound)
-
Known kinase inhibitor (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thienopyrimidine derivative in DMSO, and then dilute further in the assay buffer.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the peptide substrate, and the serially diluted thienopyrimidine derivative or controls.
-
Initiate the Reaction: Add the target kinase to each well to start the reaction.
-
ATP Addition: After a brief pre-incubation, add ATP to initiate the phosphorylation reaction. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop and Detect: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is inversely proportional to the kinase activity.[11]
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Docking Score (kcal/mol) | Predicted Key Interactions | Experimental IC50 (nM) |
| Thieno[2,3-d]pyrimidine-1 | -10.5 | H-bond with hinge region | 50 |
| Thieno[2,3-d]pyrimidine-2 | -8.2 | Hydrophobic interactions | 500 |
| Thieno[2,3-d]pyrimidine-3 | -6.1 | No significant interactions | >10,000 |
| Known Inhibitor | -11.2 | H-bond with hinge region | 10 |
Table 1: Example of correlating docking scores with experimental IC50 values.
Biophysical Assays: Direct Measurement of Binding
Biophysical assays provide direct evidence of binding and can quantify the binding affinity (dissociation constant, Kd), thermodynamics, and kinetics of the interaction.
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[12][13][14]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the thienopyrimidine derivative to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (ligand)
-
Thienopyrimidine derivative (analyte)
-
Immobilization buffer (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the thienopyrimidine derivative over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time by recording the change in response units (RU).
-
Regeneration: After each cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic (ka, kd) and affinity (KD) constants.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
ITC instrument (e.g., MicroCal)
-
Target protein
-
Thienopyrimidine derivative
-
Identical buffer for both protein and ligand solutions
Procedure:
-
Sample Preparation: Prepare the target protein in the sample cell and the thienopyrimidine derivative in the injection syringe, both in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the thienopyrimidine derivative into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).
| Method | Measures | Throughput | Information Gained |
| Kinase Inhibition Assay | IC50 | High | Functional potency |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Medium | Kinetics and affinity |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Low | Thermodynamics and affinity |
Table 2: Comparison of experimental validation methods.
dot
Caption: Integrated workflow for docking validation.
Part 3: Data Integration and Interpretation - Building a Coherent Story
The ultimate goal is to integrate the computational and experimental data to build a self-consistent and compelling case for the binding mode and activity of the thienopyrimidine derivatives.
A strong correlation between a low docking score, a potent IC50 value, and a low KD value provides a high degree of confidence in the docking prediction.[11] However, it is important to recognize that a direct correlation between docking scores and experimental binding affinities is not always observed.[18] Discrepancies can arise from limitations in the scoring functions, protein flexibility not being fully accounted for, or differences between the simplified in vitro system and the more complex cellular environment.
When discrepancies arise, they should be investigated rather than dismissed. For example, a compound with a good docking score but poor experimental activity might have low solubility or be rapidly metabolized. Conversely, a compound with a modest docking score but good activity might bind through a mechanism not well-captured by the docking algorithm, such as inducing a conformational change in the protein.
Conclusion: A Commitment to Rigor
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Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Journal of Medicinal Chemistry, 48(1), 1-15. [Link]
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Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of medicinal chemistry, 55(14), 6582–6594. [Link]
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Hassan, G. S., Kadry, H. H., Serry, A. M., & Ali, M. M. (2021). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals, 14(11), 1109. [Link]
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Patching, S. G. (2015). Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(9), 1941-1978. [Link]
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Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87. [Link]
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Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 1(7), 339-343. [Link]
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Muralidharan, N., Sakthivel, R., Velmurugan, D., & Gromiha, M. M. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4429–4438. [Link]
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K-M, B., & K-L, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8719. [Link]
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ResearchGate. (2022, February 7). How to find a correlation between experimental data and docking score? [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Chaires, J. B. (2006). Isothermal titration calorimetry in the study of biomolecular interactions. Methods in enzymology, 413, 134–157. [Link]
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El-Gamal, M. I., & Oh, C. H. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]
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Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
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Nguyen, T. A., & La, M. N. T. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 481-492. [Link]
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Abdel-Halim, M., El-Sabbagh, M. W., El-Sayed, M. A., & El-Adl, K. (2021). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 26(15), 4567. [Link]
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Debroise, T., Shakhnovich, E. I., & Chodera, J. D. (2018). How well do molecular docking scores correlate with experimental binding affinities? bioRxiv. [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
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Cronin, K. (2022, July 27). Guide to Running an SPR Experiment. Duke University. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]
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YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
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Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking sets for molecular docking. Journal of medicinal chemistry, 49(23), 6789–6801. [Link]
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Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]
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Zhang, W., Yu, Z., Zhang, P., Yang, L., Wang, Q., Zhang, B., & Fu, Y. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3379. [Link]
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Suzuki and Stille Coupling for Thienopyrimidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thienopyrimidine Scaffold
In the landscape of medicinal chemistry, thienopyrimidines represent a class of bicyclic heterocycles with profound therapeutic relevance. Their structure, isosteric to purines, allows them to effectively interact with a wide array of biological targets, including critical enzymes and kinases.[1] This has led to intensive investigation into their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with several candidates advancing into clinical trials.[1][2] The efficient and versatile synthesis of substituted thienopyrimidines is therefore a cornerstone of drug discovery programs.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging the carbon-carbon bonds necessary to build molecular complexity onto the thienopyrimidine core.[3][4] Among the most powerful of these methods are the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin reagents.[5][6] This guide provides a detailed, head-to-head comparison of these two cornerstone reactions, grounded in mechanistic principles and experimental insights, to empower chemists in selecting the optimal strategy for their specific thienopyrimidine targets.
Part 1: The Catalytic Cycles - A Mechanistic Overview
Understanding the fundamental mechanism of each reaction is critical to appreciating their respective strengths and weaknesses. Both reactions generally proceed through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8]
The Suzuki-Miyaura Coupling Cycle
A key distinction of the Suzuki coupling is the requisite activation of the organoboron species by a base.[9] This activation step forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[9]
The Stille Coupling Cycle
The Stille coupling does not require a base for activation. The transmetalation step is believed to proceed via an associative mechanism where the organostannane coordinates to the palladium center prior to the group transfer.[10]
Part 2: Head-to-Head Comparison for Thienopyrimidine Synthesis
The choice between Suzuki and Stille coupling is a trade-off between toxicity, functional group tolerance, reaction scope, and operational simplicity.[5]
Key Performance Metrics
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acids/esters | Organostannanes (Organotins) |
| Toxicity & Environment | Low toxicity, environmentally benign boron byproducts.[5][11] | High toxicity of organotin reagents and byproducts.[10][11] |
| Reagent Stability | Boronic acids are generally stable but can be prone to protodeboronation. | Organostannanes are robust, stable to air and moisture.[5][10][11] |
| Functional Group Tolerance | Very good, but can be sensitive to acidic protons due to the basic conditions.[12] | Excellent; highly tolerant of a wide array of functional groups.[5][6] Often superior for complex, highly functionalized molecules.[6] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] | Generally neutral conditions, no base required. Additives like Cu(I) may be used.[13] |
| Substrate Scope | Extremely broad for aryl/heteroaryl halides and boronic acids.[14][15] | Very broad, including aryl, vinyl, and heterocyclic stannanes.[16] |
| Work-up & Purification | Generally straightforward; boron byproducts are often water-soluble. | Challenging; removal of tin-containing byproducts can be difficult.[11] |
| Performance on Heterocycles | Can be less effective with strongly coordinating heterocycles.[17] | Often gives higher yields for heterocycles with coordinating atoms (N, S).[17][18] |
Field-Proven Insights for Thienopyrimidines
-
Toxicity and Process Safety: For drug development, the high toxicity of organotin reagents is a major drawback of the Stille coupling.[10] Suzuki coupling is often preferred in industrial settings due to its more favorable environmental, health, and safety (EHS) profile.[12]
-
Functional Group Tolerance in Complex Scaffolds: Thienopyrimidines are often decorated with sensitive functional groups. The Stille coupling's exceptional functional group tolerance and neutral conditions make it a powerful choice in late-stage functionalization where preserving delicate moieties is paramount.[6] In contrast, the basic conditions of the Suzuki reaction could compromise base-labile groups like esters.[9]
-
The "Heterocycle Challenge": Thienopyrimidines contain both nitrogen and sulfur atoms, which can coordinate to the palladium catalyst and potentially inhibit catalysis. The Stille coupling often demonstrates superior performance in these cases, providing higher and more reliable yields compared to the Suzuki coupling.[17][18] This is a critical consideration for this specific scaffold.
-
Steric Hindrance: Some studies on other heterocyclic systems suggest that the Suzuki coupling can be more sensitive to steric hindrance than the Stille coupling, leading to lower yields with bulky coupling partners.[18] When synthesizing sterically demanding thienopyrimidine analogues, the Stille reaction may offer a more robust pathway.
Part 3: Experimental Protocols & Workflow
The following protocols are generalized starting points for the functionalization of a 4-chloro-thieno[3,2-d]pyrimidine substrate. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is essential for any new substrate combination.
General Experimental Workflow
Protocol 1: Suzuki Coupling of 4-Chloro-thieno[3,2-d]pyrimidine
This protocol is adapted from standard procedures for Suzuki couplings on heteroaryl chlorides.[15][19][20]
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 10:1 mixture) or Toluene
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-thieno[3,2-d]pyrimidine, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.[20]
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[20]
-
Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Stille Coupling of 4-Chloro-thieno[3,2-d]pyrimidine
This protocol is based on general methodologies for Stille couplings, known for their applicability to heterocyclic systems.
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Optional Additive: CuI (5-10 mol%)
-
Anhydrous, degassed solvent: Toluene, DMF, or 1,4-Dioxane
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloro-thieno[3,2-d]pyrimidine and the palladium catalyst.
-
Seal the system and purge with an inert gas (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 90-120 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture can be diluted with a solvent like diethyl ether or ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst.
-
To facilitate the removal of tin byproducts, the crude mixture can be treated with an aqueous solution of KF. Stirring for 1-2 hours will precipitate insoluble tin fluorides, which can be removed by filtration.
-
Concentrate the filtrate and purify the crude residue by column chromatography on silica gel to isolate the target molecule.
Conclusion and Selection Criteria
Both the Suzuki and Stille couplings are formidable reactions for the synthesis and elaboration of thienopyrimidines. The optimal choice is dictated by the specific goals of the synthesis.
-
Choose Suzuki Coupling for:
-
Green Chemistry & Process Safety: When low toxicity and environmental impact are priorities, especially in later-stage development and scale-up.[5][12]
-
Readily Available Reagents: A vast number of boronic acids are commercially available.[15]
-
Straightforward Purification: When ease of byproduct removal is a key consideration.
-
-
Choose Stille Coupling for:
-
Maximizing Yield on Complex Substrates: When working with highly functionalized thienopyrimidines where its superior functional group tolerance is an advantage.[6]
-
Overcoming Catalyst Inhibition: If Suzuki coupling yields are low, the Stille reaction may prove more robust for the N,S-containing thienopyrimidine core.[17][18]
-
Sterically Hindered Couplings: When constructing sterically congested C-C bonds where the Suzuki reaction may falter.[18]
-
By carefully weighing these factors against the specific molecular target, researchers can harness the full power of these palladium-catalyzed reactions to accelerate the discovery and development of novel thienopyrimidine-based therapeutics.
References
- A Comparative Guide to Organotin and Organoboron Reagents in Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUSR-xVPlE7ZZgaEUraj3hkNlIE90626pumwRyobenEXw35gLe4MkVYsxcfh7HU6O1p9Fx0jVs0AViB4bdJxT5cLDSWWdPLVvQjtm1MWGhr9eeRwR6uNIN5BGcWURytyd48ut4v51dIiMN4A2IxJtFlxK1JWzX-VU82_wrbuMMuLQTWUsGpPKyjSelDIMevq7k8ydu-wxTc2yPCN2DCtvahFU=]
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- A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkS7w3IbUuaZzupQA88GYdo8zxDthKn7EEpps5ZZh2_CIK6DhZhR3EBz1uTqlr5uqlyiGlt7aZ6n8j8vo9wG42Rc3ejLfWFeehlzM9IrMfJY7qZhtpma0y7_AMrvJrSCHdYFzTiAj-JaoNz9ZeZweCVLTbBxb3Opz5Ss36H4nCVWm071C1tinePsrF3EhsHrWq7tdg1BvDKwtm3gKA_4W1vBj2ZVThhqaBG-C9fvj3UFLKOIhRKNWPUj0xMo04zm13RmqDD--Jz_GOs_hOqSw=]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [URL: https://www.researchgate.net/publication/8447820_The_Mechanisms_of_the_Stille_Reaction]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. (2023). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00539h]
- Selig, R., et al. (2011). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Tetrahedron, 67(47), 9204-9213. [URL: https://www.researchgate.net/publication/231195679_The_application_of_Stille_cross-coupling_reactions_with_multiple_nitrogen_containing_heterocycles]
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFDf2LkbONXcE1l4jiQ8hJy4mO3b54eancQY5vXB_NMs1ot7uZ335QOW3mmwHdczOhng92X3NXFxOkS267YhmGneaOdILnpE01hoXzzfPxDgY5_VAlmeGqmuUlP4qPDtWRPuEYajoLBnVzzeV2rvL_T1MOFL5YZtVerQKFljBbhXBIsq_9_OIUn0dEKS_55_mbrMUKsvfGCimro6B8TQ-reHhQU8d21Tz575FVwxK-GJO9ot9DNSL3DeYm1AySHZHGRsJcjoMpUB93gC6eTJgBw_UUOt2hzW1O0KeWZMqwq_mDNE5f--6KYnA=]
- Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction at room temperature. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Sulfur-containing-palladacycles%3A-efficient-catalyst-Rocaboy-Gladysz/4155b5d19a16f906f3b0e1e695f247d4724b07e7]
- Stille Coupling. Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/28%3A_Organometallic_Chemistry/28.09%3A_The_Stille_Reaction]
- Priya, et al. (2025). A Comprehensive Review on Synthetic Strategies for Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). [URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1749033261.pdf]
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health (NIH). (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8004868/]
- Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. ResearchGate. [URL: https://www.researchgate.
- Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-substituted-thienopyrimidines-utilizing-Suzuki-reaction_fig2_328905391]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. (2023). [URL: https://www.researchgate.
- Stille reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]
- Suzuki cross-couplings use organoboron reagents as coupling partners, as opposed to Stille couplings, which use organotin reagents. Chegg.com. (2018). [URL: https://www.chegg.com/homework-help/questions-and-answers/suzuki-cross-couplings-use-organoboron-reagents-coupling-partners-opposed-stille-couplings-q21727749]
- MacCormick, C., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447385/]
- Rashmi P, et al. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(6), 3100-3106. [URL: https://www.jocpr.
- Godoy, F., et al. (2011). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 30(11), 3046–3053. [URL: https://pubs.acs.org/doi/10.1021/om2002167]
- Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. StudySmarter. (2024). [URL: https://www.studysmarter.us/explanations/chemistry/organic-chemistry/organometallic-reactions-in-organic-chemistry/]
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/319985956_Palladium-Catalyzed_Suzuki_-_Miyaura_Cross-Couplings_of_Sulfonyl_Chlorides_and_Boronic_Acids]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://nrochemistry.com/suzuki-coupling/]
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGfAMCN_OyW2XoEQHqCoCSbPEhGkBO2Q5iY4b-jrYg8g8RMXFaNdAeWT15wsS7Wyx7Ex1KJDhuMgyRjX8_iU3V5l1e2XprY5iEIx65OrPruF8EvrTktixeGDqQQOA521Ug8leWdtug_yHuwxrNEBubl4hSelBSxfVh4Rg9LTDqIE9360kV3_5gAGYrjYpS1aX6HjGm0UjlelFPuiRuK8JTSu2ropXmBpwjFOZ55Zxf4c4Om70cqy6Yn9V-IHbtGqJz1_yJEeoy2Q==]
- Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/328905391_Synthesis_of_Thieno32-dpyrimidine_Derivatives_through_Sequential_SNAr_and_Suzuki_Reactions_as_Selective_h-NTPDase_Inhibitors]
- Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other Heterocycles. Semantic Scholar. (2015). [URL: https://www.semanticscholar.org/paper/Palladium-Catalysts%3A-Synthesis-of-Five-Membered-N-A-Bora/e6604a11b6d177431e5f5f73752e0081014e3692]
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. (2020). [URL: https://www.youtube.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. (2003). [URL: https://www.researchgate.net/publication/229046648_Novel_palladium_imidazole_catalysts_for_Suzuki_cross-coupling_reactions]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B: Physical and Biological Sciences, 71(4), I-X. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5132204/]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614713/]
- Stille Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ACS Publications. (2015). [URL: https://pubs.acs.org/doi/10.1021/cr5006463]
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. (2016). [URL: https://www.masterorganicchemistry.
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Assessing the Antiproliferative Effects of Halogenated Thienopyrimidines: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, thienopyrimidines have emerged as a privileged structure, owing to their structural analogy to endogenous purines and their consequent ability to interact with a wide array of biological targets. This guide provides an in-depth comparative analysis of the antiproliferative effects of halogenated thienopyrimidines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for the essential assays in the field, all while contextualizing the performance of these compounds against established alternatives.
The Significance of Halogenation in Thienopyrimidine Scaffolds
The introduction of halogen atoms into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of thienopyrimidines, the strategic placement of halogens, such as chlorine and bromine, has been shown to be crucial for their antiproliferative activity. This is often attributed to the ability of halogens to form specific interactions, such as halogen bonds, within the active site of target kinases, thereby enhancing inhibitory potency.[1][2]
Comparative Antiproliferative Activity of Halogenated Thienopyrimidines
The efficacy of novel compounds is best understood through direct comparison with existing agents and non-halogenated analogues. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative halogenated thienopyrimidines against various cancer cell lines, alongside established kinase inhibitors for context.
| Compound | Halogen Substitution | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Target Cancer Cell Line | IC50 (µM) |
| Compound 1 [1] | 4-Cl | L1210 (Leukemia) | 1.5 | Gefitinib [3] | HCT-116 (Colon) | 3.83 - 11.94 |
| Compound 2 [1] | 4-Cl, 7-Br | L1210 (Leukemia) | 0.8 | Sorafenib [4] | A549 (Lung) | 6.67 - 26.24 |
| Compound 5b [5] | 4-Br (on phenyl) | PC-3 (Prostate) | 1.5-fold > DOX | Doxorubicin [6] | MCF7 (Breast) | 30.40 |
| Compound 5b [5] | 4-Br (on phenyl) | HCT-116 (Colon) | 3-fold > DOX | |||
| Compound 5f [7] | 4-Cl (on phenoxy) | MCF-7 (Breast) | 1.73-fold > Erlotinib | Erlotinib | A549 (Lung) | 17.79 |
| Compound 7a [8] | Not specified | HepG2 (Liver) | Significant | |||
| Compound 7a [8] | Not specified | PC3 (Prostate) | Significant |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions between studies. "Significant" indicates reported high activity without a specific IC50 value provided in the source.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many halogenated thienopyrimidines exert their antiproliferative effects by inhibiting protein kinases that are crucial for cancer cell growth, proliferation, and survival. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]
EGFR Signaling Pathway Inhibition
The EGFR signaling cascade plays a pivotal role in cell proliferation and survival.[1][11] Overactivation of this pathway is a common feature in many cancers. Halogenated thienopyrimidines can act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent downstream signaling.[12]
Caption: EGFR Signaling Pathway and Inhibition by Halogenated Thienopyrimidines.
VEGFR-2 Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[8][13] By inhibiting VEGFR-2, halogenated thienopyrimidines can effectively cut off the tumor's blood supply, leading to growth arrest and apoptosis.
Caption: VEGFR-2 Signaling Pathway and its Inhibition.
Core Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for key assays used to assess the antiproliferative effects of halogenated thienopyrimidines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the halogenated thienopyrimidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT Cell Viability Assay.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][10][17][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the halogenated thienopyrimidine compounds for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][19][20][21]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate DNA content.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data from at least 10,000 events per sample.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
Halogenated thienopyrimidines represent a promising class of antiproliferative agents with demonstrated activity against a range of cancer cell lines. Their mechanism of action often involves the targeted inhibition of key oncogenic kinases such as EGFR and VEGFR-2. The strategic incorporation of halogens appears critical for enhancing their potency.
This guide provides a framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to more in-depth mechanistic studies. The provided protocols are intended to serve as a reliable starting point for researchers in the field. Future investigations should focus on optimizing the structure-activity relationship of these compounds to improve their selectivity and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.
References
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Salib, S., Khalil, O., Kamel, M., & El-Dash, Y. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, 1-7. [Link]
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Shankar, B. K., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2113-2122. [Link]
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ClinPGx. Sorafenib Pharmacodynamics. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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El-Gamal, M. I., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1187-1204. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2356-2370. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 116, 105335. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
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Dr.Oracle. What is the mechanism of action of Sorafenib (Sorafenib)? (2025). [Link]
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The Emerging Therapeutic Potential of 4-Substituted Thieno[3,2-d]pyrimidines: A Comparative Efficacy Analysis Against Established Anticancer Agents
An In-Depth Guide for Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry, recognized as a "privileged" structure due to its resemblance to purines, which allows it to interact with a multitude of biological targets.[1][2] This has led to the development of derivatives with a wide range of therapeutic activities, most notably in oncology.[3][4][5] Derivatives such as apitolisib, a PI3K inhibitor, have progressed to clinical trials for treating solid tumors, underscoring the scaffold's clinical relevance.[3] This guide provides a detailed comparative analysis of the efficacy of 4-substituted thieno[3,2-d]pyrimidine derivatives against the well-established anticancer drug, doxorubicin. We will delve into the quantitative data from in vitro studies, explore the underlying mechanisms of action, and provide detailed experimental protocols to support further research in this promising area.
Comparative Efficacy: In Vitro Cytotoxicity Analysis
A critical measure of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. Numerous studies have evaluated novel thieno[3,2-d]pyrimidine derivatives against various human cancer cell lines, often using doxorubicin as a positive control.
While direct and extensive data on 4-bromo derivatives are nascent, studies on analogous 4-chloro-thieno[3,2-d]pyrimidines provide a strong rationale for the importance of halogen substitution at this position.[6] For instance, a series of novel 4-substituted thieno[3,2-d]pyrimidine derivatives were synthesized from a 4-chloro intermediate and showed potent anticancer activity, with some compounds demonstrating efficacy comparable to doxorubicin across breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines.[4][7][8]
The following table summarizes the IC50 values of representative thieno[3,2-d]pyrimidine derivatives and the standard chemotherapeutic agent, doxorubicin, against a panel of human cancer cell lines. This comparative data highlights the potential of these novel compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 10b (A 2-(4-bromophenyl)triazole derivative) [9] | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9[9] |
| Compound 15 (A 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one) [10] | A549 (Lung) | 0.94 | Doxorubicin | > 20[11][12] |
| Compound 20 (A thieno[2,3-d]pyrimidine-4-one derivative) [13] | SNB-75 (CNS) | GI50: 3.3 (Concentration for 50% Growth Inhibition) | 5-Fluorouracil | GI50: >100 |
| Thienopyrimidine Derivative 13b [7][8] | MCF-7 (Breast) | Comparable to Doxorubicin | Doxorubicin | 2.5[11][12] |
| Thienopyrimidine Derivative 18 [7][8] | HCT-116 (Colon) | Comparable to Doxorubicin | Doxorubicin | Not explicitly stated in provided abstracts, but activity is comparable to the reference drug. |
| Thienopyrimidine Derivative 6e [3] | HeLa (Cervical) | Inhibition rate of 86% at 5.0 µM | Doxorubicin | 2.9[11][12] |
Note: IC50 values for doxorubicin can vary between studies and cell lines due to different experimental conditions and inherent cellular sensitivities.[11][12][14]
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer. Their structural similarity to purines allows them to function as competitive inhibitors at the ATP-binding sites of various protein kinases.[2]
Kinase Inhibition and Cell Cycle Arrest
Several studies have pointed towards the inhibition of Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt pathway as a primary mechanism of action.[3][4] CDKs are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest and prevents tumor cell proliferation.[3] Molecular docking studies have shown that active thieno[3,2-d]pyrimidine derivatives can effectively bind to the active sites of CDKs.[3] Similarly, inhibition of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is another key therapeutic strategy.[4]
The diagram below illustrates a proposed mechanism of action where a 4-substituted thieno[3,2-d]pyrimidine derivative inhibits a key kinase, leading to downstream effects on cell cycle progression and apoptosis.
Caption: Proposed mechanism of action for a 4-substituted thieno[3,2-d]pyrimidine derivative.
Induction of Apoptosis
In addition to cell cycle arrest, many of these compounds have been shown to induce apoptosis, or programmed cell death.[3][6] Studies on active derivatives have demonstrated classic hallmarks of apoptosis following treatment, confirming this as a key mechanism for their anticancer effects.[6] Some derivatives have also been shown to induce autophagy, another form of programmed cell death.[15]
Experimental Methodologies
To ensure the reproducibility and validity of in vitro efficacy studies, standardized protocols are essential. The following section details a common and robust method for assessing the cytotoxicity of novel compounds.
In Vitro Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (thieno[3,2-d]pyrimidine derivative) and reference drug (Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and doxorubicin in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for an additional 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the purple crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[16]
-
The following diagram outlines the general workflow for in vitro cytotoxicity screening.
Caption: General workflow for in vitro cytotoxicity screening of novel anticancer compounds.
Conclusion and Future Directions
The evidence strongly suggests that the thieno[3,2-d]pyrimidine scaffold is a fertile ground for the development of novel anticancer agents. The introduction of substituents at the 4-position, particularly halogens, appears to be a promising strategy for enhancing cytotoxic potency. Several derivatives have demonstrated in vitro efficacy that is comparable, and in some cases superior, to the established chemotherapeutic drug doxorubicin. Their mechanism of action, primarily through the inhibition of critical kinases and the induction of apoptosis, aligns with modern targeted cancer therapy approaches.
Future research should focus on a systematic structure-activity relationship (SAR) analysis of 4-bromo and other 4-substituted derivatives to optimize their potency and selectivity. In vivo studies in relevant animal models are the logical next step to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these lead compounds. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.
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Al-Ostoot, F.H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
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Al-Warhi, T., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][7][9]triazolo[1,5-a]pyrimidine Derivatives. MDPI.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromothieno[3,2-d]pyrimidine
As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. Handling specialized reagents like 4-Bromothieno[3,2-d]pyrimidine, a halogenated heterocyclic compound, requires not only precision in its application but also diligence in its disposal. Improper disposal can lead to environmental contamination, regulatory non-compliance, and potential safety hazards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any disposal procedure begins, a thorough understanding of the compound's hazards is paramount. While toxicological properties for this compound are not exhaustively investigated, data from analogous brominated and heterocyclic compounds provide a strong basis for a conservative risk assessment.[1]
Core Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Compounds in this class can cause irritation to the skin, eyes, and respiratory system.[1][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Discharge into drains or sewer systems must be strictly avoided.[5]
-
Combustion Byproducts: During incineration, brominated compounds can thermally decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen halides like hydrobromic acid (HBr).[1][6]
| Property / Hazard | Guideline / Information | Rationale & Causality |
| GHS Classification (Inferred) | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation. | Based on data for similar brominated heterocyclic compounds.[2][3] |
| Primary Disposal Route | Licensed Chemical Incineration. | Ensures complete destruction and allows for the capture of acidic flue gases (e.g., HBr) via scrubbing systems.[5][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | Contact can lead to vigorous, potentially hazardous reactions.[1] |
| Regulatory Context | Classified as a Halogenated Organic Compound. | Subject to specific hazardous waste regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the U.S.[7][8] |
Pre-Disposal Preparations: Setting the Stage for Safety
Proper preparation minimizes exposure and ensures the disposal process is executed smoothly and safely.
Personal Protective Equipment (PPE): Always don the following PPE before handling the compound or its waste containers:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][9]
-
Body Protection: A fully buttoned lab coat is mandatory.[10][11] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling should occur in a certified chemical fume hood.[10][12] If a significant aerosol or dust risk exists and a fume hood is not available, a respirator may be necessary, requiring enrollment in a respiratory protection program.[5][9]
Work Area Designation:
-
Perform all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood to control vapor and dust exposure.[5]
-
Ensure the designated area is clear of incompatible materials and that a spill kit is readily accessible.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for collecting and preparing this compound for final disposal.
dot
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
-
Action: Designate a specific waste container for "Halogenated Organic Waste." Never mix halogenated compounds with non-halogenated solvent waste.[13][14]
-
Rationale: Halogenated waste requires special incineration with flue gas scrubbing to neutralize the acidic gases (HBr) produced.[7] Mixing waste streams can lead to improper treatment, environmental release, and increased disposal costs.
Step 2: Waste Collection
-
For Solid Waste (e.g., contaminated wipes, residual powder):
-
For Liquid Waste (e.g., solutions, rinsates):
-
Action: Using a funnel, carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container.
-
Rationale: Direct containment prevents the release of vapors and potential spills.
-
-
For Empty Containers:
-
Action: Rinse the empty container with a suitable solvent (e.g., acetone, ethanol) three times. Collect all rinsate and transfer it into the halogenated liquid waste container.
-
Rationale: This procedure ensures that residual chemical is captured and managed as hazardous waste, allowing the container to be disposed of as non-hazardous material (check institutional policy).
-
Step 3: Container Management
-
Action: Keep the waste container securely closed at all times, except when actively adding waste.[13] Fill containers to no more than 90% capacity to allow for vapor expansion.[14]
-
Rationale: Prevents the release of fugitive vapors into the laboratory and minimizes the risk of spills.[9]
Step 4: Labeling
-
Action: Clearly label the waste container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (and any solvents used). Do not use abbreviations.[13]
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Rationale: Proper labeling is a regulatory requirement and is critical for communicating hazards to everyone who may handle the container, from lab personnel to the final disposal technicians.
Step 5: Temporary Storage and Final Disposal
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9] This area should be in a secondary containment tray.
-
Action: Once the container is full or ready for disposal according to your institution's timeline, contact your Environmental Health & Safety (EHS) department to arrange for pickup.
-
Rationale: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed and approved treatment, storage, and disposal facility (TSDF), ensuring the entire process is compliant with local and national regulations.[5]
Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Small Spill (manageable in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).[1][9]
-
Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Wipe the spill area with a cloth and a decontaminating solvent. Place the wipe in the same waste container.
-
Label the container and arrange for disposal.
-
-
Large Spill:
-
Evacuate the laboratory immediately.[13]
-
Alert others by activating the nearest fire alarm if necessary and notify your supervisor.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team from a safe location.
-
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. The principles of understanding the hazard, proper segregation, and compliant containment are the cornerstones of managing chemical waste effectively.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
